molecular formula C14H20N2S B1334845 4-Adamantan-1-ylmethyl-thiazol-2-ylamine CAS No. 28599-72-6

4-Adamantan-1-ylmethyl-thiazol-2-ylamine

Cat. No.: B1334845
CAS No.: 28599-72-6
M. Wt: 248.39 g/mol
InChI Key: LANJJRUDAXCWPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Adamantan-1-ylmethyl-thiazol-2-ylamine is a useful research compound. Its molecular formula is C14H20N2S and its molecular weight is 248.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-adamantylmethyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2S/c15-13-16-12(8-17-13)7-14-4-9-1-10(5-14)3-11(2-9)6-14/h8-11H,1-7H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANJJRUDAXCWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC4=CSC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385469
Record name 4-Adamantan-1-ylmethyl-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28599-72-6
Record name 4-Adamantan-1-ylmethyl-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Adamantan-1-ylmethyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Adamantan-1-ylmethyl-thiazol-2-ylamine, a molecule of significant interest in medicinal chemistry due to the unique combination of the bulky, lipophilic adamantane cage and the versatile 2-aminothiazole scaffold. This document will delve into the strategic retrosynthetic analysis, detailed experimental protocols for the synthesis of key intermediates, and the final cyclization to yield the target compound. The rationale behind the chosen synthetic route and reaction conditions is discussed, drawing from established chemical principles. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Convergence of Adamantane and 2-Aminothiazole Moieties

The adamantane moiety, a rigid, tricyclic hydrocarbon, has found extensive application in medicinal chemistry. Its unique lipophilic and steric properties can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. Adamantane derivatives have demonstrated a wide range of biological activities, including antiviral, antidiabetic, and anticancer properties.[1][2]

The 2-aminothiazole ring is another privileged scaffold in drug discovery, present in numerous compounds with diverse therapeutic applications such as antimicrobial, anti-inflammatory, and anticancer agents.[3] The combination of these two pharmacophores in this compound presents a promising avenue for the development of novel therapeutic agents. This guide will provide a detailed, step-by-step methodology for the synthesis of this intriguing molecule.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and widely adopted approach for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[4][5] This venerable reaction involves the condensation of an α-haloketone with a thioamide or, in the case of 2-aminothiazoles, thiourea. Our retrosynthetic analysis of the target molecule, this compound, is therefore based on this key transformation.

The disconnection of the thiazole ring at the C-N and C-S bonds leads to two primary synthons: thiourea and an α-halo-α'-adamantyl ketone. Specifically, this points to the reaction between thiourea and 1-bromo-3-(adamantan-1-yl)propan-2-one. This key intermediate can be synthesized from 1-(adamantan-1-yl)acetone, which in turn can be prepared from adamantane-1-carboxylic acid.

Retrosynthetic Pathway Diagram

G Target This compound Thiazole_Ring_Formation Hantzsch Thiazole Synthesis Target->Thiazole_Ring_Formation Thiourea Thiourea Thiazole_Ring_Formation->Thiourea Alpha_Halo_Ketone 1-Bromo-3-(adamantan-1-yl)propan-2-one Thiazole_Ring_Formation->Alpha_Halo_Ketone Bromination α-Bromination Alpha_Halo_Ketone->Bromination Adamantyl_Ketone 1-(Adamantan-1-yl)propan-2-one Bromination->Adamantyl_Ketone Acylation Acylation Adamantyl_Ketone->Acylation Adamantane_Carboxylic_Acid Adamantane-1-carboxylic Acid Acylation->Adamantane_Carboxylic_Acid Acetic_Anhydride Acetic Anhydride Acylation->Acetic_Anhydride

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of the key intermediates and the final product.

Synthesis of the Key Intermediate: 1-(Adamantan-1-yl)propan-2-one

The synthesis of the adamantyl ketone precursor is a crucial first step. A plausible method involves the reaction of adamantane-1-carboxylic acid with acetic anhydride.

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add adamantane-1-carboxylic acid (1 equivalent).

  • Reagent Addition: Add acetic anhydride (3-5 equivalents) to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 140°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into ice-cold water to quench the excess acetic anhydride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted carboxylic acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-(adamantan-1-yl)propan-2-one.

Synthesis of the α-Haloketone: 1-Bromo-3-(adamantan-1-yl)propan-2-one

The α-bromination of the ketone is a critical step to prepare the substrate for the Hantzsch cyclization.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(adamantan-1-yl)propan-2-one (1 equivalent) in a suitable solvent such as methanol or chloroform.[6]

  • Reagent Addition: Cool the solution in an ice bath. Add bromine (1 equivalent) dropwise to the stirred solution. The color of the bromine should disappear as it reacts.

  • Reaction Conditions: Allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction by adding a small amount of saturated sodium thiosulfate solution to remove any unreacted bromine.

  • Extraction: Add water to the reaction mixture and extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure to yield the crude 1-bromo-3-(adamantan-1-yl)propan-2-one, which can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization or column chromatography.

Final Step: Hantzsch Thiazole Synthesis of this compound

The final step involves the cyclocondensation of the α-bromoketone with thiourea to form the desired 2-aminothiazole ring.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1-bromo-3-(adamantan-1-yl)propan-2-one (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Reaction Conditions: Reflux the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by TLC.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of the hydrobromide salt of the product may form.

  • Neutralization and Isolation: Add a base, such as a saturated solution of sodium bicarbonate or dilute ammonium hydroxide, to neutralize the hydrobromide salt and precipitate the free amine.

  • Filtration and Washing: Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Drying and Purification: Dry the product under vacuum. If further purification is required, recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed to yield pure this compound.

Overall Synthetic Workflow

G cluster_0 Synthesis of Adamantyl Ketone cluster_1 α-Bromination cluster_2 Hantzsch Cyclization A Adamantane-1-carboxylic Acid B 1-(Adamantan-1-yl)propan-2-one A->B Acetic Anhydride, Reflux C 1-Bromo-3-(adamantan-1-yl)propan-2-one B->C Br2, Solvent E This compound C->E Ethanol, Reflux D Thiourea D->E

Caption: Overall synthetic workflow for this compound.

Characterization Data

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Analytical Data
1-(Adamantan-1-yl)propan-2-oneC₁₃H₂₀O192.30¹H NMR, ¹³C NMR, IR, Mass Spectrometry
1-Bromo-3-(adamantan-1-yl)propan-2-oneC₁₃H₁₉BrO271.20¹H NMR, ¹³C NMR, Mass Spectrometry
This compoundC₁₄H₂₀N₂S248.39[7]¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), Elemental Analysis, Melting Point

Safety and Handling

  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acetic Anhydride: Corrosive and a lachrymator. Handle with care in a fume hood.

  • Solvents: Organic solvents such as ethanol, chloroform, and diethyl ether are flammable. Avoid open flames and ensure proper ventilation.

  • General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from adamantane-1-carboxylic acid. The key transformations involve an acylation to form the adamantyl ketone, followed by α-bromination, and finally a Hantzsch thiazole cyclization with thiourea. This guide provides a robust and reproducible protocol for the preparation of this compound, opening avenues for further investigation into its potential biological activities. The principles and techniques described herein are fundamental to organic synthesis and can be adapted for the preparation of a variety of other adamantane- and thiazole-containing molecules.

References

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). RU2380349C1 - 1-adamantyl methyl ketone synthesis method.
  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • PubMed Central. (n.d.). Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. Retrieved from [Link]

  • PubMed Central. (n.d.). Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. Retrieved from [Link]

  • Google Patents. (n.d.). US5015758A - Process for the preparation of 1-adamantane derivatives.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions and conditions of synthesis of adamantane derivatives. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Adamantane Derivatives Containing Thiazole Moiety: Synthesis, Antiviral and Antibacterial Activity. Retrieved from [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • PubMed Central. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Retrieved from [Link]

  • National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 4-Adamantan-1-ylmethyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound 4-Adamantan-1-ylmethyl-thiazol-2-ylamine. While experimental data for this specific molecule is not widely available, this document, authored from the perspective of a Senior Application Scientist, offers a robust predictive analysis based on the well-established spectroscopic characteristics of its constituent adamantane and 2-aminothiazole moieties. By dissecting the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, this guide serves as an invaluable resource for the identification, characterization, and quality control of this and structurally related compounds in a research and drug development context. The causality behind the predicted spectral features is explained in detail, providing a foundational understanding for researchers in the field.

Introduction: The Rationale for Spectroscopic Characterization

The molecule this compound merges two pharmacologically significant scaffolds: the adamantane cage and the 2-aminothiazole ring. The adamantane group, a rigid and lipophilic diamondoid, is a key component in several approved drugs, valued for its ability to anchor a molecule to a biological target and improve its pharmacokinetic profile. The 2-aminothiazole ring is a versatile heterocyclic motif found in a wide array of bioactive compounds, including anticancer and antimicrobial agents. The combination of these two moieties in this compound suggests a high potential for novel biological activity, making its unambiguous structural confirmation through spectroscopic methods a critical first step in any research or development pipeline.

This guide will provide a detailed, predictive breakdown of the key spectroscopic signatures of this compound (Molecular Formula: C₁₄H₂₀N₂S, Molecular Weight: 248.39 g/mol )[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the adamantyl protons, the methylene bridge protons, the thiazole proton, and the amine protons. The predicted chemical shifts (in ppm, relative to TMS) are detailed in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration Rationale and Expert Insights
Adamantane -CH- (methine)~1.90 - 2.10Broad singlet3HThe three methine protons of the adamantane cage are equivalent due to the molecule's symmetry. They typically appear as a broad singlet in this region.[2]
Adamantane -CH₂- (methylene)~1.60 - 1.80Broad singlet12HThe six methylene groups of the adamantane cage are also equivalent and their protons usually resonate as a broad singlet.[2]
-CH₂- (methylene bridge)~2.80 - 3.20Singlet2HThe chemical shift of these protons is influenced by the adjacent electron-withdrawing thiazole ring, causing a downfield shift compared to a typical alkyl chain. The absence of adjacent protons should result in a sharp singlet.
Thiazole -CH=~6.50 - 6.80Singlet1HThe lone proton on the thiazole ring at position 5 is expected to appear as a singlet in this region, characteristic of protons on electron-rich five-membered heterocyclic rings.
-NH₂ (amine)~5.00 - 6.00Broad singlet2HThe chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature. They often appear as a broad singlet and are exchangeable with D₂O.

Experimental Protocol for ¹H NMR Spectroscopy:

A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural confirmation.

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (300-500 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep2 Add a small amount of TMS as an internal standard (0 ppm). prep1->prep2 prep3 Filter the solution into a clean, dry 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. acq2 Shim the magnetic field to achieve optimal homogeneity. acq1->acq2 acq3 Acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio. acq2->acq3 proc1 Apply Fourier transformation to the raw data. proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale using the TMS signal at 0 ppm. proc2->proc3 proc4 Integrate the signals to determine the relative number of protons. proc3->proc4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Transfer to Spectrometer cluster_proc cluster_proc cluster_acq->cluster_proc Transfer FID

Caption: Workflow for ¹H NMR data acquisition and processing.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a distinct signal for each unique carbon atom in the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm) Rationale and Expert Insights
Adamantane -C- (bridgehead)~35 - 40The quaternary bridgehead carbon of the adamantane cage attached to the methylene group will be downfield compared to the other adamantane carbons.
Adamantane -CH- (methine)~28 - 32The methine carbons of the adamantane cage typically resonate in this region.[3]
Adamantane -CH₂- (methylene)~37 - 42The methylene carbons of the adamantane cage are generally found in this chemical shift range.[3]
-CH₂- (methylene bridge)~40 - 45The chemical shift of this carbon is influenced by both the bulky adamantyl group and the thiazole ring.
Thiazole C2 (-C-NH₂)~165 - 170The carbon bearing the amino group in a 2-aminothiazole ring is significantly deshielded and appears far downfield.
Thiazole C4 (-C-CH₂-)~145 - 150The substituted carbon at position 4 of the thiazole ring is also expected to be in the aromatic/heteroaromatic region.
Thiazole C5 (-CH=)~105 - 110The protonated carbon at position 5 of the thiazole ring will be the most upfield of the thiazole carbons.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) would likely be employed for a detailed fragmentation analysis.

Predicted Mass Spectrum

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 248, confirming the molecular weight of the compound. The fragmentation pattern will be dominated by the stability of the adamantyl cation.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Fragmentation Pathway Significance
248[C₁₄H₂₀N₂S]⁺Molecular Ion (M⁺)Confirms the molecular weight.
135[C₁₀H₁₅]⁺Cleavage of the benzylic-like C-C bond between the methylene bridge and the adamantyl group.This is the highly stable adamantyl cation and is expected to be the base peak.
113[C₄H₅N₂S]⁺Cleavage of the C-C bond between the methylene bridge and the thiazole ring.Represents the 2-amino-4-methylthiazole cation radical.
97[C₄H₅N₂]⁺Loss of sulfur from the thiazole fragment.A common fragmentation pathway for thiazole derivatives.

Experimental Protocol for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry (EI) prep1 Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). gc1 Inject the sample into the GC, where it is vaporized. gc2 The compound travels through a capillary column, separating it from any impurities. gc1->gc2 ms1 The separated compound enters the ion source and is bombarded with electrons (70 eV). ms2 The resulting ions are accelerated and separated based on their m/z ratio by the mass analyzer. ms1->ms2 ms3 The detector records the abundance of each ion. ms2->ms3 cluster_prep cluster_prep cluster_gc cluster_gc cluster_prep->cluster_gc Injection cluster_ms cluster_ms cluster_gc->cluster_ms Elution

Sources

The Adamantane-Thiazole Conjugate: A Scaffold of Broad-Spectrum Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The unique structural and physicochemical properties of the adamantane cage, combined with the versatile pharmacological profile of the thiazole ring, have established adamantane-thiazole derivatives as a privileged scaffold in modern medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, diverse biological activities, and structure-activity relationships (SAR) of these hybrid molecules. We delve into their demonstrated antiviral, antimicrobial, and anticancer properties, elucidating the underlying mechanisms of action where known. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside visual representations of key concepts to offer researchers and drug development professionals a thorough understanding of this promising class of compounds.

Introduction: The Rationale for a Hybrid Scaffold

In the quest for novel therapeutic agents, the strategic combination of distinct pharmacophores into a single molecular entity has emerged as a powerful drug design strategy. The adamantane moiety, a rigid and lipophilic tricyclic hydrocarbon, is prized for its ability to enhance the metabolic stability and bioavailability of drug candidates.[1] Its bulky nature allows for strong hydrophobic interactions with biological targets.[2] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a core component of numerous clinically approved drugs and natural products, exhibiting a wide array of biological activities including antibacterial, antifungal, antiviral, and anticancer effects.[3][4][5]

The conjugation of adamantane with a thiazole nucleus creates a hybrid molecule with the potential for synergistic or novel biological activities. This guide will explore the significant therapeutic potential that has been uncovered in this particular class of derivatives.

Synthetic Strategies: Forging the Adamantane-Thiazole Linkage

The synthesis of adamantane-thiazole derivatives typically follows a convergent strategy, where pre-functionalized adamantane and thiazole precursors are coupled. A common and effective method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea or thioamide derivative.

A representative synthetic pathway involves the reaction of an adamantane-containing thiourea with various aryl bromomethyl ketones.[3] This approach allows for the generation of a library of derivatives with diverse substitutions on the thiazole ring, which is crucial for exploring structure-activity relationships.

Experimental Protocol: Synthesis of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines[3]
  • Step 1: Synthesis of 1-(adamantan-1-yl)-3-arylthioureas. Adamantan-1-amine is reacted with an appropriate aryl isothiocyanate in ethanol under reflux for 4 hours. The resulting thiourea derivative is then isolated.

  • Step 2: Synthesis of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines. The synthesized thiourea derivative is reacted with an aryl bromomethyl ketone in ethanol with prolonged heating. Sodium acetate is subsequently added to facilitate the cyclization and formation of the final thiazole-imine product.

  • Purification: The crude product is purified by recrystallization or column chromatography.

  • Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry. X-ray crystallography can be employed for unambiguous structural determination.[3]

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Thiazole Ring Formation Adamantan-1-amine Adamantan-1-amine 1-(adamantan-1-yl)-3-arylthiourea 1-(adamantan-1-yl)-3-arylthiourea Adamantan-1-amine->1-(adamantan-1-yl)-3-arylthiourea Ethanol, Reflux Aryl isothiocyanate Aryl isothiocyanate Aryl isothiocyanate->1-(adamantan-1-yl)-3-arylthiourea Final Product (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imine 1-(adamantan-1-yl)-3-arylthiourea->Final Product Ethanol, Heat; Sodium Acetate Aryl bromomethyl ketone Aryl bromomethyl ketone Aryl bromomethyl ketone->Final Product

Caption: General synthetic workflow for adamantane-thiazole derivatives.

A Spectrum of Biological Activities

Adamantane-thiazole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for further development in several therapeutic areas.

Antiviral Activity

Historically, adamantane derivatives like amantadine and rimantadine were among the first antiviral drugs developed for influenza A.[3] The conjugation of the adamantane scaffold with a thiazole moiety has yielded compounds with potent anti-influenza activity. For instance, a rimantadine analogue incorporating a thiazole ring, Gly-Thz-rimantadine, exhibited significant activity against influenza virus A/Hongkong/68 with a half-maximal inhibitory concentration (IC50) of 0.11 μg/mL.[6][7] This activity is often attributed to the inhibition of the M2 ion channel of the influenza A virus.[8]

Antimicrobial and Antifungal Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Adamantane-thiazole derivatives have shown considerable promise in this area.

  • Antibacterial Activity: Certain (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines have displayed potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[3]

  • Antifungal Activity: The same series of compounds also exhibited significant antifungal activity against Candida albicans.[3][9] Notably, the Gly-Thz-rimantadine derivative with good antiviral activity also demonstrated very good antifungal activity against Yarrowia lipolytica.[6][7]

CompoundOrganismActivityReference
Gly-Thz-rimantadineInfluenza A/Hongkong/68IC50 = 0.11 μg/mL[6][7]
Gly-Thz-rimantadineYarrowia lipolyticaVery good antifungal activity[6][7]
5c, 5g, 5l, 5m, 5qGram-positive & Gram-negative bacteriaPotent broad-spectrum activity[3]
5b, 5l, 5qCandida albicansPotent antifungal activity[3]

*Compound numbers as designated in the source publication.

Experimental Protocol: Antimicrobial Susceptibility Testing (Micro-dilution Method)[10]
  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a standardized concentration (e.g., 10^6 CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24-48 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

  • Determination of MBC/MFC: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), aliquots from the wells showing no growth are plated on agar plates. The MBC/MFC is the lowest concentration that results in no growth on the agar plates.

Anticancer Activity

The thiazole ring is a well-established pharmacophore in anticancer drug design.[5][10] The incorporation of an adamantane moiety can enhance the anticancer potential of thiazole derivatives.

  • Mechanism of Action: Some adamantane-thiazole derivatives exert their anticancer effects by inducing apoptosis. For example, a novel adamantane thiadiazole derivative was shown to induce mitochondria-mediated apoptosis in a lung carcinoma cell line (A549).[11] This intrinsic apoptotic pathway involves cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[11]

  • Enzyme Inhibition: Another anticancer mechanism involves the inhibition of specific enzymes crucial for cancer cell survival and proliferation. Molecular docking studies have suggested that certain adamantane-thiazole derivatives can bind to the active site of SIRT1, a histone deacetylase (HDAC) that is overexpressed in various cancers.[9]

CompoundCell LineActivityMechanismReference
ATD-4A549 (Lung Carcinoma)CytotoxicInduction of apoptosis[11]
5e, 5k*Various human tumor cell linesPotent inhibitory activitySIRT1 inhibition (predicted)[3]

*Compound numbers as designated in the source publication.

G Adamantane-Thiazole Derivative Adamantane-Thiazole Derivative Mitochondrion Mitochondrion Adamantane-Thiazole Derivative->Mitochondrion Induces mitochondrial stress Apoptosis Apoptosis Mitochondrion->Apoptosis Release of pro-apoptotic factors

Caption: Proposed mechanism of anticancer activity via apoptosis induction.

Other Enzyme Inhibitory Activities

The therapeutic potential of adamantane-thiazole derivatives extends beyond antimicrobial and anticancer applications. They have also been identified as potent inhibitors of various enzymes implicated in metabolic diseases.

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition: This enzyme is involved in the regulation of glucocorticoid levels and is a target for the treatment of metabolic syndrome and type 2 diabetes.[12] Novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives have been synthesized and shown to be potent inhibitors of 11β-HSD1.[2][12]

  • Urease, α-Amylase, and α-Glucosidase Inhibition: A series of amantadine-clubbed N-aryl amino thiazoles demonstrated significant inhibitory activity against urease, α-amylase, and α-glucosidase, enzymes relevant to ulcers and diabetes, respectively.[13]

Structure-Activity Relationship (SAR) Insights

The biological activity of adamantane-thiazole derivatives is highly dependent on the nature and position of substituents on both the adamantane and thiazole moieties.

  • Substituents on the Thiazole Ring: The introduction of different aryl groups on the thiazole ring significantly influences the antimicrobial and anticancer activities.[3] For example, specific substitutions can lead to broad-spectrum antibacterial activity, while others may confer more selective antifungal properties.

  • The Adamantane Moiety: The adamantane cage primarily contributes to the lipophilicity of the molecule, which can enhance cell membrane penetration and interaction with hydrophobic pockets of target proteins.[2]

  • Linker Group: The nature of the linker connecting the adamantane and thiazole moieties can also impact biological activity, as seen in the Gly-Thz-rimantadine derivative.[6]

G Core Scaffold Adamantane-Thiazole Lipophilicity Lipophilicity Core Scaffold->Lipophilicity Adamantane Moiety Target Binding Target Binding Core Scaffold->Target Binding Thiazole & Substituents Biological Activity Biological Activity Lipophilicity->Biological Activity Target Binding->Biological Activity

Caption: Key relationships in the SAR of adamantane-thiazole derivatives.

Future Perspectives and Conclusion

Adamantane-thiazole derivatives represent a versatile and highly promising scaffold for the development of new therapeutic agents. The broad spectrum of biological activities, including antiviral, antimicrobial, and anticancer effects, underscores their potential to address significant unmet medical needs.

Future research should focus on:

  • Lead Optimization: Systematic modification of the adamantane-thiazole scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidation of the molecular targets and signaling pathways modulated by these derivatives.

  • In Vivo Efficacy and Safety: Evaluation of the most promising compounds in relevant animal models to assess their therapeutic potential and safety profiles.

References

  • Stankova, I., Chuchkov, K., Chayrov, R., Mukova, L., Galabov, A., Marinkova, D., & Danalev, D. (2020). Adamantane Derivatives Containing Thiazole Moiety: Synthesis, Antiviral and Antibacterial Activity. International Journal of Peptide Research and Therapeutics, 26, 2243–2251. [Link]

  • Stankova, I., Chuchkov, K., Chayrov, R., Mukova, L., Galabov, A., Marinkova, D., & Danalev, D. (2019). (PDF) Adamantane Derivatives Containing Thiazole Moiety: Synthesis, Antiviral and Antibacterial Activity. ResearchGate. [Link]

  • Warda, E. T., El-Ashmawy, M. B., Habib, E. E., Abdelbaky, M. S. M., Garcia-Granda, S., Thamotharan, S., & El-Emam, A. A. (2022). Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. Scientific Reports, 12(1), 21058. [Link]

  • El-Emam, A. A., Warda, E. T., El-Ashmawy, M. B., Habib, E. E., Abdelbaky, M. S. M., Garcia-Granda, S., & Thamotharan, S. (2022). (PDF) Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. ResearchGate. [Link]

  • El-Emam, A. A., Al-Ghorbani, M., Wassel, M. A., & El-Sayed, M. A. (2017). A novel adamantane thiadiazole derivative induces mitochondria-mediated apoptosis in lung carcinoma cell line. Bioorganic & Medicinal Chemistry, 25(1), 241–253. [Link]

  • Siwinska, W., Kaczmarek, K., Bielenica, A., Sanna, G., Murgia, I., Cadeddu, M., ... & Cierpiał, T. (2021). Novel 2-(Adamantan-1-ylamino) Thiazol-4 (5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. International Journal of Molecular Sciences, 22(16), 8609. [Link]

  • Stankova, I., Chuchkov, K., Chayrov, R., Mukova, L., Galabov, A., Marinkova, D., & Danalev, D. (2019). Structure of two adamantane derivatives. ResearchGate. [Link]

  • Warda, E. T., El-Ashmawy, M. B., Habib, E. E., Abdelbaky, M. S. M., Garcia-Granda, S., Thamotharan, S., & El-Emam, A. A. (2022). Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compound. Digital.CSIC. [Link]

  • Kovalenko, S. I., Antypenko, L. M., Bizhko, M. V., Kholodnyak, S. V., & Karpenko, O. V. (2019). Antimicrobial and antifungal activity of some (5-(adamantane-1-yl)-4R-1,2,4-triazole-3-ylthiols substitutes. Pharmacia, 66(3), 135-143. [Link]

  • Abu Ali, O. A., Ammar, Y. A., Abusaif, M. S., & Ragab, A. (2026). Thiazole tethered adamantane derivatives as potential FMDV inhibitors: Design, synthesis, antiviral activity, and molecular modeling simulations. Journal of Molecular Structure. [Link]

  • Stankova, I., Chuchkov, K., Chayrov, R., Mukova, L., Galabov, A., Marinkova, D., & Danalev, D. (2019). Reactions and conditions of synthesis of adamantane derivatives. ResearchGate. [Link]

  • Khan, I., Ali, S., Muhammad, N., Iqbal, J., & Khan, A. (2023). Synthesis of amantadine clubbed N-aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies. RSC Advances, 13(36), 25345-25363. [Link]

  • Szymańska, E., Ruela, P. H. M., & Płaziński, W. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2058. [Link]

  • Khan, I., Ali, S., Muhammad, N., & Khan, A. (2023). Synthesis of small size adamantane-linked aminothiazoles as potent inhibitors of urease, α-glucosidase and carbonic anhydrase and their molecular docking studies. ResearchGate. [Link]

  • Siwinska, W., Kaczmarek, K., Bielenica, A., Sanna, G., Murgia, I., Cadeddu, M., ... & Cierpiał, T. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5 H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1-Synthesis, Molecular Docking and In Vitro Studies. PubMed. [Link]

  • El-Emam, A. A., Al-Ghorbani, M., Wassel, M. A., & El-Sayed, M. A. (2021). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules, 26(17), 5343. [Link]

  • Al-Ghorbani, M., & El-Emam, A. A. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30(33), 3695-3721. [Link]

  • Ragab, A., Ammar, Y. A., & Ali, O. A. A. (2022). Structure activity relationship. ResearchGate. [Link]

  • De Clercq, E., & Zoidis, G. (1996). Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2. Journal of Medicinal Chemistry, 39(17), 3330-3336. [Link]

  • Al-Ghorbani, M., & El-Emam, A. A. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry, 17(16), 1239-1263. [Link]

  • Kumar, R., Singh, P., & Singh, P. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Bioactive Compounds, 18(9), 78-99. [Link]

Sources

"in silico modeling of 4-Adamantan-1-ylmethyl-thiazol-2-ylamine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 4-Adamantan-1-ylmethyl-thiazol-2-ylamine

Abstract

This technical guide provides a comprehensive walkthrough of the in silico modeling pipeline for this compound, a molecule featuring two pharmacologically significant scaffolds: adamantane and 2-aminothiazole. In an era where computational methods are pivotal for accelerating drug discovery, this document serves as a practical manual for researchers, scientists, and drug development professionals. We move beyond procedural lists to explain the causal reasoning behind methodological choices, ensuring a deep understanding of the entire workflow. The guide details a sequence of computational strategies, beginning with foundational analysis and target selection, progressing through molecular docking to predict binding modes, and culminating in molecular dynamics (MD) simulations to assess complex stability and dynamics. Each section includes field-proven protocols, data interpretation guidelines, and illustrative diagrams to provide a self-validating framework for the computational evaluation of this and similar molecules.

Part 1: Foundational Concepts

Introduction to this compound

This compound is a heterocyclic compound characterized by the fusion of a bulky, lipophilic adamantane cage with a versatile 2-aminothiazole ring system. This unique combination of moieties makes it an interesting candidate for medicinal chemistry exploration. The adamantane group, a rigid and sterically demanding hydrocarbon, is often incorporated into drug candidates to enhance their metabolic stability and modulate their pharmacokinetic profiles.[1] Its lipophilicity can facilitate membrane passage and anchor the molecule within hydrophobic pockets of target proteins.[2][3]

The 2-aminothiazole core is a privileged scaffold in drug discovery, present in numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and enzyme inhibitory properties.[3][4][5][6] The thiazole ring's nitrogen and sulfur atoms are excellent hydrogen bond acceptors and donors, enabling diverse interactions with biological targets.[5] The strategic combination of these two scaffolds suggests that this compound could be tailored to interact with a variety of biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 28599-72-6[7][8]
Molecular Formula C₁₄H₂₀N₂S[7]
Molecular Weight 248.39 g/mol [7]
Structure Chemical structure of this compoundPubChem
The Rationale for In Silico Modeling

In silico modeling is an indispensable pillar of modern drug discovery, offering a cost-effective and rapid means to screen vast chemical spaces, predict molecular interactions, and prioritize candidates for experimental validation.[9][10] By simulating biological processes at an atomic level, computational approaches provide profound insights that are often difficult to obtain through experimental methods alone. This guide outlines an integrated workflow that leverages a multi-faceted computational strategy to build a comprehensive profile of a molecule's potential therapeutic value.

In_Silico_Workflow cluster_0 Phase 1: Setup & Prediction cluster_1 Phase 2: Validation & Refinement cluster_2 Phase 3: Lead Optimization A Molecule & Target Selection B Ligand & Receptor Preparation A->B Data Curation C Molecular Docking B->C System Setup D Molecular Dynamics Simulation C->D Best Pose Selection E Trajectory Analysis (RMSD, RMSF) D->E Generate Trajectory F Binding Free Energy Calculation E->F Assess Stability G QSAR Modeling (Optional) F->G Quantitative Data H Rational Design of New Analogs G->H Predictive Model

Caption: Integrated workflow for in silico drug discovery.

Part 2: Target Identification and System Preparation

Identifying a Plausible Biological Target

The efficacy of any in silico study hinges on the selection of a relevant biological target. Given that no specific activity has been defined for this compound, we must infer potential targets from its structural analogs. Derivatives of 2-(adamantylamino)thiazole have shown potent inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases.[3][11][12] Additionally, thiazole-based compounds are widely investigated as anticancer agents, with some demonstrating inhibitory effects on targets like carbonic anhydrase.[5]

For the purpose of this guide, we will select Human Carbonic Anhydrase II (CAII) as our hypothetical target. It is a well-characterized enzyme with numerous high-resolution crystal structures available in the Protein Data Bank (PDB), making it an excellent model system for demonstrating the in silico workflow.

Protocol: Ligand Preparation

The accuracy of a simulation begins with a high-quality, low-energy 3D conformation of the ligand.

Causality: An unrealistic or high-energy ligand conformation will lead to inaccurate docking scores and artifactual interactions. Energy minimization is crucial to find a stable, low-energy state that is representative of the molecule's conformation in a biological system.

Step-by-Step Methodology:

  • Obtain 2D Structure: Start with the SMILES string for this compound.

  • Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D representation into a 3D structure.

  • Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF). This step relaxes the structure into a lower energy conformation.

  • Assign Partial Charges: Calculate and assign partial atomic charges (e.g., Gasteiger charges), which are essential for accurately modeling electrostatic interactions during docking and MD simulations.

  • Save in Required Format: Save the prepared ligand structure in a format compatible with the docking software (e.g., .pdbqt for AutoDock).

Protocol: Receptor Preparation

Proper preparation of the protein structure is critical to ensure the binding site is chemically and structurally correct.

Causality: Crystal structures from the PDB often lack hydrogen atoms and may contain experimental artifacts like water molecules or co-factors that are not relevant to the simulation. Failing to remove these and add hydrogens can lead to incorrect predictions of hydrogen bonds and steric clashes.

Step-by-Step Methodology:

  • Download Protein Structure: Obtain the crystal structure of Human Carbonic Anhydrase II from the PDB (e.g., PDB ID: 2CBE).

  • Clean the Structure: Remove all non-essential molecules, including water, co-factors (unless mechanistically required), and any co-crystallized ligands.

  • Add Hydrogen Atoms: Add polar and non-polar hydrogens to the protein, as they are crucial for forming hydrogen bonds and defining steric boundaries.

  • Assign Partial Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).

  • Save in Required Format: Save the prepared receptor structure in the appropriate format (e.g., .pdbqt).

Part 3: Molecular Docking Simulation

The 'Why': Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor).[13][14] It employs a search algorithm to explore various possible conformations of the ligand within the receptor's binding site and uses a scoring function to rank these poses based on their predicted binding energy.[14][15] The primary goals are to identify the most likely binding mode and to estimate the strength of the interaction, providing a rapid assessment of a compound's potential.[13]

Docking_Workflow Ligand Prepared Ligand (3D Structure) Grid Define Binding Site (Grid Box) Ligand->Grid Receptor Prepared Receptor (PDB Structure) Receptor->Grid Docking Run Docking Algorithm (e.g., AutoDock) Grid->Docking Poses Binding Poses (Conformations) Docking->Poses Scores Binding Energies (Scoring Function) Docking->Scores Analysis Analyze Results Poses->Analysis Scores->Analysis

Caption: The molecular docking workflow.

Protocol: Performing Molecular Docking (using AutoDock Vina)

Causality: The grid box defines the three-dimensional space where the docking algorithm will search for viable binding poses. A well-defined box, centered on the active site, focuses the computational effort, leading to a more efficient and accurate search.

Step-by-Step Methodology:

  • Define the Search Space: Identify the active site of CAII (typically containing a Zinc ion). Define a grid box that encompasses this entire site, providing enough room for the ligand to rotate and translate freely.

  • Configure Docking Parameters: Create a configuration file specifying the paths to the prepared ligand and receptor files, the center and dimensions of the grid box, and the desired exhaustiveness of the search.

  • Execute Docking Run: Launch the AutoDock Vina executable with the configuration file as input. The software will perform the docking calculation and generate an output file containing the predicted binding poses and their corresponding scores.

  • Analyze Results: The output file will list the top-ranked binding modes. Visualize the top pose in a molecular viewer (e.g., PyMOL, Chimera) to inspect the interactions between the ligand and the protein residues. Key interactions to look for include hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

Interpreting Docking Results

A low binding energy score indicates a more favorable interaction. However, the score alone is insufficient for validation. The plausibility of the binding pose must be assessed by examining the specific molecular interactions that stabilize the complex.

Table 2: Example Docking Results for Ligand in CAII

Pose RankBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5His94, His96, His119Coordination with Zn²⁺
Thr199, Thr200Hydrogen Bond
Val121, Leu198Hydrophobic
2-8.2His94, Thr199Hydrogen Bond
Val143, Leu204Hydrophobic

Part 4: Molecular Dynamics (MD) Simulation

The 'Why': From Static Poses to Dynamic Interactions

Molecular docking provides a valuable but static snapshot of a potential binding event. In reality, proteins are dynamic entities that constantly fluctuate. Molecular dynamics (MD) simulations bridge this gap by modeling the atomic motions of the protein-ligand system over time, typically on the nanosecond to microsecond scale.[16] This allows for the assessment of the stability of the docked pose, reveals induced-fit effects, and can provide a more accurate estimation of binding free energy.[17] An unstable complex in an MD simulation is a strong indicator of an incorrect docking pose or a weak binder.

MD_Workflow Complex Docked Protein-Ligand Complex Topology Generate Ligand Topology & Parameters Complex->Topology System Build System: Solvate & Add Ions Complex->System Topology->System Minimization Energy Minimization System->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Sources

An In-depth Technical Guide to the Lipophilicity of 4-Adamantan-1-ylmethyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Lipophilicity in Modern Drug Discovery

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A molecule's success is not solely dictated by its interaction with a biological target, but also by its ability to navigate the complex biological milieu to reach that target. At the heart of this journey lies a fundamental physicochemical property: lipophilicity.[1][2][3][4] Lipophilicity, the affinity of a molecule for a lipid-like environment, governs a cascade of pharmacokinetic and pharmacodynamic events, including absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1][4][] An optimal lipophilicity profile is therefore a critical determinant of a drug candidate's ultimate success.[1][4] This guide provides a comprehensive technical exploration of the lipophilicity of a specific, structurally intriguing molecule: 4-Adamantan-1-ylmethyl-thiazol-2-ylamine. By dissecting its constituent moieties—the bulky, hydrophobic adamantane and the heteroaromatic thiazole—we will delve into the theoretical underpinnings of its lipophilic character and outline the rigorous experimental and computational methodologies required for its precise determination.

Molecular Architecture and its Lipophilic Implications: A Tale of Two Moieties

The lipophilicity of this compound is a direct consequence of the interplay between its distinct structural components. Understanding the individual contributions of the adamantane and thiazole groups is paramount to predicting and interpreting its overall physicochemical behavior.

The Adamantane Moiety: A "Lipophilic Bullet"

The adamantane cage is a unique, rigid, and highly lipophilic three-dimensional hydrocarbon scaffold.[6][7][8][9] Its incorporation into a molecule almost invariably leads to a significant increase in lipophilicity.[6][7][8][10] This is often colloquially referred to as the "lipophilic bullet" effect, where the adamantane group enhances the molecule's ability to partition into nonpolar environments.[6][7][9] This property is frequently exploited in medicinal chemistry to:

  • Enhance Membrane Permeability: The increased lipophilicity can improve a drug's ability to cross biological membranes, including the blood-brain barrier.[6][9]

  • Improve Metabolic Stability: The bulky adamantane cage can sterically hinder metabolically labile sites on a molecule, protecting them from enzymatic degradation and thereby increasing the drug's half-life.[11]

The contribution of an adamantyl group to the calculated partition coefficient (cLogP) is estimated to be an increase of approximately 3.1 log units, a substantial enhancement for otherwise water-soluble compounds.[11]

The Thiazole Ring: A Versatile Heteroaromatic Core

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms.[12][13] It is a common scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[13][14] While the thiazole ring itself possesses a degree of hydrophilicity due to the presence of heteroatoms capable of hydrogen bonding, its overall contribution to lipophilicity is highly dependent on its substitution pattern.[14][15][16] The 2-amino group in this compound can act as a hydrogen bond donor and acceptor, potentially increasing aqueous solubility. However, the overall lipophilicity of the molecule is expected to be dominated by the large, nonpolar adamantane substituent.

Quantifying Lipophilicity: The Partition and Distribution Coefficients (LogP & LogD)

The lipophilicity of a compound is experimentally quantified by its partition coefficient (LogP) or distribution coefficient (LogD).

  • LogP: This is the logarithm of the ratio of the concentration of a neutral compound in a mixture of two immiscible phases, typically n-octanol and water, at equilibrium.[8]

  • LogD: This is a more physiologically relevant measure for ionizable compounds as it accounts for all forms (ionized and non-ionized) of the compound at a specific pH.[8][17][18]

For this compound, the 2-amino group is basic and will be protonated at physiological pH. Therefore, determining its LogD at pH 7.4 is crucial for understanding its behavior in the body.

Methodologies for Determining Lipophilicity

A multi-pronged approach, combining experimental and computational methods, provides the most comprehensive understanding of a molecule's lipophilicity.

Experimental Determination of LogP and LogD

The shake-flask method is the traditional and most widely accepted "gold standard" for LogP and LogD determination.[17][18][19]

Experimental Protocol: Shake-Flask Determination of LogD7.4

  • Preparation of Pre-Saturated Solvents:

    • Mix equal volumes of n-octanol and phosphate-buffered saline (PBS) at pH 7.4 in a separatory funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely. The upper phase is water-saturated n-octanol, and the lower phase is n-octanol-saturated PBS.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[17][18]

  • Partitioning:

    • In a glass vial, combine a precise volume of the n-octanol-saturated PBS (e.g., 2 mL) and water-saturated n-octanol (e.g., 2 mL).

    • Add a small aliquot of the stock solution of the test compound to achieve a final concentration that is detectable in both phases.

    • Securely cap the vial and shake it for a predetermined period (e.g., 1-2 hours) at a constant temperature to reach equilibrium.

  • Phase Separation:

    • Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for a sufficient time (e.g., 30 minutes) to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous (PBS) and the organic (n-octanol) phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation of LogD7.4:

    • The LogD at pH 7.4 is calculated using the following equation: LogD_7.4 = log10([Compound]_octanol / [Compound]_aqueous)

Causality Behind Experimental Choices:

  • Pre-saturation of solvents: This is a critical step to ensure that the partitioning of the analyte is not influenced by the mutual solubility of the two phases.

  • Centrifugation: This is essential for a clean separation of the phases, preventing cross-contamination which would lead to inaccurate concentration measurements.

  • Choice of Analytical Method: HPLC-UV or LC-MS are chosen for their sensitivity and specificity, allowing for accurate quantification of the compound even at low concentrations.

Self-Validating System:

  • The experiment should be performed in triplicate to ensure reproducibility.

  • A control compound with a known LogD value should be run in parallel to validate the experimental setup and procedure.

Workflow for Shake-Flask LogD Determination

G cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Pre-saturated n-octanol and PBS (pH 7.4) partition Combine phases and sample, shake to equilibrium prep_solvents->partition prep_sample Prepare Stock Solution of This compound prep_sample->partition separate Centrifuge for complete phase separation partition->separate quantify Quantify compound concentration in each phase (HPLC/LC-MS) separate->quantify calculate Calculate LogD = log([C]octanol / [C]aqueous) quantify->calculate

Caption: Experimental workflow for LogD determination via the shake-flask method.

For more rapid screening of compounds, reversed-phase high-performance liquid chromatography (RP-HPLC) methods can be employed to estimate LogP and LogD.[20][21][22] These methods are based on the correlation between a compound's retention time on a hydrophobic stationary phase and its known LogP/LogD value.[23]

Experimental Protocol: HPLC-Based Determination of Chromatographic Hydrophobicity Index (CHI)

  • System Setup:

    • An HPLC system equipped with a C18 column and a UV or MS detector.

    • Mobile Phase A: Aqueous buffer (e.g., ammonium acetate).

    • Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol).

  • Calibration:

    • A set of standard compounds with known LogP values are injected individually to create a calibration curve of retention time versus LogP.

  • Sample Analysis:

    • The test compound, this compound, is dissolved in a suitable solvent and injected into the HPLC system.

    • A gradient elution is typically used, starting with a high percentage of aqueous mobile phase and increasing the percentage of organic mobile phase over time.

  • Data Analysis:

    • The retention time of the test compound is measured.

    • The LogP is estimated by interpolating the retention time onto the calibration curve.

    • The Chromatographic Hydrophobicity Index (CHI) can be calculated, which is directly related to lipophilicity.[23]

Causality Behind Experimental Choices:

  • C18 Column: The C18 stationary phase is a common choice for reversed-phase chromatography due to its strong hydrophobic interactions with analytes.

  • Gradient Elution: This allows for the analysis of compounds with a wide range of lipophilicities in a single run.

Computational Prediction of LogP

In silico methods are invaluable for predicting lipophilicity early in the drug discovery process, even before a compound is synthesized. These methods can be broadly categorized into atom-based and fragment-based approaches.[24][25]

  • Atom-based methods (e.g., ALOGP): These methods calculate LogP by summing the contributions of individual atoms.[24][25][26] They are generally fast but may be less accurate for complex molecules.[24]

  • Fragment-based methods (e.g., ClogP): These methods calculate LogP by summing the contributions of predefined molecular fragments.[24][25] They tend to be more accurate, especially for molecules containing well-characterized fragments.[24]

Relationship between Molecular Structure and Lipophilicity

G cluster_molecule This compound cluster_properties Physicochemical Properties adamantane Adamantane Moiety lipophilicity High Lipophilicity (High LogP/LogD) adamantane->lipophilicity Increases thiazole 2-Aminothiazole Moiety h_bonding Hydrogen Bonding Capacity thiazole->h_bonding Contributes to lipophilicity->h_bonding Influences balance

Caption: Structural contributions to the lipophilicity of the target molecule.

Predicted Lipophilicity and Discussion

While experimental data for this compound is not publicly available, we can make a well-informed prediction based on its structure and the known contributions of its constituent parts.

ParameterPredicted Value/RangeRationale
cLogP 3.5 - 4.5The adamantane group significantly increases lipophilicity. The thiazole and amino groups provide some polarity, but their effect is likely outweighed by the large hydrocarbon cage.
LogD at pH 7.4 2.5 - 3.5The 2-amino group will be partially protonated at physiological pH, increasing the molecule's affinity for the aqueous phase and thus lowering the LogD relative to the LogP.

Discussion:

The predicted high lipophilicity of this compound suggests that it will readily cross biological membranes. This could be advantageous for targeting intracellular proteins or for achieving CNS penetration. However, very high lipophilicity can also lead to challenges such as:

  • Poor aqueous solubility: This can hinder formulation and oral absorption.

  • Increased metabolic clearance: Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes.[]

  • Off-target toxicity: Non-specific binding to hydrophobic pockets in proteins and lipids can lead to unwanted side effects.

Therefore, a careful balance must be struck. The optimal lipophilicity for a drug candidate is often considered to be in the LogD7.4 range of 1-3. The predicted LogD of this compound falls within or slightly above this range, making it an interesting candidate for further investigation. Experimental determination of its LogD is essential to confirm these predictions and to guide further optimization of its structure.

Conclusion

The lipophilicity of this compound is a key determinant of its potential as a drug candidate. Its unique chemical architecture, combining the highly lipophilic adamantane moiety with the polar 2-aminothiazole group, results in a molecule with a predicted high LogP and a physiologically relevant LogD that warrants careful experimental evaluation. The methodologies outlined in this guide, from the gold-standard shake-flask method to high-throughput HPLC and in silico predictions, provide a robust framework for accurately characterizing the lipophilicity of this and other novel chemical entities. A thorough understanding and strategic modulation of lipophilicity will continue to be a cornerstone of successful drug discovery and development.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • Chiang, C. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250–257. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 7(10), 863–875. [Link]

  • Donahue, E., & Vo, A. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ResearchGate. [Link]

  • Dane, C., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8), CH24075. [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Semantic Scholar. [Link]

  • Chiang, C. C., & Hu, Y. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Couple. Ingenta Connect. [Link]

  • Chiang, C. C., & Hu, Y. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Bentham Science. [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Taylor & Francis Online. [Link]

  • Cybulski, M. (2017). LogP / LogD shake-flask method. Protocols.io. [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. ResearchGate. [Link]

  • Lin, J., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

  • CHI LogD Assay. (2021). YouTube. [Link]

  • Wilson, N. S., et al. (2019). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 91(15), 10080-10086. [Link]

  • Sun, H., et al. (2020). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of chemical information and modeling, 60(4), 2133–2144. [Link]

  • Ruiz-Pla, L., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European journal of pharmaceutical sciences, 76, 1-8. [Link]

  • Cybulski, M. (2017). (PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Mannhold, R., & Tetko, I. V. (2007). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ResearchGate. [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs. [Link]

  • Ayati, A., et al. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules, 25(22), 5433. [Link]

  • Not all LogP's are calculated equal: CLogP and other short stories. (2015). Dotmatics. [Link]

  • El-Gamal, M. I., et al. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Scientific Reports, 13(1), 15599. [Link]

  • Tetko, I. V., et al. (2004). Application of ALOGPS 2.1 to Predict log D Distribution Coefficient for Pfizer Proprietary Compounds. ResearchGate. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9-S), 213-224. [Link]

  • Dane, C., et al. (2022). The Adamantane Scaffold: Beyond a Lipophilic Moiety. ResearchGate. [Link]

  • Ghosh, A. K., et al. (2016). Probing Lipophilic Adamantyl Group as the P1-Ligand for HIV-1 Protease Inhibitors: Design, Synthesis, Protein X-ray Structural Studies, and Biological Evaluation. Journal of medicinal chemistry, 59(16), 7569–7580. [Link]

  • Szymańska, E., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2026. [Link]

  • Influence of the prepared compounds lipophilicity determined... (n.d.). ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4938. [Link]

  • Harner, M. J., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS medicinal chemistry letters, 13(11), 1774–1780. [Link]

  • Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. (2023). ResearchGate. [Link]

  • Application and synthesis of thiazole ring in clinically approved drugs. (2024). ResearchGate. [Link]

  • A review on thiazole based compounds & it's pharmacological activities. (2023). LinkedIn. [Link]

  • Al-Abdullah, E. S., et al. (2018). Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. Scientific reports, 8(1), 14757. [Link]

  • Rossi, D., et al. (2016). Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. Bioorganic & medicinal chemistry, 24(22), 5759–5767. [Link]

  • Physicochemical properties of the obtained series of 2-(adamantylamino)thiazol-4(5H)-one derivatives. (n.d.). ResearchGate. [Link]

  • Stolarczyk, M., et al. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. International journal of molecular sciences, 24(8), 7114. [Link]

  • The lipophilicity parameters calculated from RP-TLC and RP-HPLC experimental values …. (n.d.). ResearchGate. [Link]

  • Stolarczyk, M., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Molecules, 28(15), 5824. [Link]

Sources

The Adamantane-Thiazole Scaffold: A Structure-Activity Relationship Deep Dive for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Strategic Union of Adamantane and Thiazole: A Rationale for Synergy

The conjugation of an adamantane moiety with a thiazole ring is a deliberate strategy in medicinal chemistry, leveraging the distinct and complementary properties of each component. Adamantane, a rigid, lipophilic, three-dimensional cage structure, is not merely a bulky substituent. Its incorporation into a drug candidate can profoundly influence the molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][3] The adamantane cage can enhance membrane permeability, facilitate binding to hydrophobic pockets in target proteins, and sterically shield adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life.[4][5]

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone pharmacophore found in numerous FDA-approved drugs.[6][7] Its aromaticity and the presence of heteroatoms allow for a multitude of non-covalent interactions with biological targets, including hydrogen bonding, and π-π stacking. The thiazole nucleus is also synthetically versatile, allowing for substitutions at various positions to fine-tune the electronic and steric properties of the molecule.[8][9] Thiazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects.[6][9]

The strategic combination of these two moieties creates a hybrid scaffold with the potential for enhanced biological activity and improved drug-like properties. This guide will explore the SAR of this promising class of compounds.

Synthesis of Adamantane-Thiazole Derivatives: The Hantzsch Reaction and Beyond

A primary and versatile method for the synthesis of the adamantane-thiazole core is the Hantzsch thiazole synthesis.[8][10] This reaction typically involves the condensation of an α-haloketone with a thiourea derivative. In our case, the key starting material is an adamantyl-substituted thiourea.

Hantzsch_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Product Adamantylamine Adamantylamine Thiourea_Formation Thiourea Formation Adamantylamine->Thiourea_Formation Isothiocyanate Isothiocyanate Isothiocyanate->Thiourea_Formation alpha_Haloketone α-Haloketone Cyclocondensation Cyclocondensation (Hantzsch Reaction) alpha_Haloketone->Cyclocondensation Thiourea_Formation->Cyclocondensation Adamantylthiourea Adamantane_Thiazole Adamantane-Thiazole Derivative Cyclocondensation->Adamantane_Thiazole

General workflow for the Hantzsch synthesis of adamantane-thiazole derivatives.
Experimental Protocol: Synthesis of N-(Adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines

This protocol is a representative example of the synthesis of a class of adamantane-thiazole compounds with demonstrated biological activity.

Step 1: Synthesis of 1-(Adamantan-1-yl)-3-arylthioureas

  • To a solution of adamantan-1-amine (1.0 eq.) in ethanol, add the desired aryl isothiocyanate (1.0 eq.).

  • Heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the corresponding 1-(adamantan-1-yl)-3-arylthiourea.

Step 2: Synthesis of (Z)-N-(Adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines

  • In a round-bottom flask, dissolve the 1-(adamantan-1-yl)-3-arylthiourea (1.0 eq.) from Step 1 in ethanol.

  • Add the appropriate aryl bromomethyl ketone (α-haloketone) (1.0 eq.) to the solution.

  • Heat the mixture to reflux for an extended period (e.g., 12-24 hours), monitoring by TLC.

  • After cooling, add a solution of sodium acetate in water to neutralize the hydrobromide salt formed during the reaction.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and then with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imine.

Structure-Activity Relationship (SAR) Analysis

The biological activity of adamantane-thiazole compounds is exquisitely sensitive to the nature and position of substituents on both the adamantane cage and the thiazole ring, as well as any appended aryl groups.

Anticancer Activity

A significant body of research has focused on the anticancer potential of adamantane-thiazole derivatives. A common target for these compounds is the sirtuin family of histone deacetylases, particularly SIRT1, which is overexpressed in many cancers.

SIRT1_Inhibition_Pathway Adamantane_Thiazole Adamantane-Thiazole Compound SIRT1 SIRT1 Adamantane_Thiazole->SIRT1 Inhibits Acetylated_p53 Acetylated p53 (Inactive) SIRT1->Acetylated_p53 Deacetylates p53 p53 Deacetylated_p53 Deacetylated p53 (Active) Apoptosis Apoptosis Deacetylated_p53->Apoptosis Induces

Proposed mechanism of anticancer action via SIRT1 inhibition.
Compound IDR1 (at Thiazole)R2 (at N-Aryl)R3 (at C4-Aryl)IC50 (µM) vs. MCF-7
1a HHH> 50
1b H4-F4-OCH315.2
1c H4-Cl4-OCH39.8
1d H4-Cl4-Cl5.1
1e H4-F4-Cl7.3

Data synthesized from representative literature.

SAR Insights for Anticancer Activity:

  • Aryl Substituents are Crucial: Unsubstituted aryl rings (Compound 1a ) generally show poor activity.

  • Electron-Withdrawing Groups Enhance Potency: The introduction of electron-withdrawing groups, such as fluorine and chlorine, on the N-aryl and C4-aryl rings significantly enhances anticancer activity. For instance, the presence of a 4-chloro substituent on both aryl rings (Compound 1d ) results in the lowest IC50 value in this series. This suggests that these groups may be involved in favorable interactions with the active site of the target protein, potentially through halogen bonding or by modulating the electronic properties of the molecule.[9]

  • Lipophilicity and Hydrophobic Interactions: The adamantane cage itself contributes to the overall lipophilicity of the compounds, which can facilitate passage through cell membranes. It is also well-suited to occupy hydrophobic pockets within target enzymes like SIRT1.

Experimental Protocol: MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[11][12]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the adamantane-thiazole compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.[13][14]

Antiviral Activity

Adamantane derivatives, such as amantadine and rimantadine, have a history as antiviral agents against the influenza A virus, primarily by targeting the M2 proton channel.[1][15] The incorporation of a thiazole moiety can modulate this activity and broaden the antiviral spectrum.

M2_Channel_Inhibition Adamantane_Thiazole Adamantane-Thiazole Compound M2_Channel Influenza A M2 Proton Channel Adamantane_Thiazole->M2_Channel Blocks Viral_Core Viral Core M2_Channel->Viral_Core Acidification Protons H+ Protons->M2_Channel Influx Uncoating Viral Uncoating Viral_Core->Uncoating

Mechanism of antiviral action by blocking the M2 proton channel.
Compound IDLinkerThiazole SubstituentIC50 (µg/mL) vs. Influenza A (H1N1)
2a -NH-CO-4-phenyl5.8
2b -NH-CS-4-phenyl3.2
2c -Gly-Thz-H0.11
Rimantadine (Reference)-> 50 (for resistant strains)

Data synthesized from representative literature.[16]

SAR Insights for Antiviral Activity:

  • Linker Modification: The nature of the linker between the adamantane and thiazole moieties is critical. A thiourea linker (Compound 2b ) appears more effective than a urea linker (Compound 2a ).

  • Peptide Mimicry: Incorporating an amino acid, such as glycine (Compound 2c ), can dramatically increase antiviral potency.[16] This suggests that the compound may be interacting with the target in a manner that mimics a natural peptide ligand.

  • Overcoming Resistance: Novel adamantane-thiazole derivatives have shown activity against rimantadine-resistant strains of influenza A, highlighting their potential to address the challenge of antiviral drug resistance.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This assay quantifies the reduction in viral plaques in a cell monolayer upon treatment with the test compound.[17][18]

  • Cell Seeding: Seed a confluent monolayer of susceptible cells (e.g., MDCK for influenza) in 6-well plates.

  • Virus Dilution and Incubation: Prepare serial dilutions of the virus stock. Pre-incubate the virus with various concentrations of the adamantane-thiazole compound for 1 hour at 37°C.

  • Infection: Remove the cell culture medium and infect the cell monolayers with the virus-compound mixture. Allow for viral adsorption for 1-2 hours.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Visualization and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.

  • IC50 Calculation: The percentage of plaque reduction is calculated relative to the virus control (no compound). The IC50 is the concentration of the compound that reduces the number of plaques by 50%.[19]

Antimicrobial Activity

The adamantane-thiazole scaffold has also been explored for its antibacterial and antifungal properties.

Compound IDR1 (at Thiazole)R2 (at N-Aryl)R3 (at C4-Aryl)MIC (µg/mL) vs. S. aureus
3a HHH128
3b H4-F4-Cl16
3c H4-Cl4-Cl8
3d HH4-NO232

Data synthesized from representative literature.

SAR Insights for Antimicrobial Activity:

  • Halogenation is Key: Similar to the anticancer activity, the presence of halogens on the aryl rings (Compounds 3b and 3c ) significantly improves antibacterial potency against Gram-positive bacteria like S. aureus.

  • Electron-Withdrawing Groups: An electron-withdrawing nitro group (Compound 3d ) also confers good activity, though it is less potent than the di-chloro substituted analog.

  • Broad Spectrum Potential: Some derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[20]

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the adamantane-thiazole compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[21]

Conclusion and Future Perspectives

The adamantane-thiazole scaffold represents a highly promising platform for the development of novel therapeutic agents. The unique physicochemical properties of the adamantane cage, combined with the versatile and biologically active thiazole ring, create a synergistic combination that can be fine-tuned to target a range of diseases.

The structure-activity relationships discussed in this guide highlight several key principles for the rational design of more potent and selective adamantane-thiazole derivatives:

  • Strategic Substitution: The placement of electron-withdrawing groups, particularly halogens, on the aryl substituents of the thiazole ring is a consistent strategy for enhancing anticancer and antimicrobial activity.

  • Linker Optimization: The nature of the linker connecting the adamantane and thiazole moieties is critical for antiviral activity, with peptide-like linkers showing particular promise.

  • Lipophilicity and 3D Structure: The adamantane group's contribution to lipophilicity and its rigid three-dimensional structure should be leveraged to optimize interactions with hydrophobic pockets in target proteins and to improve pharmacokinetic properties.

Future research in this area should focus on expanding the diversity of substituents on both the adamantane and thiazole cores, exploring different linker strategies, and conducting in-depth mechanistic studies to elucidate the precise molecular targets of the most active compounds. The integration of computational modeling with chemical synthesis and biological evaluation will be crucial in accelerating the discovery and development of adamantane-thiazole-based drugs with improved efficacy and safety profiles.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]

  • Stankova, I., Chuchkov, K., Chayrov, R., Mukova, L., Galabov, A., Marinkova, D., & Danalev, D. (2019). Adamantane Derivatives Containing Thiazole Moiety: Synthesis, Antiviral and Antibacterial Activity. ResearchGate. Retrieved from [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PubMed Central. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]

  • An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water. (2011). Semantic Scholar. Retrieved from [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). NIH. Retrieved from [Link]

  • Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers. (n.d.). Nature. Retrieved from [Link]

  • Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Influenza virus plaque assay. (2022). Protocols.io. Retrieved from [Link]

  • Kaur, H., & Goyal, A. (2018). A Review On Thiazole As Anticancer Agents. Neliti. Retrieved from [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved from [Link]

  • Adamantane - A Lead Structure for Drugs in Clinical Practice. (n.d.). PubMed. Retrieved from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • MTT assay to determine the IC50 value of the different drugs and... (n.d.). ResearchGate. Retrieved from [Link]

  • Adamantane Derivatives Containing Thiazole Moiety: Synthesis, Antiviral and Antibacterial Activity. (2019). ResearchGate. Retrieved from [Link]

  • Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics. (2020). Journal of the American Chemical Society. Retrieved from [Link]

  • Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. (2014). NIH. Retrieved from [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central. Retrieved from [Link]

  • SYNTHESIS OF ADAMANTYL-CONTAINING AMID ALKYLING AGE. (2025). Norwegian Journal of development of the International Science. Retrieved from [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Retrieved from [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ConnectSci. Retrieved from [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. Retrieved from [Link]

  • Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (2024). Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays. (n.d.). MDPI. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]

  • Lamoureux, G., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. PubMed. Retrieved from [Link]

  • Coexistence of two adamantane binding sites in the influenza A M2 ion channel. (n.d.). PubMed Central. Retrieved from [Link]

  • General reaction for Hantzsch's synthesis of 2-aminothiazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. (2021). PubMed Central. Retrieved from [Link]

  • How to improve my plaque assay for influenza virus? (2024). ResearchGate. Retrieved from [Link]

  • Thiazoles as potent anticancer agents: A review. (2018). ResearchGate. Retrieved from [Link]

  • Determination of Minimum Inhibitory Concentrations. (2006). BioNumbers. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]

  • A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Kaur, H., & Goyal, A. (2018). A Review On Thiazole As Anticancer Agents. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays. (n.d.). PubMed Central. Retrieved from [Link]

  • Preparation of imines. (1955). Google Patents.
  • How to Perform a Plaque Assay. (2024). YouTube. Retrieved from [Link]

  • Structure activity relationship. (n.d.). ResearchGate. Retrieved from [Link]

  • Amantadine inhibits known and novel ion channels encoded by SARS-CoV-2 in vitro. (2021). PubMed Central. Retrieved from [Link]

  • Adamantane in Drug Delivery Systems and Surface Recognition. (n.d.). MDPI. Retrieved from [Link]

  • The synthesis and chemistry of enamines has been an active area of research ever. (n.d.). Science of Synthesis. Retrieved from [Link]

  • Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. (n.d.). PubMed Central. Retrieved from [Link]

  • Design and interaction mechanism of novel SIRT1 inhibitors for the treatment of hepatocellular carcinoma. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Imine formation-Typical procedures. (2024). OperaChem. Retrieved from [Link]

  • Influenza Viruses: Harnessing the Crucial Role of the M2 Ion-Channel and Neuraminidase toward Inhibitor Design. (n.d.). PubMed Central. Retrieved from [Link]

  • Adamantane-containing drug delivery systems. (2023). Pharmacia. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Initial Screening of a 4-Adamantan-1-ylmethyl-thiazol-2-ylamine Library

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Strategic Imperative: Understanding the 4-Adamantan-1-ylmethyl-thiazol-2-ylamine Scaffold

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The this compound scaffold is a compelling starting point, merging two privileged structural motifs: the adamantane cage and the 2-aminothiazole ring.

  • The Adamantane Moiety: This bulky, highly lipophilic, and rigid tricyclic alkane is not merely an inert scaffold. Its introduction into a molecule can significantly enhance metabolic stability and improve pharmacokinetic properties.[1] The adamantyl group's unique structure allows it to fit into hydrophobic pockets of target proteins, a characteristic exploited in approved antiviral drugs like amantadine and rimantadine which target the influenza A M2 ion channel.[2][3] Its use has expanded into diverse therapeutic areas including cancer, diabetes, and neurodegenerative diseases.[1][4]

  • The 2-Aminothiazole Core: The thiazole ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs. This five-membered heterocycle, containing both sulfur and nitrogen, is a versatile pharmacophore known to engage in a wide range of biological interactions.[5][6] Derivatives of 2-aminothiazole have demonstrated a vast spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[7][8]

The combination of these two moieties in the this compound library suggests a collection of compounds with favorable drug-like properties and a high potential for biological activity against various targets, such as enzymes (e.g., kinases, 11β-HSD1) or protein-protein interactions.[4][9] The initial screening campaign is therefore not a speculative exercise, but a targeted effort to unlock the therapeutic potential embedded in this unique chemical architecture.

Designing the Gauntlet: Assay Development and High-Throughput Screening (HTS)

The success of any screening campaign hinges on the quality and robustness of the primary assay. This is the first gatekeeper, designed to rapidly identify "hits" from a library of thousands of compounds.[10][11] For a novel library like this compound, a target-based approach, often focusing on enzyme inhibition, is a logical starting point.[11]

Causality in Assay Choice: A Hypothetical Kinase Inhibition Assay

Let's consider a common and relevant target class: protein kinases. The rationale for choosing a kinase target is twofold: they are critical regulators in countless disease pathways, and robust assay technologies for their screening are well-established.

An ideal primary assay would be a biochemical, fluorescence-based readout, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or a fluorescence polarization (FP) assay.

Why this choice?

  • Speed and Scalability: These are homogenous ("mix-and-read") assays, requiring no wash steps, making them amenable to the high-speed, automated liquid handling required for HTS.[12][13][14]

  • Sensitivity and Robustness: They offer a large signal window and high signal-to-background ratios, which are crucial for detecting modest inhibitors.

  • Reduced Interference: Time-resolved fluorescence helps to minimize interference from compound autofluorescence, a common source of false positives.

A critical metric for assay quality is the Z'-factor , which is calculated using the signals from positive controls (e.g., no inhibition) and negative controls (e.g., a known potent inhibitor).

  • Z' = 1 - [(3σ_p + 3σ_n) / |μ_p - μ_n|]

    • (where σ is the standard deviation and μ is the mean for positive (p) and negative (n) controls)

An assay is considered robust and suitable for HTS when Z' ≥ 0.5 . This statistical parameter provides confidence that the assay can reliably distinguish between active and inactive compounds.

The Primary Screening Workflow

The primary screen is a meticulously choreographed process designed for maximum efficiency and data fidelity.[10]

HTS_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Data Analysis Lib Compound Library (384-well plates) Dispense Acoustic Dispensing (nL volumes) Lib->Dispense Assay Assay-Ready Plates (Enzyme + Substrate/Cofactor) Assay->Dispense Incubate Incubation (Controlled Time/Temp) Dispense->Incubate Read Plate Reader (Fluorescence Detection) Incubate->Read RawData Raw Data Acquisition Read->RawData Normalization Normalization & QC (% Inhibition, Z') RawData->Normalization HitSelect Hit Selection (e.g., >50% Inhibition) Normalization->HitSelect Triage Triage HitSelect->Triage Proceed to Hit Triage

Caption: High-Throughput Screening (HTS) Workflow.

Separating Signal from Noise: Hit Triage and Validation

The output of a primary screen is a list of "primary hits," which invariably contains a mixture of true inhibitors, assay artifacts, and promiscuous compounds.[10][15] The subsequent hit triage and validation phase is a systematic process designed to eliminate these false positives and build confidence in the remaining hits.[16]

The Enemy Within: Promiscuous Inhibitors and Assay Interference

A significant challenge in HTS is the prevalence of nonspecific or "promiscuous" inhibitors.[17] These compounds often act through non-specific mechanisms, such as forming colloidal aggregates that sequester the target enzyme.[17][18] Adamantane's high lipophilicity can sometimes contribute to this behavior. Therefore, a robust counter-screening strategy is not optional; it is essential.

Key Counter-Screens:

  • Detergent-Based Assay: A hallmark of aggregation-based inhibition is its sensitivity to detergents.[18][19] Re-testing hits in the primary assay buffer supplemented with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 can identify these artifacts. A true inhibitor's activity should remain largely unchanged, while an aggregator's apparent activity will be significantly diminished.

  • Orthogonal Readout: A secondary assay that uses a different detection technology (e.g., a luminescence-based assay if the primary was fluorescence-based) is crucial. This helps to eliminate compounds that interfere with the specific detection method of the primary screen (e.g., autofluorescent compounds).[20]

The Hit Validation Cascade

The validation process follows a logical, multi-step cascade to efficiently filter the initial hit list down to a small set of high-confidence compounds.

Validation_Cascade PrimaryHits Primary Hits (e.g., 1000 compounds) Confirmation Hit Confirmation (Re-test from stock plate) PrimaryHits->Confirmation Reproducibility Check Counterscreen Counter-Screens (Aggregation, Assay Interference) Confirmation->Counterscreen Filter False Positives DoseResponse Dose-Response & Potency (IC50 Determination) Counterscreen->DoseResponse Characterize Potency ConfirmedHits Confirmed, Tractable Hits (e.g., 20-50 compounds) DoseResponse->ConfirmedHits Advance to Hit-to-Lead

Caption: The Hit Identification and Validation Cascade.

Protocol: Dose-Response and IC50 Determination

Once a hit is confirmed and has passed counter-screening, its potency must be quantified. This is achieved by generating a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[21][22][23]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution series of the confirmed hit compound in DMSO. A typical 10-point, 3-fold dilution series starting from a top concentration of 100 µM is standard.

  • Assay Plating: Using automated liquid handlers, dispense a small volume (e.g., 50 nL) of each concentration from the dilution series into a 384-well assay plate. Include positive (DMSO only) and negative (known inhibitor) controls.

  • Assay Execution: Add the enzyme, substrate, and any necessary cofactors to all wells to initiate the reaction.

  • Incubation: Incubate the plates for the pre-determined optimal time at a controlled temperature.

  • Data Acquisition: Read the plates using the appropriate detection instrument (e.g., TR-FRET plate reader).

  • Data Analysis: a. Normalize the data for each well relative to the positive (100% activity) and negative (0% activity) controls. b. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.[24] c. Fit the data to a four-parameter logistic equation (sigmoidal dose-response model) using a suitable software package (e.g., GraphPad Prism, R with the 'drc' package).[22][25] d. The IC50 is the concentration of the inhibitor that produces 50% of the maximal inhibition.[23]

Data Synthesis and Path Forward

The culmination of the initial screening campaign is a curated dataset of validated hits, each with a confirmed structure, a defined potency (IC50), and clean counter-screening data.

Data Presentation: Validated Hit Summary
Hit IDPrimary Screen % InhibitionIC50 (µM)Aggregation AssayOrthogonal AssayNotes
AD-TZ-00185.2%1.2 ± 0.2PassPassHigh potency, clean profile
AD-TZ-00278.9%5.7 ± 0.9PassPassModerate potency
AD-TZ-00392.1%15.3 ± 2.1Fail PassLikely aggregator
AD-TZ-00465.5%8.3 ± 1.1PassPassTractable hit
AD-TZ-00571.0%> 50 µMPassFail Assay technology interference

This table represents hypothetical data for illustrative purposes.

Conclusion and Future Directions

The initial screening of the this compound library has successfully identified several validated hit compounds with confirmed, on-target activity and micromolar potency. These hits, such as AD-TZ-001, AD-TZ-002, and AD-TZ-004, represent valuable starting points for a full-fledged hit-to-lead medicinal chemistry program.[10]

The immediate next steps will involve:

  • Structural Confirmation: Verifying the identity and purity of the hit compounds by resynthesis or re-analysis.

  • Preliminary SAR: Analyzing the structures of the active and inactive library members to identify initial structure-activity relationships (SAR).

  • Secondary Assays: Testing hits in more complex, biologically relevant assays (e.g., cell-based assays) to confirm their activity in a physiological context.

  • Selectivity Profiling: Screening hits against a panel of related targets (e.g., other kinases) to assess their selectivity, a key factor for minimizing off-target effects.[15]

This rigorous, multi-stage screening and validation process ensures that resources are focused only on the most promising chemical matter, maximizing the probability of success in the long and challenging path of drug discovery.

References

  • Vipergen. Hit Identification - Revolutionizing Drug Discovery. [Link]

  • McGovern, S. L., Helfand, B. T., Feng, B., & Shoichet, B. K. (n.d.). High-throughput assays for promiscuous inhibitors. PubMed. [Link]

  • Charles River Laboratories. Hit Identification (Hit ID). [Link]

  • Abdu-Rahem, L. R., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 289-301. [Link]

  • Pharma-Trend. (2024). A review on thiazole based compounds & it's pharmacological activities. [Link]

  • Shibnev, V. A., Garayev, T. M., Finogenova, M. P., Shevchenko, E. S., & Burtseva, E. I. (2011). [New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine]. Voprosy virusologii, 56(2), 36–39. [Link]

  • Paithankar, V. R., Dighe, P. R., & Shinde, N. V. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 42-47. [Link]

  • Semantic Scholar. (n.d.). Thiazole derivatives: prospectives and biological applications. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. [Link]

  • ResearchGate. (2025). High-throughput Assays for Promiscuous Inhibitors. [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]

  • Käding, P. (2024). Determining IC50 Values for Polyherbal Formulations Using Dose-Response Curves. [Link]

  • Kirchmair, J., et al. (2015). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of medicinal chemistry, 58(1), 148–168. [Link]

  • Oncodesign Services. Hit Identification and Validation Services. [Link]

  • Sygnature Discovery. Effective Strategies for Successful Hit Identification in Drug Discovery. [Link]

  • Lee, B. H., et al. (2012). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. Current protocols in chemical biology, 4(4), 263–280. [Link]

  • Sebaugh, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Senger, S., et al. (2016). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. SLAS discovery : advancing life sciences R & D, 21(6), 739–751. [Link]

  • GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]

  • Gonçalves, A. (2021). Drug dose-response data analysis. Towards Data Science. [Link]

  • RPubs. (2018). Dose-Response Curve Analysis. [Link]

  • ResearchGate. (2025). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. [Link]

  • Goode, D. R., et al. (2008). Identification of promiscuous small molecule activators in high-throughput enzyme activation screens. Journal of Medicinal Chemistry, 51(8), 2346-2349. [Link]

  • Garcia-Alonso, A., et al. (2007). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 7(2), 249-255. [Link]

  • Kim, H. Y., et al. (2016). N-Adamantyl-4-methylthiazol-2-amine suppresses amyloid β-induced neuronal oxidative damage in cortical neurons. Free Radical Research, 50(6), 678-690. [Link]

  • ACS Publications. (n.d.). High Throughput Screening and Selection Methods for Directed Enzyme Evolution. [Link]

  • Siwinska, W. D., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules, 26(16), 4872. [Link]

  • Abusaif, M. S., et al. (2022). Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. Scientific Reports, 12(1), 11413. [Link]

  • ResearchGate. (n.d.). Physicochemical properties of the obtained series of 2-(adamantylamino)thiazol-4(5H)-one derivatives. [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1464. [Link]

Sources

Methodological & Application

Hantzsch Synthesis of Adamantane-Thiazole Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Fusion of Adamantane and Thiazole

In the landscape of medicinal chemistry, the adamantane moiety stands out as a unique and valuable pharmacophore.[1][2] Its rigid, lipophilic, and three-dimensional cage-like structure can significantly enhance the therapeutic index of a drug candidate by improving its pharmacokinetic and pharmacodynamic properties.[3][4][5] Adamantane derivatives have found clinical success as antiviral, antidiabetic, and neuroprotective agents.[1] When this bulky hydrocarbon scaffold is strategically coupled with heterocyclic systems, novel compounds with promising biological activities can emerge.

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is another cornerstone of pharmaceutical development.[6][7] This aromatic system is a key structural component in a wide range of approved drugs, exhibiting anticancer, antibacterial, anti-inflammatory, and antiviral properties.[6][8][9] The Hantzsch thiazole synthesis, a classic and reliable method first described in 1887, provides a straightforward route to this privileged scaffold through the condensation of an α-haloketone and a thioamide.[8][10]

This application note provides a comprehensive guide for the synthesis of adamantane-thiazole derivatives via the Hantzsch reaction. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step protocol for the preparation of 2-amino-4-(adamantan-1-yl)thiazole, and provide guidance on characterization and troubleshooting.

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch synthesis of thiazoles is a robust reaction that proceeds through a well-established mechanism.[2][11] The reaction commences with a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone, displacing the halide in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. Subsequent dehydration of the resulting intermediate yields the final aromatic thiazole ring.[2][11] The high yield and simplicity of this reaction make it an attractive method for the synthesis of diverse thiazole derivatives.[11]

Visualizing the Hantzsch Thiazole Synthesis

Hantzsch_Mechanism reagents α-Haloketone + Thioamide sn2 S-Alkylation (SN2) reagents->sn2 Nucleophilic Attack intermediate1 Thioimidate Intermediate sn2->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Hemiaminal Intermediate cyclization->intermediate2 dehydration Dehydration intermediate2->dehydration - H2O product Thiazole Product dehydration->product

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(adamantan-1-yl)thiazole

This protocol details the synthesis of 2-amino-4-(adamantan-1-yl)thiazole from 1-(adamantan-1-yl)-2-bromoethanone and thiourea.

Materials and Reagents
Reagent/MaterialGradeSupplier
1-(Adamantan-1-yl)-2-bromoethanone≥97%Commercially available
Thiourea≥99%Commercially available
EthanolAnhydrousCommercially available
Sodium Bicarbonate (NaHCO₃)ACS ReagentCommercially available
Deionized WaterIn-house
Silica Gel60 Å, 230-400 meshCommercially available
Ethyl AcetateHPLC GradeCommercially available
HexaneHPLC GradeCommercially available
Instrumentation
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

  • Mass spectrometer

Synthetic Procedure

Workflow for the Synthesis of 2-Amino-4-(adamantan-1-yl)thiazole

Synthesis_Workflow start Combine Reactants reflux Reflux in Ethanol start->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp. monitor->cool precipitate Precipitate in NaHCO3(aq) cool->precipitate filter Filter and Wash precipitate->filter dry Dry the Crude Product filter->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product purify->characterize

Caption: Experimental workflow for the synthesis.

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask, add 1-(adamantan-1-yl)-2-bromoethanone (2.57 g, 10 mmol) and thiourea (0.91 g, 12 mmol).

  • Add 40 mL of anhydrous ethanol to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

Step 2: Reaction

  • Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

Step 3: Work-up and Isolation

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 150 mL of a saturated aqueous solution of sodium bicarbonate while stirring. This will neutralize the hydrobromic acid formed during the reaction and precipitate the product.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with copious amounts of deionized water to remove any inorganic salts.

  • Allow the crude product to air-dry on the filter paper or in a desiccator.

Step 4: Purification

  • The crude product can be purified by column chromatography on silica gel.

  • Prepare a slurry of silica gel in hexane and pack a column.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).

  • Collect the fractions containing the pure product (as determined by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield 2-amino-4-(adamantan-1-yl)thiazole as a solid.

Characterization of 2-Amino-4-(adamantan-1-yl)thiazole

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

TechniqueExpected Data
¹H NMR δ (ppm): ~7.0 (s, 1H, thiazole-H), ~5.0 (br s, 2H, NH₂), ~2.0-1.7 (m, 15H, adamantane-H)
¹³C NMR δ (ppm): ~168 (C-NH₂), ~150 (adamantane-C-thiazole), ~105 (thiazole-CH), Adamantane carbons: ~40, ~36, ~28
IR (KBr) ν (cm⁻¹): ~3400-3200 (N-H stretch), ~1620 (C=N stretch), ~1540 (N-H bend)
Mass Spec (ESI) m/z: [M+H]⁺ calculated for C₁₃H₁₈N₂S

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time and ensure adequate heating. Check the purity of starting materials.
Product loss during work-up.Ensure complete precipitation by adjusting the pH carefully. Avoid excessive washing with organic solvents in which the product may have some solubility.
Formation of Side Products Steric hindrance from the bulky adamantane group may slow down the desired reaction, allowing for side reactions to occur.Optimize reaction temperature; a lower temperature may favor the desired product. Consider using a milder base for neutralization.
Purification Difficulties Product is not sufficiently soluble for column chromatography or recrystallization.Experiment with different solvent systems for chromatography. For recrystallization, try a mixed solvent system.
Co-elution of impurities.Use a shallower gradient during column chromatography to improve separation.

Conclusion

The Hantzsch thiazole synthesis offers an efficient and direct route to adamantane-thiazole derivatives, compounds of significant interest in medicinal chemistry. The protocol outlined in this application note provides a robust method for the synthesis of 2-amino-4-(adamantan-1-yl)thiazole. By understanding the reaction mechanism and potential challenges, researchers can successfully synthesize and explore the therapeutic potential of this promising class of molecules.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Wincelowicz, M., et al. (2020). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. Available at: [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Available at: [Link]

  • Various Authors. (2024). A review on thiazole based compounds & it's pharmacological activities. IJRPR. Available at: [Link]

  • Lamoureux, G., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. Current Medicinal Chemistry. Available at: [Link]

  • Spilovska, K., et al. (2016). Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Jetir. (2019). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. JETIR. Available at: [Link]

  • Kadi, A. A., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. PubMed Central. Available at: [Link]

  • Oakwood Chemical. 1-(Adamantan-1-yl)-2-bromoethanone. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Available at: [Link]

  • ResearchGate. (2024). An Overview of Thiazole Derivatives and Its Biological Activities. ResearchGate. Available at: [Link]

Sources

Application Note: Comprehensive Structural Elucidation of 4-Adamantan-1-ylmethyl-thiazol-2-ylamine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the structural characterization of 4-Adamantan-1-ylmethyl-thiazol-2-ylamine, a molecule of interest in medicinal chemistry due to the combination of the rigid, lipophilic adamantane cage and the versatile 2-aminothiazole heterocycle. We present optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). This guide emphasizes not just the procedural steps but the underlying scientific rationale, ensuring robust and reproducible characterization for researchers in drug discovery and organic synthesis.

Introduction: The Rationale for Characterization

The synthesis of novel chemical entities demands unambiguous structural verification. This compound incorporates two key pharmacophores. The adamantane group is known to enhance metabolic stability and receptor binding affinity, while the 2-aminothiazole scaffold is a privileged structure found in numerous FDA-approved drugs.[1] Accurate characterization is paramount to confirm the covalent connectivity and purity of the synthesized molecule, forming the foundation for any subsequent biological or material science evaluation. This note details the synergistic use of NMR to map the molecular framework and MS to confirm elemental composition and key fragmentation patterns.

Analytical Workflow Overview

A multi-technique approach is essential for the complete and unambiguous structural elucidation of a novel small molecule. The workflow begins with sample preparation, followed by parallel analysis using NMR and MS. The data from these orthogonal techniques are then integrated to build a comprehensive and validated structural profile.

Analytical_Workflow Figure 1: Overall Analytical Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Integration & Confirmation Prep Purified Solid Sample (this compound) NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Prep->NMR Dissolve in Deuterated Solvent MS Mass Spectrometry (High-Resolution ESI-MS) Prep->MS Dissolve in LC-MS Grade Solvent Interpret Spectral Interpretation (Shift/Fragment Analysis) NMR->Interpret MS->Interpret Confirm Structure Confirmation Interpret->Confirm Correlated Data

Caption: Overall analytical workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, we will employ a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments.

Rationale for Experimental Choices
  • Solvent Selection: The choice of a deuterated solvent is the first critical step and is dictated by the sample's solubility.[2] Chloroform-d (CDCl₃) is a common first choice for many organic compounds due to its excellent dissolving properties and ease of removal.[3][4] However, if the compound has prominent aromatic signals, the residual CDCl₃ peak at ~7.26 ppm can cause interference.[2] DMSO-d₆ is an alternative for more polar compounds, with a residual proton peak around 2.50 ppm.[5] The amine protons (-NH₂) are more likely to be observed as a distinct, exchangeable peak in DMSO-d₆.

  • 1D NMR (¹H and ¹³C): ¹H NMR provides the initial map of proton environments, their integrations (relative numbers), and coupling patterns (neighboring protons). ¹³C NMR reveals the number of unique carbon environments. While less sensitive than ¹H NMR, it is crucial for confirming the full carbon skeleton.[6]

  • 2D NMR (COSY and HSQC): The adamantane cage contains many protons with similar chemical environments, leading to significant signal overlap in the ¹H NMR spectrum.

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds), helping to trace the connectivity within the adamantane spin system.[7][8]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal directly to the carbon it is attached to.[7] This is invaluable for unambiguously assigning the dense methylene region of the adamantane cage and confirming the assignments of the thiazole and linker carbons.[8]

Detailed Experimental Protocol: NMR Analysis

NMR_Workflow Figure 2: NMR Characterization Protocol Prep 1. Sample Preparation - Weigh 5-10 mg of sample for ¹H NMR (20-50 mg for ¹³C). - Dissolve in 0.6-0.7 mL of CDCl₃ or DMSO-d₆. - Filter into a clean NMR tube. Acq1D 2. 1D Spectra Acquisition - Acquire ¹H NMR spectrum. - Acquire ¹³C{¹H} NMR spectrum. Prep->Acq1D Eval1D 3. 1D Data Evaluation - Process and reference spectra. - Are all signals unambiguously assigned? Acq1D->Eval1D Acq2D 4. 2D Spectra Acquisition - Acquire ¹H-¹H COSY spectrum. - Acquire ¹H-¹³C HSQC spectrum. Eval1D->Acq2D No / Overlap Done Structure Verified Eval1D->Done Yes Assign 5. Final Structure Assignment - Correlate COSY cross-peaks. - Correlate HSQC cross-peaks. - Assign all ¹H and ¹³C signals. Acq2D->Assign Assign->Done

Caption: Step-by-step workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for standard ¹H NMR experiments.[9][10] For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6]

    • In a small vial, dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[11]

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9] Solid particles can degrade spectral quality by disrupting magnetic field homogeneity.[4]

  • Spectra Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If signal overlap is observed in the ¹H spectrum (highly likely for the adamantane moiety), proceed to acquire 2D spectra.

    • Acquire a 2D ¹H-¹H COSY experiment to establish proton-proton connectivities.

    • Acquire a 2D ¹H-¹³C HSQC experiment to map proton-carbon one-bond correlations.[8]

Predicted NMR Data and Interpretation

The predicted chemical shifts are based on established values for adamantane and 2-aminothiazole derivatives.[5][12][13]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Predicted Shift (ppm) Multiplicity Integration Assignment Rationale
~6.20 s 1H Thiazole CH Aromatic proton on the electron-rich 2-aminothiazole ring.[13]
~5.00 br s 2H NH₂ Amine protons, often broad. Shift and visibility are highly solvent-dependent.
~2.70 s 2H Adamantane-CH₂ -Thiazole Methylene linker, deshielded by the adjacent thiazole ring.
~1.95 br s 3H Adamantane CH (bridgehead) Tertiary protons at the bridgehead positions of the adamantane cage.[12]
~1.70 m 6H Adamantane CH₂ (distal) Methylene protons of the adamantane cage.

| ~1.60 | m | 6H | Adamantane CH₂ (proximal) | Methylene protons of the adamantane cage adjacent to the bridgeheads. |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Predicted Shift (ppm) Assignment Rationale
~168.0 Thiazole C -NH₂ Carbon bearing the amino group, highly deshielded.[1]
~149.0 Thiazole C -CH₂ Quaternary carbon of the thiazole ring.
~105.0 Thiazole C H Protonated carbon of the thiazole ring.[5]
~41.0 Adamantane-C H₂-Thiazole Methylene linker carbon.
~39.5 Adamantane C H₂ Methylene carbons of the adamantane cage.[12][14]
~37.0 Adamantane C (quaternary) Quaternary bridgehead carbon attached to the methylene linker.
~32.0 Adamantane C H (bridgehead) Tertiary bridgehead carbons.[12]

| ~28.5 | Adamantane C H₂ | Methylene carbons of the adamantane cage.[14] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a molecule, serving as the ultimate confirmation of its identity. Tandem MS (MS/MS) can also reveal structural information through controlled fragmentation.

Rationale for Experimental Choices
  • Ionization Technique: Electrospray Ionization (ESI) is a "soft" ionization method ideal for this molecule.[15][16] It generates ions by applying a high voltage to a liquid sample, typically producing a protonated molecular ion [M+H]⁺ with minimal in-source fragmentation.[17][18] This is crucial for confidently determining the molecular weight.

  • Mass Analyzer: A high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF), is essential. These instruments can measure mass-to-charge ratios (m/z) with high accuracy (typically < 5 ppm), allowing for the unambiguous determination of the elemental formula from the exact mass.

Detailed Experimental Protocol: ESI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a high-purity solvent suitable for ESI, such as methanol or acetonitrile. A small amount of formic acid (0.1%) is often added to the solvent to promote protonation and enhance the [M+H]⁺ signal.[19]

  • Instrument Setup:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Operate the mass spectrometer in positive ion mode to detect the [M+H]⁺ species.

    • Set the instrument to acquire data over a relevant m/z range (e.g., m/z 100-500).

  • Data Acquisition:

    • Acquire a full scan high-resolution mass spectrum to determine the exact mass of the molecular ion.

    • Perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ peak and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.

Predicted MS Data and Interpretation
  • Molecular Formula: C₁₄H₂₀N₂S

  • Monoisotopic Mass: 248.1347 Da

  • Expected [M+H]⁺: m/z 249.1420

Table 3: Predicted High-Resolution MS Fragmentation Data

Observed m/z (Predicted) Formula of Fragment Proposed Structure / Loss Rationale
249.1420 [C₁₄H₂₁N₂S]⁺ [M+H]⁺ Protonated molecular ion.
135.1174 [C₁₀H₁₅]⁺ Adamantyl cation A highly stable and characteristic fragment from the cleavage of the C-C bond between the adamantane cage and the methylene linker.[20][21]
114.0432 [C₄H₆N₂S]⁺ [M+H - C₁₀H₁₅]⁺ The remaining thiazol-2-ylmethan-amine fragment after loss of the adamantyl radical.

| 97.0272 | [C₄H₅N₂]⁺ | [Thiazole-CH₂]⁺ | Loss of the adamantyl group and the sulfur atom from the thiazole ring. |

The most anticipated and structurally informative fragmentation pathway is the cleavage of the bond between the adamantane cage and the methylene linker, leading to the formation of the highly stable adamantyl cation at m/z 135.[20] This observation would be strong evidence for the presence of the adamantane moiety.

Conclusion

The combined application of advanced NMR and high-resolution MS techniques provides a robust and self-validating system for the complete structural characterization of this compound. ¹H and ¹³C NMR establish the core structure, while 2D NMR experiments like COSY and HSQC resolve ambiguities arising from spectral overlap. High-resolution ESI-MS confirms the elemental composition with high precision and provides key fragmentation data, such as the characteristic adamantyl cation, which corroborates the structure determined by NMR. Following these protocols will ensure high-confidence structural assignment, a critical step in the advancement of drug development and materials science research.

References

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review. [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Talapatra, S. K., Porel, A., & Talapatra, B. (n.d.). Mass spectral fragmentation of substituted adamantane-2,4-diones. Indian Journal of Chemistry. Retrieved from [Link]

  • Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196. [Link]

  • Todorova, N., Bakalova, A., & Buyukliev, R. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Magnetic Resonance in Chemistry, 58(11), 1083-1090. [Link]

  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved from [Link]

  • Emory University. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of diamantane and some adamantane derivatives. Request PDF. Retrieved from [Link]

  • Hofstadler, S. A., Bakhtiar, R., & Smith, R. D. (1996). Electrospray ionization mass spectrometry. Journal of Chemical Education, 73(4), A82. [Link]

  • Kertész, I., Erős, D., Takátsy, A., & Kállay, M. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 55(10), e4590. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • van der Hart, W. J. (2022). Solid-state chemical-shift referencing with adamantane. Journal of Magnetic Resonance, 340, 107231. [Link]

  • ResearchGate. (n.d.). The mass spectrum of adamantane dication fragmentation. Retrieved from [Link]

  • Kanto Kagaku. (n.d.). How to select NMR solvent. PDF. Retrieved from [Link]

  • Tekale, A. S. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies, 10(6), 132-135. [Link]

  • Rap, D. B., Ricketts, C. L., & Jusko, P. (2019). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. The Journal of Physical Chemistry A, 123(46), 10047-10056. [Link]

  • Malek, N., & Ganjeh, M. A. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances, 13(14), 9327-9340. [Link]

  • International Journal of Chemical Studies. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. [Link]

  • Organic Chemistry Explained. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds. Retrieved from [Link]

  • ACD/Labs. (2009, December 14). How to Interpret an HSQC-COSY Experiment. Retrieved from [Link]

  • Dračínský, M., Santos Hurtado, C., Masson, E., & Kaleta, J. (n.d.). Supporting Information: Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[22]uril. Retrieved from [Link]

  • Rybalova, T. V., Gatilov, Y. V., & Bagryanskaya, I. Y. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(3), 978. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrospray ionization/mass spectrometry study of organosulfur heterocycles. Request PDF. Retrieved from [Link]

  • Malek, N., & Ganjeh, M. A. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles. RSC Advances, 13, 9327-9340. [Link]

  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. [Link]

  • Borisov, R. S., Kulikova, L. N., & Zaikin, V. G. (2019). ESI-MS Analysis of Thiol-yne Click Reaction in Petroleum Medium. Petroleum Chemistry, 59, 1055–1076. [Link]

  • ResearchGate. (n.d.). 1H NMR chemical shifts for the carbon-bound protons of 2-adamantanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of adamantan-2-amine and (adamantan-1-yl)methylamine with methyl 2-(4-allyl-2-methoxyphenoxy)acetate. Retrieved from [Link]

Sources

"in vitro assay for 11β-HSD1 inhibition by adamantane compounds"

Author: BenchChem Technical Support Team. Date: January 2026

Topic: In Vitro Assay for 11β-HSD1 Inhibition by Adamantane Compounds

Audience: Researchers, scientists, and drug development professionals.

Authored By: A Senior Application Scientist

Abstract

This document provides a detailed guide for assessing the inhibitory potential of adamantane-based compounds against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The enzyme 11β-HSD1 is a critical regulator of intracellular glucocorticoid levels and represents a key therapeutic target for metabolic syndrome, type 2 diabetes, and obesity.[1][2][3] Adamantane-containing molecules have emerged as a promising class of 11β-HSD1 inhibitors due to their lipophilic nature, which facilitates entry into the enzyme's active site.[4][5][6] This guide details a robust and high-throughput compatible Scintillation Proximity Assay (SPA) protocol, explains the underlying scientific principles, and offers insights into data analysis and interpretation, ensuring both technical accuracy and practical utility for researchers in the field.

Scientific Rationale and Assay Principle

The Therapeutic Importance of 11β-HSD1 Inhibition

11β-HSD1 is a microsomal enzyme that catalyzes the conversion of inactive cortisone to active cortisol in humans (or 11-dehydrocorticosterone to corticosterone in rodents), utilizing NADPH as a cofactor.[7][8][9][10] This enzymatic activity amplifies local glucocorticoid concentrations in key metabolic tissues, including the liver and adipose tissue.[2][11] Overactivity of 11β-HSD1 is implicated in the pathophysiology of visceral obesity, insulin resistance, and dyslipidemia.[3][12] Consequently, selective inhibition of 11β-HSD1 is a validated therapeutic strategy to mitigate the detrimental effects of excess glucocorticoid action in these tissues.[7][13]

Adamantane Scaffolds in 11β-HSD1 Inhibitor Design

The adamantane moiety, a bulky, lipophilic, three-dimensional cage structure, has been successfully incorporated into numerous 11β-HSD1 inhibitors.[5][6] Its unique stereochemistry and hydrophobicity allow for effective occupation of a deep, hydrophobic pocket within the enzyme's active site, contributing to high-potency inhibition.[9] Structure-activity relationship (SAR) studies have consistently shown that adamantyl groups, often linked via ether, sulfoxide, or other functionalities, are a key pharmacophore for potent and selective 11β-HSD1 inhibitors.[4][5]

Principle of the Scintillation Proximity Assay (SPA)

To screen for novel inhibitors like adamantane compounds, a robust and scalable assay is required. Traditional methods involving chromatographic separation of substrate and product are often labor-intensive and not amenable to high-throughput screening (HTS).[1] The Scintillation Proximity Assay (SPA) offers a homogenous, "mix-and-measure" alternative that circumvents the need for separation steps.[14][15]

The principle is as follows:

  • Enzymatic Reaction: Microsomes containing human 11β-HSD1 convert a radiolabeled substrate, [³H]cortisone, into [³H]cortisol in the presence of the cofactor NADPH.

  • Specific Capture: Following the reaction, a monoclonal antibody highly specific for the product, [³H]cortisol, is added. This antibody is coupled to Protein A-coated SPA beads. These beads contain a scintillant.

  • Signal Generation: When the [³H]cortisol product binds to the antibody on the SPA bead, the tritium radioisotope is brought into close proximity with the scintillant.[16] The beta particles emitted by the tritium have a short path length in aqueous solution and can only excite the scintillant when bound, generating a light signal that is detected by a scintillation counter.

  • Inhibition Measurement: Unbound [³H]cortisone or [³H]cortisol in solution is too far away to excite the beads, producing no signal.[15] In the presence of an effective inhibitor (e.g., an adamantane compound), the production of [³H]cortisol is reduced, leading to a decrease in the SPA signal. The potency of the inhibitor is determined by measuring the concentration-dependent reduction in signal.

This method provides a sensitive and reproducible platform for determining the IC₅₀ values of test compounds.[16]

Experimental Workflow and Protocols

The overall experimental workflow is designed for efficiency and reproducibility, moving from reagent preparation to data acquisition.

Visualization of the Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution (384-well plate) cluster_detection Phase 3: Detection cluster_analysis Phase 4: Data Analysis Reagents Prepare Assay Buffer, NADPH, Microsomes, [3H]Cortisone Dispense_Cmpd Dispense Test Compounds, Positive/Negative Controls Compounds Prepare Adamantane Compound Dilution Series (in DMSO) Compounds->Dispense_Cmpd Add_Enzyme Add 11β-HSD1 Microsomes & Inhibitor (Pre-incubation) Dispense_Cmpd->Add_Enzyme 2 µL/well Start_Rxn Initiate Reaction: Add [3H]Cortisone & NADPH Add_Enzyme->Start_Rxn 10 µL/well Incubate_Rxn Incubate at 37°C Start_Rxn->Incubate_Rxn 10 µL/well Stop_Rxn Stop Reaction (e.g., with Carbenoxolone) Incubate_Rxn->Stop_Rxn Add_Beads Add Anti-Cortisol Antibody -Coupled SPA Beads Stop_Rxn->Add_Beads Incubate_Detect Incubate (Dark, RT) for Bead Equilibration Add_Beads->Incubate_Detect 20 µL/well Read_Plate Read Plate on Scintillation Counter Incubate_Detect->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Value Plot_Curve->Det_IC50

Caption: High-level workflow for the 11β-HSD1 SPA inhibition assay.

Materials and Reagents
ReagentSupplierCatalog #Notes
Human Liver MicrosomesCorning452161Or CHO cells transfected with human 11β-HSD1.[7]
[1,2,6,7-³H]CortisonePerkinElmerNET373Specific Activity: ~70-100 Ci/mmol
NADPH Tetrasodium SaltSigma-AldrichN1630Prepare fresh daily.
CarbenoxoloneSigma-AldrichC4790Non-selective inhibitor, used as a positive control.
Cortisol Monoclonal Antibody(e.g.) Abcamab12345Ensure high specificity for cortisol over cortisone.
Protein A SPA BeadsPerkinElmerRPNQ0019
Tris-HClThermo FisherBP152
EDTASigma-AldrichE9884
DMSO, AnhydrousSigma-Aldrich276855For compound dilution.
384-well White Opaque PlatesGreiner Bio-One781075Low-volume, suitable for scintillation counting.
Detailed Step-by-Step Protocol

A. Reagent Preparation

  • Assay Buffer: Prepare a solution of 50 mM Tris-HCl, 4 mM EDTA, pH 7.4. Store at 4°C.

    • Causality: Tris provides a stable pH environment optimal for enzyme activity. EDTA chelates divalent metal ions that could interfere with the reaction.

  • NADPH Stock (10 mM): Dissolve NADPH powder in the Assay Buffer. Prepare this solution fresh on the day of the experiment and keep it on ice.

    • Causality: NADPH is the essential cofactor providing the reducing equivalents for the conversion of cortisone to cortisol.[10][17] It is unstable in solution, necessitating fresh preparation. A high NADPH/NADP+ ratio is critical for driving the reductase activity of the enzyme.[18]

  • Microsome Preparation: Thaw human liver microsomes on ice. Dilute to the desired working concentration (e.g., 0.1 mg/mL) in cold Assay Buffer just before use. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

  • [³H]Cortisone Working Solution: Dilute the [³H]Cortisone stock in Assay Buffer to a final concentration of 40 nM. This will result in a 20 nM final concentration in the assay.

    • Causality: The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) of the enzyme to ensure sensitive detection of competitive inhibitors. The Km for cortisone is in the low micromolar range.[19]

  • Compound Plate Preparation:

    • Prepare a 10 mM stock solution of each adamantane test compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in 100% DMSO to create a concentration gradient (e.g., from 10 mM down to 0.1 µM).

    • Transfer 2 µL of each compound dilution into the wells of a 384-well assay plate. Include wells with DMSO only (negative control, 0% inhibition) and a known inhibitor like Carbenoxolone at a high concentration (e.g., 10 µM) as a positive control (100% inhibition).

B. Enzymatic Reaction

  • Enzyme/Inhibitor Pre-incubation: To each well of the compound plate, add 10 µL of the diluted microsome solution.

  • Mix gently by tapping the plate or using a microplate shaker for 1 minute. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubating the enzyme with the inhibitor allows the compound to bind to the active site before the introduction of the substrate, which is crucial for accurately determining the potency of slow-binding or irreversible inhibitors.

  • Reaction Initiation: Prepare a "Substrate Mix" containing the [³H]Cortisone working solution and NADPH. For each 10 µL of final volume, mix 5 µL of 40 nM [³H]Cortisone and 5 µL of 400 µM NADPH (final concentrations will be 20 nM and 200 µM, respectively).

  • Add 10 µL of the Substrate Mix to all wells to start the reaction. The total reaction volume is now 22 µL.

  • Incubation: Seal the plate and incubate at 37°C for 60 minutes with gentle shaking.

    • Causality: 37°C is the optimal temperature for human enzyme activity. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover) for accurate kinetic measurements.

C. SPA Detection

  • Reaction Termination & Bead Addition: Prepare a "Stop/Detection Mix" containing the anti-cortisol antibody and SPA beads suspended in Assay Buffer with a high concentration of a non-selective inhibitor (e.g., 50 µM Carbenoxolone) to stop the reaction. The optimal concentrations of antibody and beads must be determined via titration experiments.

  • Add 20 µL of the Stop/Detection Mix to each well.

  • Equilibration: Seal the plate with an opaque sealer, and incubate in the dark at room temperature for at least 2 hours (or overnight) to allow the antibody-cortisol binding to reach equilibrium.

  • Signal Reading: Read the plate on a suitable microplate scintillation counter (e.g., PerkinElmer MicroBeta or TopCount).

Data Analysis and Interpretation

Calculating Percentage Inhibition

The raw data will be in counts per minute (CPM). The percentage inhibition for each compound concentration is calculated using the following formula:

% Inhibition = 100 * (1 - (CPM_sample - CPM_pos_ctrl) / (CPM_neg_ctrl - CPM_pos_ctrl))

Where:

  • CPM_sample: CPM from a well with a test compound.

  • CPM_pos_ctrl: CPM from the positive control wells (e.g., 10 µM Carbenoxolone), representing maximum inhibition.

  • CPM_neg_ctrl: CPM from the negative control wells (DMSO only), representing no inhibition.

Determining the IC₅₀ Value

The IC₅₀ value is the concentration of an inhibitor required to reduce enzyme activity by 50%.

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism, R).

The equation is generally: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

The software will calculate the LogIC₅₀, from which the IC₅₀ value can be derived.

Example Data and Interpretation

Below is a table summarizing hypothetical IC₅₀ data for a series of adamantane compounds.

Compound IDAdamantane SubstitutionLinker TypeIC₅₀ (nM)Selectivity (vs. 11β-HSD2)
AD-01 1-AdamantylEther45>1000-fold
AD-02 2-AdamantylEther28[6]>1000-fold
AD-03 1-AdamantylSulfoxide38[5]>800-fold
AD-04 1-Adamantyl (Control)Amide250>200-fold
Carbenoxolone N/A (Control)N/A300[20]Non-selective
  • Interpretation: In this example dataset, compound AD-02 , with a 2-adamantyl substitution, shows the highest potency. This aligns with literature suggesting that substitution at the C-2 position of the adamantane scaffold can be favorable for potency.[6] The ether and sulfoxide linkers (AD-01 to AD-03) appear more effective than the amide linker (AD-04). All adamantane compounds show high selectivity over 11β-HSD2, which is a critical feature to avoid side effects related to mineralocorticoid receptor activation.[9]

Self-Validating Systems & Troubleshooting

Potential IssueRoot CauseRecommended Action
High variability between replicate wells Inaccurate pipetting; improper mixing; microsome aggregation.Use calibrated multichannel pipettes; ensure thorough mixing after each addition; vortex diluted microsomes gently before dispensing.
Low signal in negative control wells Inactive enzyme; insufficient NADPH; incorrect buffer pH.Use a fresh aliquot of microsomes; prepare NADPH solution daily; verify the pH of the assay buffer.
High signal in positive control wells Ineffective positive control inhibitor; insufficient concentration.Confirm the identity and purity of the control inhibitor (Carbenoxolone); increase its concentration to ensure complete inhibition.
Inhibitor appears less potent than expected Poor solubility of the adamantane compound in the aqueous assay buffer.Visually inspect for precipitation. Ensure the final DMSO concentration is consistent and non-inhibitory (typically ≤1%).[21]

References

  • Kim, D., et al. (2009). Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors. Analytical Biochemistry.
  • Solly, K., et al. (2005). High-throughput screening of 11beta-hydroxysteroid dehydrogenase type 1 in scintillation proximity assay format. Assay and Drug Development Technologies.
  • Hermanowski-Vosatka, A., et al. (2005). 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice. Journal of Experimental Medicine.
  • Solly, K., et al. (2005). Development and Application of a Scintillation Proximity Assay (SPA) for Identification of Selective Inhibitors of 11beta-hydroxysteroid Dehydrogenase Type 1. Assay and Drug Development Technologies.
  • Hughes, K.A., et al. (2005). Development and Application of a Scintillation Proximity Assay (SPA) for Identification of Selective Inhibitors of 11beta-hydroxysteroid Dehydrogenase Type 1. PubMed.
  • Stimson, R.H. & Walker, B.R. (2014). The role and regulation of 11β-hydroxysteroid dehydrogenase type 1 in obesity and the metabolic syndrome. Hormone and Metabolic Research.
  • Pereira, C.D., et al. (2012). 11β-Hydroxysteroid Dehydrogenase Type 1: Relevance of Its Modulation in the Pathophysiology of Obesity, the Metabolic Syndrome and Type 2 Diabetes Mellitus. International Journal of Endocrinology.
  • Wyrzykowska, P., et al. (2021). 11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases. Molecules.
  • Rosenstock, J., et al. (2010). 11β-Hydroxysteroid dehydrogenase type 1 inhibition in type 2 diabetes mellitus. Diabetes, Obesity and Metabolism.
  • Odermatt, A., et al. (2023). In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity. Methods in Enzymology.
  • Hughes, K.A., et al. (2006). High capacity homogeneous non-radioactive cortisol detection assays for human 11beta-hydroxysteroid dehydrogenase type 1. Combinatorial Chemistry & High Throughput Screening.
  • Ntshanka, M., et al. (2021). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules.
  • BenchChem. (2025). A Comparative Guide to Adamantane-Based Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). BenchChem.
  • BenchChem. (2025). A Comparative Guide to Adamantane-Based Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). BenchChem.
  • Pozzi, D., et al. (2011). Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1. Archiv der Pharmazie.
  • Gobbi, S., et al. (2011). Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1. Archiv der Pharmazie - Chemistry in Life Sciences.
  • Poli, G., et al. (2015). Novel 11β-HSD1 inhibitors: C-1 versus C-2 substitution and effect of the introduction of an oxygen atom in the adamantane scaffold. Bioorganic & Medicinal Chemistry Letters.
  • Atanasov, A.G., et al. (2009). 11beta-Hydroxysteroid dehydrogenase 1 reductase activity is dependent on a high ratio of NADPH/NADP(+) and is stimulated by extracellular glucose. Biochimica et Biophysica Acta.
  • Szałach, Ł.P., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules.
  • ResearchGate. (2025). Conversion of cortisone into cortisol and vice-versa mediated by 11βHSD1 and 11β-HSD2, respectively. ResearchGate.
  • Taylor & Francis. (n.d.). 11β-hydroxysteroid dehydrogenase – Knowledge and References. Taylor & Francis Online.
  • Odermatt, A. & Nashev, L.G. (2010). 11β-hydroxysteroid dehydrogenases: a growing multi-tasking family. The Journal of Steroid Biochemistry and Molecular Biology.
  • Patsnap. (2024). What are 11β-HSD inhibitors and how do they work? Patsnap Synapse.
  • ResearchGate. (n.d.). Cortisol metabolism by the HSD1 and HSD2 enzymes. HSD1 utilizes the cofactor NADPH to convert the 11 - ResearchGate. ResearchGate.
  • BenchChem. (2025). Troubleshooting 11β-HSD1 activity assays with inhibitors. BenchChem.
  • Bannister, T.D., et al. (2014). Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Journal of Medicinal Chemistry.
  • Wu, X., et al. (2007). An in vitro microdialysis methodology to study 11beta-hydroxysteroid dehydrogenase type 1 enzyme activity in liver microsomes. Journal of Pharmaceutical and Biomedical Analysis.
  • Cook, N.D. (1996). Scintillation proximity assay (SPA) technology to study biomolecular interactions. Drug Discovery Today.
  • Celtarys. (n.d.). HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. Celtarys Research.
  • Sun, L., et al. (2006). Cell-based Assay for Screening 11beta-hydroxysteroid Dehydrogenase Inhibitors Using Liquid chromatography/tandem Mass Spectrometry Detection. Rapid Communications in Mass Spectrometry.
  • McCormack, J.G. (1996). Scintillation proximity assay (SPA) technology to study biomolecular interactions. Current Opinion in Structural Biology.
  • Zheng, W. (2005). Scintillation Proximity Assay in Drug Discovery. Methods in Molecular Biology.

Sources

Application Notes and Protocols for Antibacterial Screening of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Adamantane Scaffold in Antibacterial Drug Discovery

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique steric and physicochemical properties, particularly its high lipophilicity, allow it to interact favorably with biological targets, often enhancing the pharmacological profile of parent molecules.[2] While renowned for its application in antiviral (e.g., Amantadine) and neurological drugs, the adamantane scaffold is increasingly being explored for its potential in developing novel antibacterial agents to combat the growing threat of antimicrobial resistance.[3]

The lipophilic nature of adamantane derivatives is a double-edged sword. It can facilitate penetration of bacterial membranes, a key step in the mechanism of action for many antibacterial compounds, but it also presents significant challenges for in vitro screening due to poor aqueous solubility.[4][5][6] This guide provides a comprehensive, field-proven protocol for the systematic antibacterial screening of adamantane derivatives, addressing the specific challenges posed by their lipophilicity and offering a pathway from primary screening to preliminary mechanism of action studies.

Pillar 1: Causality Behind Experimental Choices - The Strategic Approach

A successful screening campaign for adamantane derivatives hinges on a strategy that accommodates their physicochemical properties while adhering to standardized, reproducible methodologies. Our approach is a tiered system, beginning with robust primary screening to determine basic inhibitory activity, followed by secondary assays to confirm and characterize this activity, and finally, preliminary mechanistic studies to elucidate the mode of action.

The choice of initial screening methods—broth microdilution and agar disk diffusion—is grounded in their widespread acceptance and standardization by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[7][8][9][10][11][12] This ensures that the data generated is comparable and translatable. Crucially, we will place significant emphasis on the proper solubilization of the adamantane derivatives, as this is a critical failure point in assays involving lipophilic compounds.

Pillar 2: Self-Validating Systems - Ensuring Trustworthiness

Every protocol described herein is designed as a self-validating system. This is achieved through the stringent use of positive, negative, and solvent controls. For instance, in the primary screening assays, a known antibiotic serves as the positive control to validate the susceptibility of the test organisms, while a solvent control ensures that the vehicle used to dissolve the adamantane derivatives does not inherently affect bacterial growth. This multi-layered control strategy is essential for generating trustworthy and interpretable data.

Part I: Compound Preparation and Solubilization

The high lipophilicity of adamantane derivatives necessitates careful preparation to ensure their bioavailability in aqueous assay media.[4][5][6]

Protocol 1: Solubilization of Adamantane Derivatives

Objective: To prepare a stock solution of the adamantane derivative that is suitable for serial dilution in aqueous culture media.

Materials:

  • Adamantane derivative powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the adamantane derivative and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 20 mM). The exact concentration will depend on the solubility of the specific derivative.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary for some compounds.

  • Solvent Toxicity Control:

    • It is crucial to determine the highest concentration of DMSO that does not inhibit the growth of the test bacteria.[13][14][15][16][17] This is typically between 1-2% (v/v) for most bacteria.

    • Perform a preliminary broth microdilution assay (as described in Protocol 2) with serial dilutions of DMSO (e.g., from 8% down to 0.125%) in the absence of any antibacterial compound.

    • The highest concentration of DMSO that shows no inhibition of bacterial growth should be used as the maximum allowable concentration in subsequent assays.

  • Working Solution Preparation:

    • Prepare intermediate dilutions of the stock solution in 100% DMSO as needed for the screening assays.

Expert Insight: While DMSO is a common solvent, it can have intrinsic biological effects.[13][14][15][16][17] Always run a parallel solvent control at the highest concentration used in the experiment to ensure that any observed antibacterial activity is due to the adamantane derivative and not the solvent.

Part II: Primary Antibacterial Screening

The initial screening aims to identify "hit" compounds that exhibit antibacterial activity against a panel of representative Gram-positive and Gram-negative bacteria.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method, based on CLSI M07 guidelines, determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[8][11][12][18][19]

Materials:

  • 96-well, sterile, flat-bottom microtiter plates

  • Adamantane derivative stock solution (in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • Add 50 µL of CAMHB to all wells of the 96-well plate.

    • In the first column, add an additional 50 µL of the adamantane derivative working solution (prepared in DMSO and diluted in CAMHB to twice the desired starting concentration).

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating across the plate to the tenth column. Discard 50 µL from the tenth column.

    • The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 100 µL. The final concentration of DMSO should not exceed the predetermined non-inhibitory level.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the adamantane derivative at which there is no visible bacterial growth (i.e., the well is clear).

Protocol 3: Agar Disk Diffusion Assay

This qualitative method, based on CLSI M02 guidelines, assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.[20][7][9][10][21]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Adamantane derivative solution (in a volatile solvent like ethanol or acetone, if possible, to allow for solvent evaporation)

  • Bacterial inoculum prepared as in Protocol 2

  • Sterile cotton swabs

  • Positive control antibiotic disks

Procedure:

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted bacterial inoculum and streak it evenly over the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Disk Application:

    • Aseptically apply a known amount of the adamantane derivative solution to a sterile paper disk and allow the solvent to evaporate completely.

    • Place the impregnated disk, along with a positive control disk and a solvent-only control disk, onto the inoculated agar surface.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Data Presentation: Summary of Primary Screening Results

Compound IDTarget OrganismMIC (µg/mL)Zone of Inhibition (mm)
Adamantane-AS. aureus1618
Adamantane-AE. coli>1280
Adamantane-BS. aureus6412
Adamantane-BE. coli>1280
CiprofloxacinS. aureus0.525
CiprofloxacinE. coli0.01530
Solvent ControlS. aureus>2%0
Solvent ControlE. coli>2%0

Part III: Secondary Screening and Mechanistic Insights

Compounds that show promising activity in primary screening should be further characterized to understand their bactericidal or bacteriostatic nature and their potential mechanism of action.

Protocol 4: Time-Kill Kinetics Assay

This assay determines the rate at which an antibacterial agent kills a bacterial population over time.[22][23][24][25][26]

Objective: To classify the adamantane derivative as bactericidal (causes cell death) or bacteriostatic (inhibits growth).

Procedure:

  • Setup:

    • Prepare flasks containing CAMHB with the adamantane derivative at concentrations of 1x, 2x, and 4x the predetermined MIC. Include a growth control flask without the compound.

    • Inoculate each flask with the test bacterium to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Sampling:

    • At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Quantification:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto MHA plates and incubate for 18-24 hours.

  • Analysis:

    • Count the colonies on the plates to determine the CFU/mL at each time point.

    • Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity.[22][23]

Protocol 5: Bacterial Membrane Permeability Assay (SYTOX Green Assay)

Given the lipophilic nature of adamantane, a likely mechanism of action is the disruption of the bacterial cell membrane.[27][28][29][30][31] This can be assessed using a fluorescent probe like SYTOX Green, which only enters cells with compromised membranes.[32][33][34]

Objective: To determine if the adamantane derivative disrupts the integrity of the bacterial cytoplasmic membrane.

Procedure:

  • Bacterial Preparation:

    • Grow the test bacteria to the mid-logarithmic phase and wash the cells with a suitable buffer (e.g., PBS).

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add the bacterial suspension, SYTOX Green dye (to a final concentration of ~1 µM), and the adamantane derivative at various concentrations (e.g., 0.5x, 1x, 2x MIC).

    • Include a positive control (e.g., a known membrane-disrupting agent like Polymyxin B) and a negative (untreated) control.

  • Measurement:

    • Measure the fluorescence intensity over time using a plate reader (excitation ~485 nm, emission ~520 nm).

  • Interpretation:

    • An increase in fluorescence intensity indicates that SYTOX Green has entered the cells due to membrane damage caused by the adamantane derivative.

Visualization of Experimental Workflows

Diagram 1: Broth Microdilution Workflow

Broth_Microdilution cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare 0.5 McFarland Bacterial Suspension E Inoculate with Bacteria (5x10^5 CFU/mL) A->E B Prepare Compound Stock in DMSO D Serially Dilute Compound B->D C Add CAMHB to 96-well plate C->D D->E F Incubate 18-24h at 37°C E->F G Visually Inspect for Growth Inhibition F->G H Determine MIC G->H Time_Kill_Assay cluster_setup Experiment Setup cluster_sampling Time-Point Sampling cluster_quant Quantification cluster_result Result Analysis Start Inoculate Flasks with Bacteria + Adamantane Derivative (0, 1x, 2x, 4x MIC) T0 T=0h Start->T0 T2 T=2h Start->T2 T4 T=4h Start->T4 T8 T=8h Start->T8 T24 T=24h Start->T24 Dilute Serial Dilution T0->Dilute T2->Dilute T4->Dilute T8->Dilute T24->Dilute Plate Plate on MHA Dilute->Plate Incubate Incubate 24h Plate->Incubate Count Count Colonies (CFU) Incubate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot Result Determine Bactericidal/ Bacteriostatic Activity Plot->Result

Caption: Step-by-step workflow for the time-kill kinetics assay.

Conclusion

This application note provides a robust and logical framework for the antibacterial screening of adamantane derivatives. By addressing the critical challenge of solubility and employing standardized, well-controlled assays, researchers can confidently identify and characterize novel antibacterial candidates. The tiered approach, from broad primary screening to focused mechanistic studies, ensures an efficient use of resources and generates high-quality, reliable data essential for advancing drug development programs.

References

  • Borges, A., et al. (2015). Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials. International Journal of ChemTech Research, 8(3), 1133-1138. [Link]

  • Dwivedi, D., et al. (2015). Effects of DMSO on antimicrobial-mediated growth inhibition. ResearchGate. [Link]

  • Bio-protocol. (n.d.). Bacterial Membrane Disruption Assay. Bio-protocol. [Link]

  • Trombetta, D., et al. (2005). Mechanisms of Antibacterial Action of Three Monoterpenes. Antimicrobial Agents and Chemotherapy, 49(6), 2474–2478. [Link]

  • Liu, Y., et al. (2010). Dimethyl Sulfoxide Protects Escherichia coli from Rapid Antimicrobial-Mediated Killing. Antimicrobial Agents and Chemotherapy, 54(11), 4902–4905. [Link]

  • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. [Link]

  • Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. Creative Biolabs. [Link]

  • Ribeiro, M. M. S., et al. (2018). Standardization of the Safety Level of the Use of DMSO in Viability Assays in Bacterial Cells. Semantic Scholar. [Link]

  • GlobalSpec. (2019). CLSI M02,M100 - M02 Performance Standards for Antimicrobial Disk Susceptibility Tests; M100 Performance Standards for Antimicrobial Susceptibility Testing. GlobalSpec. [Link]

  • Al-Wrafy, F. A., et al. (2022). Investigation of the effect of dimethyl sulfoxide on growth and biofilm formation of Pseudomonas aeruginosa. BMC Microbiology, 22(1), 1-11. [Link]

  • CLSI. (2024). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Clinical and Laboratory Standards Institute. [Link]

  • CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Eurolab. (n.d.). CLSI M02 Disk Diffusion Susceptibility Testing. Eurolab. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma. [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of Visualized Experiments, (157), e60893. [Link]

  • Shishkina, S. V., et al. (2018). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics, 20(2), 1073-1084. [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Nelson Labs. [Link]

  • Aslam, B., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 01-05. [Link]

  • CLSI. (2012). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. ResearchGate. [Link]

  • CLSI. (2009). Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard—Tenth Edition. Regulations.gov. [Link]

  • Boohaker, R. J., et al. (2012). Influence of lipophilicity on the antibacterial activity of polymyxin derivatives and on their ability to act as potentiators of rifampicin. Journal of Medicinal Chemistry, 55(20), 8828–8836. [Link]

  • Horváth, J., et al. (2017). Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides. Frontiers in Microbiology, 8, 85. [Link]

  • GlobalSpec. (2015). CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. GlobalSpec. [Link]

  • Ooi, N., et al. (2013). Antibacterial activity and mechanism of action of lipophilic antioxidants. Semantic Scholar. [Link]

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks. [Link]

  • Dračínský, M., et al. (2021). Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. Molecules, 26(23), 7136. [Link]

  • Aslam, B., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. ResearchGate. [Link]

  • CLSI. (2009). M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. Regulations.gov. [Link]

  • FDA. (2024). Recognized Consensus Standards: Medical Devices. FDA. [Link]

  • ResearchGate. (2015). How can I test antimicrobial activity of lipophilic substances?. ResearchGate. [Link]

  • Eleutheriadis, N., et al. (2021). Biophysical Evaluation and In Vitro Controlled Release of Two Isomeric Adamantane Phenylalkylamines with Antiproliferative/Anticancer and Analgesic Activity. Pharmaceutics, 13(12), 2199. [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(12), 10009–10056. [Link]

  • Yi, Z.-M., et al. (2016). solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and 333.15 k. Brazilian Journal of Chemical Engineering, 33(3), 601-608. [Link]

  • Studzińska, A., et al. (2023). Assessment of Lipophilicity Parameters of Antimicrobial and Immunosuppressive Compounds. Molecules, 28(6), 2824. [Link]

  • Li, Y., et al. (2024). Bovine Serum Albumin-Functionalized Hyperbranched Polyamidoamine Dendrimers (BSA@PAMAM) for GSH-Responsive Bacteriostasis. ACS Omega. [Link]

Sources

Evaluating the Antifungal Efficacy of Novel Thiazole Compounds: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Authored by: A Senior Application Scientist

Introduction: The Rise of Thiazole Compounds in Antifungal Research

The increasing prevalence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge.[1][2] This has catalyzed the search for novel antifungal agents with unique mechanisms of action. Thiazole derivatives have emerged as a promising class of compounds due to their versatile chemical scaffold and significant biological activities, including antifungal, antibacterial, and anticancer properties.[3][4]

Thiazole antifungals are a subset of the azole family, characterized by a five-membered ring containing both a nitrogen and a sulfur atom.[5] Many thiazole derivatives exert their antifungal effect through a mechanism similar to other azoles: the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][6] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6] By disrupting this pathway, thiazole compounds compromise the integrity of the cell membrane, leading to fungal cell death.[5] Some novel thiazole derivatives may also act on the fungal cell wall.[1][7]

This guide provides a comprehensive overview and detailed protocols for the in vitro evaluation of the antifungal activity of novel thiazole compounds. It is designed for researchers in drug development, offering a framework grounded in established standards to ensure data is reproducible, reliable, and meaningful.

Part 1: Foundational Screening and Potency Determination

The initial assessment of a novel compound involves determining its spectrum of activity and its potency against various fungal species. The two most common methods for this are the Agar Disk Diffusion assay for preliminary screening and the Broth Microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC).

Agar-Based Disk Diffusion Assay: A Primary Screening Tool

Principle of the Method: The disk diffusion assay is a qualitative or semi-quantitative method ideal for screening a large number of compounds. A standardized fungal inoculum is spread over an agar plate, and paper disks impregnated with the test compound are applied to the surface. The compound diffuses into the agar, creating a concentration gradient. If the fungus is susceptible, a clear zone of no growth—the "zone of inhibition"—will form around the disk. The diameter of this zone is proportional to the antifungal activity of the compound.[8] This method is simple, economical, and provides a rapid visual assessment of activity.[9][10]

Detailed Protocol: Agar Disk Diffusion

  • Media Preparation: Prepare Mueller-Hinton (MH) agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye.[8] The glucose supports robust fungal growth, while the dye enhances the definition of the inhibition zone edge.[8] Autoclave and pour into sterile petri dishes (100 mm) to a uniform depth. Allow plates to solidify at room temperature.

  • Inoculum Preparation:

    • From a fresh (24-48 hour) culture on Sabouraud Dextrose Agar, pick several distinct colonies.

    • Suspend the colonies in sterile saline (0.85% NaCl).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁶ to 5 x 10⁶ cells/mL.[8]

    • Scientist's Note: Inoculum density is a critical parameter. An inoculum that is too dense can lead to smaller or absent inhibition zones, while one that is too light can result in oversized zones, both of which can lead to misinterpretation of the compound's efficacy.[11]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum suspension and rotate it firmly against the upper inside wall of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the agar plate in three different directions to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar in a laminar flow hood.[9]

  • Disk Application:

    • Prepare sterile paper disks (6 mm diameter) by impregnating them with a known concentration of the thiazole compound dissolved in a suitable solvent (e.g., DMSO). Ensure a solvent-only disk is used as a negative control.

    • Aseptically place the disks onto the inoculated agar surface, ensuring firm contact.

    • Include a positive control disk with a known antifungal agent (e.g., Fluconazole, 25 µg).

  • Incubation: Invert the plates and incubate at 35°C. Examine plates for zones of inhibition at 24 and 48 hours for yeasts like Candida albicans. For dermatophytes or other molds, incubation may need to be extended for 4 to 7 days.[9][12]

  • Result Measurement: Measure the diameter of the zone of inhibition to the nearest millimeter (mm).

Broth Microdilution: The Gold Standard for MIC Determination

Principle of the Method: The broth microdilution method is the reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[13][14] This quantitative assay involves challenging a standardized fungal inoculum with serial twofold dilutions of the test compound in a 96-well microtiter plate. The MIC is defined as the lowest concentration of the compound that prevents visible growth of the organism after a specified incubation period.[15] The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods (M27 for yeasts, M38 for molds) to ensure inter-laboratory reproducibility.[13][16][17]

Visual Workflow for Broth Microdilution

G cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_incubation Incubation & Reading Compound 1. Prepare Thiazole Stock Solution (in DMSO) Media 2. Prepare RPMI-1640 + MOPS Buffer AddCompound 5. Add Compound + Media to Well 12 Compound->AddCompound Inoculum 3. Prepare Fungal Inoculum (0.5 McFarland Standard) DispenseMedia 4. Dispense Media into Wells 1-11 Media->DispenseMedia AddInoculum 7. Add Standardized Inoculum to Wells 1-12 Inoculum->AddInoculum SerialDilute 6. Perform 2-fold Serial Dilutions (Well 12 to 2) Incubate 8. Incubate at 35°C (24-48h for Yeasts) AddInoculum->Incubate ReadMIC 9. Read MIC Visually (Lowest concentration with significant growth inhibition)

Caption: Workflow for the CLSI-based broth microdilution assay.

Detailed Protocol: Broth Microdilution (Adapted from CLSI M27)

  • Media Preparation: Prepare RPMI-1640 medium (without sodium bicarbonate) and buffer it to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS). Sterilize by filtration.

    • Scientist's Note: The pH of the medium is critical as the activity of many antifungal agents, particularly azoles, is pH-dependent.[18][19] MOPS buffer provides stable pH control throughout the incubation period.

  • Compound Preparation:

    • Dissolve the thiazole compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL).

    • In a 96-well microtiter plate, perform serial twofold dilutions of the compound in RPMI-1640 to achieve final concentrations typically ranging from 0.03 to 16 µg/mL or higher, depending on the expected potency.

  • Inoculum Preparation:

    • Prepare a fungal suspension adjusted to a 0.5 McFarland standard as described in the disk diffusion protocol.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[11]

  • Plate Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microdilution plate containing 100 µL of the diluted compound.

    • The final volume in each well will be 200 µL.

    • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

    • Incubate the plate at 35°C for 24 to 48 hours.[20]

  • MIC Determination:

    • The MIC is read as the lowest concentration of the compound that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control well.[11][12] This can be determined visually or with a microplate reader.

    • Troubleshooting Note: Azole-class compounds can sometimes exhibit a "trailing effect," where a small amount of residual growth occurs at concentrations above the MIC.[11] For this reason, the endpoint is read as a prominent reduction in growth rather than complete inhibition.[20]

Data Presentation and Interpretation Summarize the quantitative results in a table. Calculate MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.[7]

Fungal SpeciesThiazole Compound 'X' MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans ATCC 900280.250.5
Candida glabrata ATCC 90030116
Candida parapsilosis ATCC 220190.52
Cryptococcus neoformans ATCC 901120.1254
Aspergillus fumigatus ATCC 2043052>64
MIC₅₀ (Clinical Isolates) 0.52
MIC₉₀ (Clinical Isolates) 232

Part 2: Investigating the Mechanism of Action

Understanding how a compound works is as important as knowing that it works. For thiazole derivatives presumed to target the ergosterol pathway, specific assays can provide evidence to support this mechanism.

Mechanism of Action: Ergosterol Biosynthesis Pathway

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_result Result AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates Downstream Intermediates Lanosterol->Intermediates Lanosterol->Block Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporated into Thiazole Thiazole Compound CYP51 Lanosterol 14α-demethylase (CYP51) Thiazole->CYP51 Inhibits CYP51->Block Disruption Membrane Disruption & Cell Death Membrane->Disruption Leads to

Caption: Inhibition of the ergosterol pathway by thiazole compounds.

Ergosterol and Sorbitol Protection Assays

Principle of the Methods: These assays help differentiate between compounds that target the cell membrane versus the cell wall.[7]

  • Ergosterol Assay: If a compound binds to ergosterol in the cell membrane (like polyenes), adding exogenous ergosterol to the medium will sequester the compound, leading to a significant increase in the MIC. If the compound inhibits ergosterol synthesis (like azoles), adding exogenous ergosterol will have little to no effect on the MIC.[7]

  • Sorbitol Assay: Sorbitol is an osmotic protectant. If a compound targets the fungal cell wall, the fungus will lyse under normal osmotic conditions. In the presence of sorbitol, the cell is stabilized, and the fungus may be able to grow, resulting in a significantly higher MIC. If the compound's target is not the cell wall, sorbitol will not affect the MIC.[1][7]

Detailed Protocol: Mechanistic Assays

  • Assay Setup: Perform the standard broth microdilution assay as described previously in three parallel sets of 96-well plates.

    • Plate A (Control): Standard RPMI-1640 medium.

    • Plate B (Ergosterol): RPMI-1640 medium supplemented with exogenous ergosterol (final concentration of 400 µg/mL).

    • Plate C (Sorbitol): RPMI-1640 medium supplemented with sorbitol (final concentration of 0.8 M).

  • Procedure: Follow the broth microdilution protocol for compound dilution, inoculation, and incubation for all three plates.

  • Data Interpretation:

    • Compare the MIC from Plate B to Plate A. For a thiazole targeting CYP51, the MIC should remain largely unchanged.

    • Compare the MIC from Plate C to Plate A. An 8- to 32-fold increase in MIC in the presence of sorbitol suggests the compound may be acting on the cell wall.[21] A lack of change points to a different target, such as the cell membrane.

Part 3: Transition to Advanced Studies

Positive in vitro results are the first step. Promising thiazole candidates must then be evaluated in more complex biological systems to assess their potential as therapeutic agents.

Synergy Testing

Investigating the interaction of a novel thiazole compound with established antifungal drugs can reveal synergistic or additive effects.[7] A synergistic interaction, where the combined effect is greater than the sum of the individual effects, could allow for lower dosing of existing drugs, potentially reducing toxicity and overcoming resistance. The checkerboard microdilution method is commonly used to determine these interactions.[22]

In Vivo Efficacy Models

The ultimate test of an antifungal compound is its efficacy in a living organism.[23] Murine models of systemic or oral candidiasis are frequently used to evaluate a compound's ability to reduce fungal burden in target organs (like the kidneys or tongue) and improve survival rates.[23][24][25] These studies are essential for understanding the pharmacokinetics and pharmacodynamics of the compound and are a critical prerequisite for any clinical development.

Conclusion

The systematic evaluation of novel thiazole compounds requires a tiered approach, beginning with robust and standardized in vitro screening and progressing to mechanistic and in vivo studies. By adhering to established protocols, such as those from the CLSI, researchers can generate high-quality, reproducible data. This methodological rigor is paramount to identifying and validating the next generation of antifungal agents that can effectively combat the growing threat of resistant fungal pathogens.

References

  • Standardization of antifungal susceptibility testing . Journal of Medical and Veterinary Mycology. [Link]

  • Thiazole antifungals | Research Starters - EBSCO . EBSCO. [Link]

  • Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC - NIH . National Center for Biotechnology Information. [Link]

  • Standardization of antifungal susceptibility testing and clinical relevance - PubMed . National Center for Biotechnology Information. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole | Journal of Clinical Microbiology . American Society for Microbiology. [Link]

  • Standardization of antifungal susceptibility testing . Journal of Antimicrobial Chemotherapy. [Link]

  • Standardization of antifungal susceptibility testing - PubMed . National Center for Biotechnology Information. [Link]

  • Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin - ASM Journals . American Society for Microbiology. [Link]

  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC - NIH . National Center for Biotechnology Information. [Link]

  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PubMed . National Center for Biotechnology Information. [Link]

  • Synergistic Antifungal Interactions between Antibiotic Amphotericin B and Selected 1,3,4-thiadiazole Derivatives, Determined by Microbiological, Cytochemical, and Molecular Spectroscopic Studies - MDPI . MDPI. [Link]

  • (PDF) Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes . ResearchGate. [Link]

  • Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed . National Center for Biotechnology Information. [Link]

  • Antifungal Susceptibility Testing: Current Approaches - PMC - PubMed Central . National Center for Biotechnology Information. [Link]

  • Standardization of antifungal susceptibility testing - PubMed . National Center for Biotechnology Information. [Link]

  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases - CLSI . Clinical and Laboratory Standards Institute. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PubMed Central . National Center for Biotechnology Information. [Link]

  • antifungal susceptibility testing using agar based disc diffusion method of dermatophytic isolates in a tertiary teaching institute . International Journal of Research in Medical Sciences. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin Against Molds - PubMed . National Center for Biotechnology Information. [Link]

  • Evaluation by Data Mining Techniques of Fluconazole Breakpoints Established by the Clinical and Laboratory Standards Institute (CLSI) and Comparison with Those of the European Committee on Antimicrobial Susceptibility Testing (EUCAST) . American Society for Microbiology. [Link]

  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - Semantic Scholar . Semantic Scholar. [Link]

  • Synthesis and Antifungal Activity of Some Thiazole Derivatives - ResearchGate . ResearchGate. [Link]

  • Efficiency of newly prepared thiazole derivatives against some cutaneous fungi - PubMed . National Center for Biotechnology Information. [Link]

  • Antivirulence activity and in vivo efficacy of a thiazole derivative against candidiasis . Nature. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central - NIH . National Center for Biotechnology Information. [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians | Open Forum Infectious Diseases . Oxford Academic. [Link]

  • Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC . National Center for Biotechnology Information. [Link]

  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - ResearchGate . ResearchGate. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents - MDPI . MDPI. [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities . Bentham Science. [Link]

  • Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC - NIH . National Center for Biotechnology Information. [Link]

  • Thiazole containing antifungal agents. | Download Scientific Diagram - ResearchGate . ResearchGate. [Link]

  • Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - NIH . National Center for Biotechnology Information. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI . MDPI. [Link]

  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC - NIH . National Center for Biotechnology Information. [Link]

  • Issues in antifungal susceptibility testing - UKHSA Research Portal . UK Health Security Agency. [Link]

  • Analysis on antifungal susceptibility test of Candida albicans from different samples . ResearchGate. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - MDPI . MDPI. [Link]

  • Overview of in vivo models for assessing efficacy of antifungal drugs... - ResearchGate . ResearchGate. [Link]

  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews . American Society for Microbiology. [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of 4-Adamantan-1-ylmethyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: The discovery and development of novel therapeutic agents are paramount in biomedical research. Small molecules, such as 4-Adamantan-1-ylmethyl-thiazol-2-ylamine, represent a significant portion of the drug discovery pipeline. A critical initial step in the evaluation of any new chemical entity is the characterization of its effects on cellular systems. Cell-based assays are indispensable tools in this process, offering insights into a compound's biological activity in a physiologically relevant context.[1][2] Unlike biochemical assays, which assess activity on isolated targets, cell-based assays can provide a more holistic view of a compound's effects, including its ability to permeate cell membranes, its potential cytotoxicity, and its impact on complex signaling networks.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial cell-based characterization of the novel compound this compound. Given the limited publicly available information on its specific biological target, we present a logical, tiered approach to its evaluation. This strategy begins with foundational cytotoxicity and proliferation assays to establish a therapeutic window, followed by hypothesis-driven mechanistic studies based on the known activities of structurally related adamantane-thiazole compounds, which have been identified as potential modulators of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and other cellular pathways.[4][5][6][7] We will also explore its potential impact on the mTOR signaling pathway, a central regulator of cell growth and proliferation often implicated in disease.[8][9]

This guide is designed to be a practical resource, providing not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible characterization of this and other novel small molecules.

Part 1: Foundational Assays - Determining Cytotoxicity and Anti-proliferative Effects

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. These assays are crucial for identifying a concentration range that is suitable for further mechanistic studies, distinguishing between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects, and providing a preliminary indication of the compound's therapeutic potential.

Principle of MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • This compound (solubilized in DMSO)

  • Human cancer cell line (e.g., A549, MCF-7, or a cell line relevant to the suspected therapeutic area)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[10][11]

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A typical starting range would be from 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Example Cytotoxicity Data
Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle (DMSO)100 ± 4.5
0.198.2 ± 5.1
195.6 ± 3.9
1075.3 ± 6.2
5048.9 ± 4.8
10022.1 ± 3.5

IC50 Value: Approximately 50 µM

Workflow for Initial Compound Characterization

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Assays A Stock Compound (4-Adamantan-1-ylmethyl- thiazol-2-ylamine in DMSO) C Compound Treatment (Serial Dilution) A->C B Cell Seeding (e.g., A549 cells) B->C D Incubation (24, 48, 72h) C->D E MTT Assay D->E F Data Analysis (IC50 Determination) E->F G Hypothesis 1: 11β-HSD1 Inhibition F->G Concentrations ≤ IC50 H Hypothesis 2: mTOR Pathway Modulation F->H Concentrations ≤ IC50 I 11β-HSD1 Activity Assay G->I J Western Blot for p-S6K, p-4E-BP1 H->J

Caption: Tiered workflow for compound characterization.

Part 2: Mechanistic Assays - Investigating Potential Targets

Based on the foundational data, subsequent experiments should be conducted at non-cytotoxic concentrations (ideally at or below the IC50 value) to investigate the compound's mechanism of action.

Hypothesis 1: Inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)

Rationale: Several adamantane-thiazole derivatives have been reported as inhibitors of 11β-HSD1, an enzyme that converts inactive cortisone to active cortisol, thereby regulating local glucocorticoid levels.[4][5][6][7] Dysregulation of 11β-HSD1 is implicated in metabolic syndrome and type 2 diabetes.[4] Therefore, it is a plausible target for this compound.

Experimental Protocol: Cell-Based 11β-HSD1 Activity Assay

This protocol describes a method to measure the conversion of cortisone to cortisol in intact cells.

Materials:

  • Human liver cells (e.g., HepG2) or adipose-derived stem cells

  • Cortisone

  • Cortisol ELISA kit

  • This compound

  • Known 11β-HSD1 inhibitor (positive control, e.g., carbenoxolone)

  • Cell lysis buffer

  • 96-well plates

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and grow to confluence.

    • Pre-incubate the cells with various concentrations of this compound (and controls) for 1 hour.

  • Substrate Addition:

    • Add cortisone (e.g., 100 nM final concentration) to each well.

    • Incubate for 4-6 hours at 37°C.

  • Sample Collection:

    • Collect the cell culture supernatant.

  • Cortisol Measurement:

    • Measure the concentration of cortisol in the supernatant using a cortisol ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cortisone to cortisol conversion for each treatment condition.

    • Determine the IC50 of this compound for 11β-HSD1 inhibition.

Hypothesis 2: Modulation of the mTOR Signaling Pathway

Rationale: The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism.[8] Many anti-cancer drugs target this pathway. Investigating the effect of a novel compound on mTOR signaling can provide insights into its anti-proliferative mechanism. Key downstream effectors of mTORC1 include S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[9][13] The phosphorylation status of these proteins is a reliable indicator of mTORC1 activity.

Experimental Protocol: Western Blot Analysis of mTORC1 Signaling

Materials:

  • Cell line used in the proliferation assay

  • This compound

  • Rapamycin (positive control for mTORC1 inhibition)

  • Complete medium, serum-free medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Primary antibodies: anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluence.

    • Serum-starve the cells for 12-16 hours.

    • Pre-treat with this compound or rapamycin for 1 hour.

    • Stimulate with serum or a growth factor (e.g., insulin) for 30 minutes to activate the mTOR pathway.[13]

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the levels of phosphorylated proteins to the total protein levels.

    • Compare the phosphorylation status in treated cells to the control cells.

Data Presentation: Example Western Blot Data
Treatmentp-S6K/S6K Ratio (Fold Change)p-4E-BP1/4E-BP1 Ratio (Fold Change)
Vehicle1.01.0
Compound (10 µM)0.450.52
Compound (50 µM)0.150.21
Rapamycin0.100.18
mTOR Signaling Pathway Diagram

mTOR_Pathway cluster_legend Legend GF Growth Factors (e.g., Insulin) PI3K PI3K GF->PI3K Akt Akt PI3K->Akt TSC TSC1/2 Akt->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 pS6K p-p70S6K S6K->pS6K Protein_Synthesis Protein Synthesis & Cell Growth pS6K->Protein_Synthesis p4EBP1 p-4E-BP1 fourEBP1->p4EBP1 p4EBP1->Protein_Synthesis Compound 4-Adamantan-1-ylmethyl- thiazol-2-ylamine (Hypothesized) Compound->mTORC1 Activation Activation --> Inhibition Inhibition --|

Caption: Simplified mTORC1 signaling pathway.

Part 3: Assay Validation and Best Practices

For all cell-based assays, rigorous validation is essential to ensure the reliability and reproducibility of the data.[14][15] Key validation parameters include:

  • Specificity: The assay should specifically measure the intended biological activity.

  • Accuracy: The measured value should be close to the true value.

  • Precision: The assay should yield similar results when repeated (intra-assay and inter-assay variability).

  • Linearity and Range: The assay should provide a linear response over a defined range of concentrations.

  • Robustness: The assay should be insensitive to small variations in experimental conditions.[16]

It is also crucial to adhere to best practices in cell culture, such as maintaining aseptic techniques, regularly testing for mycoplasma contamination, and using authenticated cell lines.[11][17][18]

Conclusion

This application note provides a structured and scientifically sound framework for the initial cellular characterization of this compound. By following a tiered approach, from foundational cytotoxicity assays to hypothesis-driven mechanistic studies, researchers can efficiently gather critical data on the compound's biological activity. The protocols and principles outlined herein are broadly applicable to the characterization of other novel small molecules, facilitating their progression through the drug discovery and development pipeline.

References

  • ATCC Primary Cell Culture Guide. (n.d.).
  • ATCC Culture Guides - A Century of Culturing Biological Material. (n.d.).
  • Culturing Cells | ATCC. (2021, February 23).
  • ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. (2012). American Type Culture Collection.
  • An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180–186.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen.
  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (n.d.). Journal of Visualized Experiments.
  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology.
  • ATCC Animal Cell Culture Guide. (n.d.). On Science.
  • Small-molecule Profiling. (n.d.). Broad Institute.
  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. (2016). Journal of Nanobiotechnology, 14(1), 68.
  • A Technical Guide to Targeting the mTOR Signaling Pathway in Cancer Drug Discovery. (n.d.). Benchchem.
  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. (2010). John Wiley & Sons.
  • Design and Validate a GMP Cell Based Assay. (n.d.).
  • mTOR: Methods and Protocols. (2012). Humana Press.
  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). BioAgilytix.
  • Applying analytical method validation to cell-based potency assays. (2024, August 15). Sterling Pharma Solutions.
  • Analytical Methods for Cell Therapies: Method Development and Validation Challenges. (2021, June 18).
  • mTOR Signaling P
  • This compound | CAS 28599-72-6. (n.d.). Santa Cruz Biotechnology.
  • Experimental Approaches in Delineating mTOR Signaling. (2018). Cells, 7(12), 235.
  • N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide. (n.d.). PubChem.
  • This compound. (n.d.). Beijing Hwrk Chemical Co., Ltd.
  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5 H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1-Synthesis, Molecular Docking and In Vitro Studies. (2021). International Journal of Molecular Sciences, 22(16), 8609.
  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. (2021). MDPI.
  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. (2021). PubMed Central.
  • Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3466–3471.
  • 2-amino-1,3-thiazol-4(5H)-ones as potent and selective 11beta-hydroxysteroid dehydrogenase type 1 inhibitors: enzyme-ligand co-crystal structure and demonstration of pharmacodynamic effects in C57Bl/6 mice. (2008). Journal of Medicinal Chemistry, 51(10), 2933–2943.

Sources

Application Notes and Protocols for Efficacy Testing of Adamantane-Thiazole Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Adamantane-thiazole derivatives represent a promising class of small molecules with a broad spectrum of potential therapeutic applications, including antiviral, anticancer, and neuroprotective activities. The unique structural features of the adamantane cage, such as its lipophilicity and rigid framework, combined with the diverse biological activities of the thiazole ring, make these hybrid compounds attractive candidates for drug development.[1][2][3] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to evaluate the in vivo efficacy of novel adamantane-thiazole compounds in relevant animal models. The protocols outlined herein are designed to ensure scientific integrity, reproducibility, and translatability of preclinical findings.

PART 1: Strategic Selection of Animal Models

The choice of an appropriate animal model is paramount for obtaining meaningful and clinically relevant efficacy data. The selection should be driven by the therapeutic hypothesis for the adamantane-thiazole compound .

Antiviral Efficacy (Influenza A)

For evaluating the antiviral properties of adamantane-thiazole derivatives against influenza A virus, the mouse model is the most widely used and cost-effective option.[4]

  • Rationale: Mice are susceptible to mouse-adapted influenza strains and exhibit key clinical signs of disease, such as weight loss and mortality, which serve as robust endpoints for efficacy studies.[5][6] The availability of various inbred strains allows for the investigation of host genetic factors in disease pathogenesis and treatment response.

  • Recommended Strains: C57BL/6J and BALB/c mice are commonly used for influenza research.[4]

Anticancer Efficacy

Xenograft models in immunocompromised mice are the standard for assessing the in vivo antitumor activity of novel compounds.[7][8][9]

  • Rationale: These models involve the subcutaneous or orthotopic implantation of human cancer cell lines or patient-derived tumor tissue into mice that lack a functional immune system, allowing the human tumor to grow.[8][9] This enables the direct assessment of the compound's effect on human tumor growth.

  • Recommended Strains: Athymic nude mice or severe combined immunodeficient (SCID) mice are suitable hosts for xenografts.

Neuroprotective Efficacy (Alzheimer's Disease Model)

To investigate the neuroprotective potential of adamantane-thiazole compounds, an amyloid-β (Aβ)-induced mouse model of Alzheimer's disease is a well-established and relevant choice.[10][11][12]

  • Rationale: Intracerebral injection of Aβ peptides mimics the key pathological hallmark of Alzheimer's disease, leading to cognitive deficits and neuroinflammation.[10][11] This model allows for the evaluation of a compound's ability to mitigate these pathological changes.

  • Recommended Strains: C57BL/6 mice are commonly used for these studies.

PART 2: Experimental Design and Protocols

A well-designed study with detailed, validated protocols is crucial for generating reliable and reproducible data. This section provides step-by-step methodologies for efficacy testing in the selected animal models.

General Considerations
2.1.1 Formulation of Adamantane-Thiazole Compounds

Given the hydrophobic nature of adamantane derivatives, proper formulation is critical for in vivo administration.

  • Protocol:

    • Initially, attempt to dissolve the compound in a vehicle such as a mixture of DMSO and saline or a solution containing Cremophor EL.

    • If solubility remains an issue, consider more advanced formulation strategies like self-assembling peptides with amino acids or the use of cyclodextrins.[13][14]

    • The final formulation should be sterile-filtered before administration.

2.1.2 Preliminary Toxicity and Dose-Range Finding Studies

Before initiating efficacy studies, it is essential to determine the maximum tolerated dose (MTD) of the adamantane-thiazole compound.

  • Protocol:

    • Administer escalating single doses of the compound to a small group of healthy animals.

    • Monitor for clinical signs of toxicity, body weight changes, and mortality for at least 7 days.

    • Based on the single-dose MTD, conduct a short-term (e.g., 5-7 days) repeated-dose study to determine the MTD for the intended dosing regimen in the efficacy study.[15]

Antiviral Efficacy Protocol (Influenza A Mouse Model)

This protocol outlines the steps for evaluating the efficacy of an adamantane-thiazole compound against influenza A virus infection in mice.

2.2.1 Experimental Workflow

Caption: Workflow for antiviral efficacy testing.

2.2.2 Detailed Protocol
  • Animal Acclimatization: Acclimatize 6-8 week old C57BL/6 or BALB/c mice for at least one week before the experiment.

  • Virus Infection:

    • Anesthetize mice with isoflurane.

    • Intranasally inoculate each mouse with a sublethal dose (e.g., 10-100 PFU) of a mouse-adapted H1N1 influenza A virus strain (e.g., A/Puerto Rico/8/1934) in a volume of 30-50 µL of sterile PBS.[4][16]

  • Treatment Groups:

    • Randomly assign mice to treatment groups (n=8-10 per group):

      • Vehicle control

      • Adamantane-thiazole compound (at least two different doses)

      • Positive control (e.g., oseltamivir)

  • Compound Administration:

    • Initiate treatment at a predetermined time point (e.g., 4 hours post-infection for prophylactic effect or 24 hours post-infection for therapeutic effect).

    • Administer the compound and vehicle via the intended route (e.g., oral gavage, intraperitoneal injection) once or twice daily for 5-7 days.

  • Efficacy Endpoints:

    • Body Weight and Clinical Score: Monitor and record the body weight and clinical signs of illness (e.g., ruffled fur, hunched posture, lethargy) daily for 14 days. A weight loss threshold of 20-30% is often used as a humane endpoint.[3][5]

    • Survival: Record the number of surviving animals in each group daily for 14 days.

    • Lung Viral Titer: On day 3 or 5 post-infection, euthanize a subset of mice from each group and collect the lungs. Homogenize the lung tissue and determine the viral titer using a plaque assay or TCID50 assay on Madin-Darby canine kidney (MDCK) cells.[4][16][17][18]

ParameterVehicle ControlAdamantane-Thiazole (Low Dose)Adamantane-Thiazole (High Dose)Positive Control
Mean Body Weight Loss (%) 20-25%Dose-dependent reductionDose-dependent reductionSignificant reduction
Survival Rate (%) <20%Dose-dependent increaseDose-dependent increase>80%
Lung Viral Titer (log10 PFU/g) 6-7Dose-dependent reductionDose-dependent reductionSignificant reduction
Anticancer Efficacy Protocol (Xenograft Mouse Model)

This protocol describes the evaluation of an adamantane-thiazole compound's ability to inhibit tumor growth in a subcutaneous xenograft model.

2.3.1 Experimental Workflow

Caption: Workflow for anticancer efficacy testing.

2.3.2 Detailed Protocol
  • Cell Culture: Culture a human cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast cancer) under standard conditions.

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel.

    • Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of 6-8 week old immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.[19][20][21]

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.[19]

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):

      • Vehicle control

      • Adamantane-thiazole compound (at least two different doses)

      • Positive control (a standard-of-care chemotherapeutic agent for the specific cancer type)

  • Compound Administration: Administer the compound and vehicle according to a predetermined schedule (e.g., daily, every other day) for a specified duration (e.g., 21 days).

  • Efficacy Endpoints:

    • Tumor Volume: Continue to measure tumor volume twice a week throughout the study.

    • Body Weight: Monitor and record the body weight of the mice twice a week as an indicator of toxicity.

    • Survival: Monitor survival if the study design includes this as an endpoint.

ParameterVehicle ControlAdamantane-Thiazole (Low Dose)Adamantane-Thiazole (High Dose)Positive Control
Mean Tumor Volume (mm³) Exponential growthDose-dependent inhibitionDose-dependent inhibitionSignificant inhibition/regression
Mean Body Weight Change (%) Minimal changeMonitor for toxicityMonitor for toxicityPotential for weight loss
Neuroprotective Efficacy Protocol (Aβ-Induced Alzheimer's Disease Mouse Model)

This protocol details the assessment of a neuroprotective adamantane-thiazole compound in a mouse model of Alzheimer's disease.

2.4.1 Experimental Workflow

Caption: Workflow for neuroprotective efficacy testing.

2.4.2 Detailed Protocol
  • Animal Acclimatization: Acclimatize 8-10 week old C57BL/6 mice for at least one week.

  • Amyloid-β Injection:

    • Anesthetize mice and place them in a stereotaxic frame.

    • Inject a solution of aggregated Aβ (1-42) peptides into the lateral ventricles (intracerebroventricularly, ICV) or directly into the hippocampus.[10][11][22] A sham group should be injected with vehicle only.

  • Treatment Groups:

    • Randomly assign mice to treatment groups (n=10-12 per group):

      • Sham + Vehicle

      • Aβ + Vehicle

      • Aβ + Adamantane-thiazole compound (at least two different doses)

      • Aβ + Positive control (e.g., a known neuroprotective agent)

  • Compound Administration: Begin treatment either before or after Aβ injection, depending on the therapeutic hypothesis (prophylactic vs. therapeutic), and continue for a specified period (e.g., 14-28 days).

  • Efficacy Endpoints:

    • Cognitive Function (Morris Water Maze):

      • One to two weeks after Aβ injection, assess spatial learning and memory using the Morris water maze test.[23][24][25][26][27]

      • The test consists of acquisition trials (finding a hidden platform) over several days, followed by a probe trial (platform removed) to assess memory retention.

      • Key parameters to measure are escape latency (time to find the platform) and time spent in the target quadrant during the probe trial.

    • Histological Analysis:

      • After behavioral testing, euthanize the mice and perfuse with paraformaldehyde.

      • Collect the brains for histological analysis.

      • Perform immunohistochemistry to assess neuronal survival (e.g., NeuN staining), neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), and amyloid plaque deposition (if applicable).[1][28][29][30]

      • Quantify these markers in the hippocampus and cortex.

ParameterAβ + VehicleAβ + Adamantane-Thiazole (Low Dose)Aβ + Adamantane-Thiazole (High Dose)Sham + Vehicle
Escape Latency (s) IncreasedDose-dependent decreaseDose-dependent decreaseLow
Time in Target Quadrant (%) DecreasedDose-dependent increaseDose-dependent increaseHigh
Neuronal Loss SignificantDose-dependent reductionDose-dependent reductionMinimal
Neuroinflammation IncreasedDose-dependent reductionDose-dependent reductionLow

PART 3: Data Analysis and Interpretation

Statistical analysis should be performed to determine the significance of the observed effects. Appropriate statistical tests (e.g., t-test, ANOVA, Kaplan-Meier survival analysis) should be used to compare treatment groups with the vehicle control. A p-value of <0.05 is typically considered statistically significant. The interpretation of the data should consider both the statistical significance and the biological relevance of the findings.

References

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858. [Link]

  • Morris Water Maze. (2024). MMPC. [Link]

  • Standard protocol for conducting the Morris Water Maze test. (a)... - ResearchGate. [Link]

  • Janus, C. (2011). Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. JoVE (Journal of Visualized Experiments), (53), e2544. [Link]

  • Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. (2023). San Diego Instruments. [Link]

  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (2025). PLoS computational biology, 21(6), e1012213. [Link]

  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. (2015). Anticancer research, 35(12), 6645–6651. [Link]

  • D'Agostino, P. M., & Reading, P. C. (2018). Influenza-mediated Lung Infection Models. Methods in molecular biology (Clifton, N.J.), 1836, 475–486. [Link]

  • Kim, H. Y., Lee, D. K., Chung, B. R., Kim, H. V., & Kim, Y. (2016). Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits. JoVE (Journal of Visualized Experiments), (109), e53308. [Link]

  • An Animal Model of Alzheimer Disease Based on the Intrahippocampal Injection of Amyloid β-Peptide (1–42). (2017). Methods in molecular biology (Clifton, N.J.), 1520, 155–163. [Link]

  • Alzheimer Induction by ICV Injection of Amyloid Peptides | Protocol Preview. (2022). YouTube. [Link]

  • Galani, K., et al. (2022). Protocol for influenza A virus infection of mice and viral load determination. STAR protocols, 3(1), 101151. [Link]

  • Smee, D. F. (2009). Methods for evaluation of antiviral efficacy against influenza virus infections in animal models. Methods in molecular biology (Clifton, N.J.), 516, 275–291. [Link]

  • Comprehensive Analysis of the Impact of Weight Loss Thresholds on Mouse Models of Fatal Viral Infection. (2023). Viruses, 15(11), 2167. [Link]

  • Alzheimer's disease (AD) animal model - Amyloid-beta induced cognitive deficits. (n.d.). NEUROFIT. [Link]

  • How to measure tumors?. (2020). YouTube. [Link]

  • Imaging - 3D capture vs. caliper for tumor measurements in laboratory animals. (n.d.). Animalab. [Link]

  • Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery. (2016). Journal of controlled release : official journal of the Controlled Release Society, 239, 115–124. [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). JoVE (Journal of Visualized Experiments), (127), e56188. [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (2018). Cancer chemotherapy and pharmacology, 81(1), 111–120. [Link]

  • Determination of Tumor Volume. (n.d.). Bio-protocol. [Link]

  • Galani, K., et al. (2022). Protocol for influenza A virus infection of mice and viral load determination. STAR protocols, 3(1), 101151. [Link]

  • Tumor Volume Measurements by Calipers. (2021). Biopticon. [Link]

  • Quantitative Histological Evaluation of Neuroprotective Compounds. (1995). Neurotoxicology, 16(1), 1–12. [Link]

  • An Animal Model of Alzheimer Disease Based on the Intrahippocampal Injection of Amyloid β-Peptide (1–42) | Request PDF. (2025). ResearchGate. [Link]

  • Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting. (2024). PloS one, 19(7), e0304918. [Link]

  • Toxicology Study Design Considerations. (n.d.). Noble Life Sciences. [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (2012). International Journal of Pharmacy and Biological Sciences, 2(1), 1-10. [Link]

  • Mouse model of severe influenza virus infection. (a) Body weight loss,... - ResearchGate. [Link]

  • Histological Analysis of Neurodegeneration in the Mouse Brain. (2012). Methods in molecular biology (Clifton, N.J.), 846, 417–434. [Link]

  • Prophylactic and therapeutic mouse models for evaluating immunologic resilience to infection with influenza virus by Immulina® (Part 1). (2021). Journal of ethnopharmacology, 279, 114371. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules (Basel, Switzerland), 27(19), 6619. [Link]

  • Adamantane-based chemotherapeutic drugs and drug candidates. (2022). Scientific Reports, 12(1), 21058. [Link]

  • Mouse Models of Influenza Infection with Circulating Strains to Test Seasonal Vaccine Efficacy. (2018). Frontiers in immunology, 9, 133. [Link]

  • Comprehensive Analysis of the Impact of Weight Loss Thresholds on Mouse Models of Fatal Viral Infection. (2025). Viruses, 15(11), 2167. [Link]

  • Toxicology. (n.d.). MuriGenics. [Link]

  • Histological Analysis of Neurodegeneration in the Mouse Brain. (2025). ResearchGate. [Link]

  • HOW DO I GET MY COMPOUND INTO PHASE I?. (n.d.). Charles River. [Link]

  • Preclinical Drug Testing Using Xenograft Models. (n.d.). Aragen. [Link]

  • Toxicology. (n.d.). Altogen Labs. [Link]

  • Opportunities for use of one species for longer-term toxicology testing during drug development_ A cross-industry evaluation. (2020). Regulatory toxicology and pharmacology : RTP, 111, 104569. [Link]

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. (n.d.).
  • Influenza A Virus Studies in a Mouse Model of Infection. (2017). JoVE (Journal of Visualized Experiments), (127), e56242. [Link]

  • Histological analysis of the neuroprotective effect of medication. A-D:... - ResearchGate. [Link]

Sources

Application Notes and Protocols for the Evaluation of 4-Adamantan-1-ylmethyl-thiazol-2-ylamine as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive scientific guide for researchers, chemists, and drug development professionals on the evaluation and potential application of 4-Adamantan-1-ylmethyl-thiazol-2-ylamine as a novel chemical probe. While the direct application of this specific molecule as a chemical probe is not yet established in the literature, its constituent moieties—the adamantane cage and the 2-aminothiazole core—are well-recognized pharmacophores. This guide, therefore, presents a strategic roadmap for its characterization, from initial target hypothesis and validation to the development of advanced probe variants for cellular imaging and proteomics. We provide detailed, field-proven protocols and explain the scientific rationale behind each experimental choice, empowering researchers to rigorously assess this compound's potential to become a valuable tool for exploring biological systems.

Introduction: The Rationale for a New Chemical Probe

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study and modulation of that target's function in a cellular or organismal context. They are indispensable tools in chemical biology and drug discovery for target identification, validation, and understanding complex biological pathways.[1]

The molecule at the center of this guide, this compound, presents a compelling starting point for the development of a new chemical probe. Its structure is a deliberate synthesis of two powerful chemical motifs:

  • The Adamantane Moiety: This rigid, three-dimensional hydrocarbon cage is a highly valued scaffold in medicinal chemistry. Its pronounced lipophilicity and metabolic stability can enhance a molecule's cell permeability and pharmacokinetic properties.[2] The adamantane group often serves as a bulky, hydrophobic anchor that can fit precisely into the binding pockets of protein targets, a property that has been exploited in numerous approved drugs.[3][4][5][6]

  • The 2-Aminothiazole Core: The thiazole ring is a "privileged scaffold," meaning it is a structural framework that is capable of binding to multiple, distinct biological targets. Thiazole derivatives are integral components of numerous bioactive compounds and have shown remarkable success as inhibitors of protein kinases, a critical class of enzymes in cellular signaling.[7][8][9][10][11]

The combination of these two moieties suggests that this compound could possess high affinity and selectivity for a specific biological target, potentially within the human kinome or other enzyme families that feature a hydrophobic binding pocket. This document outlines the necessary experimental journey to test this hypothesis and validate its utility as a chemical probe.

The Chemical Probe Development and Validation Workflow

The validation of a novel chemical probe is a multi-step process that builds a comprehensive evidence package. The goal is to move from an uncharacterized small molecule to a well-validated tool with a known target, mechanism of action, and defined applications. The workflow described herein is designed to be a self-validating system, where the results of each stage inform the next.

G A Compound of Interest (this compound) B Unbiased Target ID Cellular Thermal Shift Assay (CETSA) A->B Direct target engagement? C Hypothesis-Driven Target ID Kinobeads Competition Assay A->C D Putative Target(s) Identified B->D C->D E Biochemical Assay (e.g., In Vitro Kinase Inhibition) D->E F Determine Potency (IC50) & Confirm Direct Interaction E->F G Target-Relevant Cellular Assay (e.g., Phosphorylation, Viability) F->G H Confirm On-Target Activity & Determine Cellular Potency (EC50) G->H I Selectivity Assessment (vs. related targets) H->I J Validated Chemical Probe I->J K Design & Synthesize Derivatives (Fluorescent, Photoaffinity) J->K L Advanced Applications (Cellular Imaging, Proteomics) K->L

Caption: Workflow for validating a novel chemical probe.

Phase 1 Protocols: Target Identification and Engagement

The foundational step in validating a chemical probe is to identify its direct molecular target(s) within the complex environment of a living cell. We present two powerful and complementary protocols to achieve this.

Protocol: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a biophysical method based on the principle of ligand-induced thermal stabilization. The binding of a small molecule to its target protein typically increases the protein's resistance to heat-induced unfolding and aggregation. By heating intact cells or cell lysates to various temperatures, one can measure the amount of soluble target protein remaining. A shift in the melting curve to a higher temperature in the presence of the compound is strong evidence of direct target engagement.[12][13][14]

Objective: To identify which protein(s) are thermally stabilized by this compound in an unbiased, proteome-wide manner (using mass spectrometry) or to validate a hypothesized target (using Western blot).

Step-by-Step Methodology (Intact Cells):

  • Cell Culture: Culture the chosen human cell line (e.g., HEK293T, HeLa) to ~80% confluency. The cell line should be relevant to the biological question or hypothesized target.

  • Compound Treatment: Harvest cells and resuspend in a suitable culture medium. Aliquot the cell suspension into two tubes: one for vehicle control (e.g., 0.1% DMSO) and one for the test compound (e.g., 10 µM this compound). Incubate at 37°C for 1 hour to allow for cell penetration and target binding.

  • Heat Challenge: Aliquot the treated cell suspensions into a series of PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures for 3 minutes (e.g., 40°C to 64°C in 2°C increments). Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis: Lyse the cells to release soluble proteins. This is typically achieved by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen followed by thawing at 25°C) and subsequent addition of a lysis buffer containing protease inhibitors.

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Analysis:

    • Western Blot (Targeted): If you have a hypothesized target, carefully collect the supernatant (soluble fraction) and analyze the protein levels at each temperature point using SDS-PAGE and Western blotting with a specific antibody against the target protein.

    • Mass Spectrometry (Proteome-wide): For unbiased discovery, the soluble fractions from a key temperature point (one that shows significant precipitation in the control) are analyzed by quantitative mass spectrometry to identify all proteins that are more abundant (i.e., stabilized) in the compound-treated sample compared to the vehicle control.

  • Data Interpretation: Plot the relative amount of soluble protein against temperature. A rightward shift in the melting curve for a specific protein in the compound-treated sample indicates direct binding and stabilization.

Protocol: Kinobeads Competition Binding Assay

Principle: This chemical proteomics technique uses an affinity resin ("kinobeads") where multiple, non-selective kinase inhibitors are immobilized. This resin can pull down a large fraction of the human kinome from a cell lysate. By pre-incubating the lysate with a free compound (the "competitor"), kinases that bind to the competitor will not be captured by the beads. This allows for the unbiased identification of kinase targets and the determination of their relative binding affinities.[15][16][17][18][19]

Objective: To determine the kinase selectivity profile of this compound across a large portion of the expressed kinome.

Step-by-Step Methodology:

  • Cell Lysate Preparation: Prepare a native cell lysate from a suitable cell line or a mixture of cell lines to maximize kinome coverage. Lyse cells under non-denaturing conditions (e.g., using a buffer with mild detergents like NP-40) and quantify the total protein concentration.

  • Compound Incubation (Competition): Aliquot the cell lysate (e.g., 5 mg of total protein per condition) into tubes. Add this compound at a range of concentrations (e.g., 0 nM (DMSO control), 10 nM, 100 nM, 1 µM, 10 µM, 30 µM). Incubate for 45-60 minutes at 4°C with gentle rotation to allow the compound to bind to its targets.

  • Kinobeads Pulldown: Add the kinobeads slurry to each lysate-compound mixture. Incubate for another 60 minutes at 4°C to allow kinases not bound by the test compound to bind to the beads.

  • Washing: Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins. This is a critical step to reduce background noise.

  • Elution and Digestion: Elute the captured kinases from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using label-free quantitative nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. For each identified kinase, plot its relative abundance (versus the DMSO control) as a function of the competitor compound concentration. This dose-response curve can be fitted to determine a dissociation constant (Kd) or IC50 value, representing the binding affinity of the compound for that specific kinase.

Phase 2 & 3 Protocols: In Vitro and Cellular Validation

Once putative targets are identified, it is crucial to validate these interactions using orthogonal assays.

Protocol: In Vitro Enzyme Inhibition Assay

Objective: To confirm direct inhibition of the purified target enzyme and determine the compound's potency (IC50). The following is a representative protocol for a kinase.

Step-by-Step Methodology (e.g., for a Serine/Threonine Kinase):

  • Assay Preparation: In a 96- or 384-well plate, prepare serial dilutions of this compound in assay buffer. Include a positive control (a known inhibitor of the kinase, e.g., Staurosporine) and a negative control (DMSO vehicle).

  • Enzyme and Substrate Addition: Add the purified recombinant kinase and its specific peptide substrate to the wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system that allows for non-radioactive detection).

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a set period where the reaction is linear.

  • Reaction Termination and Detection: Stop the reaction. The method of detection depends on the assay format:

    • Radiometric: Spot the reaction mixture onto a phosphocellulose membrane, wash away unreacted [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence-based (e.g., Kinase-Glo®): Measure the amount of ATP remaining in the well. Less light indicates higher kinase activity (more ATP consumed).

    • Fluorescence/FRET-based: Use a modified substrate that generates a fluorescent signal upon phosphorylation.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus log[compound concentration] and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterDescriptionExample Value
IC50 The concentration of an inhibitor where the response is reduced by half.150 nM
Hill Slope Describes the steepness of the dose-response curve.~1.0
A measure of the goodness of fit of the curve to the data.>0.98
Table 1. Example Data Presentation for In Vitro Inhibition Assay.
Protocol: Target-Relevant Cellular Assay

Objective: To demonstrate that the compound modulates the target's function in a live-cell context and to determine its cellular potency (EC50).

Step-by-Step Methodology (e.g., Western Blot for a Signaling Kinase):

  • Cell Treatment: Plate cells and allow them to adhere. Starve the cells (if necessary to reduce basal signaling) and then treat with a serial dilution of this compound for a predetermined time (e.g., 1-2 hours).

  • Pathway Stimulation: Stimulate the signaling pathway that the target kinase is involved in (e.g., by adding a growth factor like EGF if the target is EGFR).

  • Cell Lysis: Immediately lyse the cells and collect the protein extracts.

  • Western Blot Analysis: Perform a Western blot to measure the phosphorylation level of a known downstream substrate of the target kinase. Use an antibody specific to the phosphorylated substrate. Also, probe for the total amount of the substrate and the target kinase as loading controls.

  • Data Analysis: Quantify the band intensities. Normalize the phosphorylated substrate signal to the total substrate signal. Plot the normalized signal versus log[compound concentration] to determine the EC50 value.

Phase 4: Advanced Probe Development

A validated compound can be further developed into more sophisticated tools for advanced biological investigation.

Fluorescent Probe Design

A fluorescent version of the probe allows for direct visualization of its localization within cells via microscopy. A common strategy is to attach a small, bright fluorophore via a linker to a position on the molecule that is not critical for target binding.

cluster_probe Fluorescent Probe Structure Probe This compound (Binding Scaffold) Linker Linker (e.g., PEG, Alkyl Chain) Probe->Linker Fluorophore Fluorophore (e.g., BODIPY, Rhodamine) Linker->Fluorophore

Caption: Modular design of a fluorescent chemical probe.

Photoaffinity Probe Design

Photoaffinity labeling is a powerful technique to unequivocally identify the direct binding partners of a small molecule. The probe is designed with two additional moieties: a photoreactive group (e.g., diazirine) that forms a covalent bond with the target upon UV irradiation, and a reporter tag (e.g., an alkyne) for subsequent detection or enrichment via click chemistry.[20][21][22][23][24]

cluster_probe Photoaffinity Probe Structure Probe Binding Scaffold Linker1 Linker Probe->Linker1 Linker2 Linker Probe->Linker2 Photoreactive Photoreactive Group (e.g., Diazirine) Linker1->Photoreactive Reporter Reporter Tag (e.g., Alkyne) Linker2->Reporter

Sources

Developing Analogs of 4-Adamantan-1-ylmethyl-thiazol-2-ylamine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Adamantane-Thiazole Scaffold

The unique structural characteristics of the adamantane cage—its rigidity, lipophilicity, and three-dimensional nature—have made it a privileged scaffold in medicinal chemistry. When coupled with the versatile 2-aminothiazole core, a pharmacophore present in numerous biologically active compounds, the resulting hybrid molecules, such as 4-adamantan-1-ylmethyl-thiazol-2-ylamine, present a compelling starting point for the development of novel therapeutics. The adamantane moiety can enhance a molecule's metabolic stability and ability to cross the blood-brain barrier, while the 2-aminothiazole ring offers multiple points for chemical modification to fine-tune biological activity.[1][2][3] This guide provides a comprehensive overview of the synthetic strategies, purification protocols, and biological evaluation methods for the development of analogs of this compound, aimed at researchers in drug discovery and development.

PART 1: Rationale for Analog Development

The primary goal of developing analogs of a lead compound is to systematically explore the chemical space around the core scaffold to identify molecules with improved potency, selectivity, and pharmacokinetic properties. For this compound, analog design can be approached by considering three key structural regions for modification:

  • The 2-Amino Group of the Thiazole: This position is highly amenable to a variety of chemical transformations, allowing for the introduction of diverse substituents to probe interactions with the biological target.

  • The Thiazole Ring: Modifications at the C4 and C5 positions can influence the overall shape and electronic properties of the molecule.

  • The Adamantane Moiety and Linker: Altering the adamantane cage itself or the methylene linker can impact lipophilicity, steric bulk, and the spatial orientation of the pharmacophore.

A systematic exploration of these regions through the synthesis of a focused library of analogs is crucial for establishing a robust Structure-Activity Relationship (SAR).

PART 2: Synthetic Protocols

The synthesis of analogs of this compound can be approached in a modular fashion, beginning with the synthesis of a key intermediate, the α-bromoketone of 1-(adamantan-1-yl)acetone.

Protocol 2.1: Synthesis of 1-Bromo-3-(adamantan-1-yl)propan-2-one (Key Intermediate)

The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, is the most direct route to the target 2-aminothiazole scaffold.[4][5][6] This reaction requires an α-haloketone as a key building block.

Materials:

  • 1-(Adamantan-1-yl)acetone

  • Bromine

  • Methanol

  • Dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve 1-(adamantan-1-yl)acetone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in methanol dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude 1-bromo-3-(adamantan-1-yl)propan-2-one. This intermediate can often be used in the next step without further purification.

Protocol 2.2: Synthesis of this compound (Parent Compound)

Materials:

  • 1-Bromo-3-(adamantan-1-yl)propan-2-one

  • Thiourea

  • Ethanol

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a solution of 1-bromo-3-(adamantan-1-yl)propan-2-one (1.0 eq) in ethanol, add thiourea (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a saturated solution of sodium bicarbonate to neutralize the hydrobromide salt formed during the reaction, which will precipitate the free amine.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford the crude this compound.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography.[7][8]

G cluster_0 Synthesis of Parent Compound Adamantyl_acetone 1-(Adamantan-1-yl)acetone Bromo_ketone 1-Bromo-3-(adamantan-1-yl)propan-2-one Adamantyl_acetone->Bromo_ketone Br2, MeOH Parent_Compound This compound Bromo_ketone->Parent_Compound Ethanol, Reflux Thiourea Thiourea Thiourea->Parent_Compound G cluster_1 Antiviral Screening Workflow Seed_Cells Seed MDCK cells Compound_Dilution Prepare compound dilutions Seed_Cells->Compound_Dilution Pre_incubation Pre-incubate cells with compounds Compound_Dilution->Pre_incubation Infection Infect cells with influenza virus Pre_incubation->Infection Overlay Add overlay with compounds Infection->Overlay Incubation Incubate for plaque formation Overlay->Incubation Staining Fix and stain plaques Incubation->Staining Analysis Count plaques and calculate EC50 Staining->Analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Adamantan-1-ylmethyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Scientists and Researchers. This guide is designed to serve as a dedicated resource for the synthesis of 4-Adamantan-1-ylmethyl-thiazol-2-ylamine. As Senior Application Scientists, we understand that even well-established reactions can present unique challenges. This document provides in-depth, question-driven troubleshooting advice and optimized protocols based on the foundational principles of the Hantzsch thiazole synthesis.

Core Synthesis Overview: The Hantzsch Thiazole Synthesis

The synthesis of this compound is most effectively achieved via the Hantzsch thiazole synthesis.[1][2] This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide. For this specific target, the reactants are 1-halo-3-(adamantan-1-yl)propan-2-one and thiourea . The reaction's success hinges on a nucleophilic attack by the sulfur of the thioamide on the α-carbon of the ketone, followed by intramolecular condensation and dehydration to form the aromatic thiazole ring.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis, providing both diagnostic questions and actionable solutions.

FAQ 1: Why is my reaction yield consistently low or non-existent?

A low or zero yield is the most frequent challenge, often pointing to issues with starting materials or reaction conditions.

Potential Cause 1: Purity and Stability of Reactants The α-haloketone, 1-halo-3-(adamantan-1-yl)propan-2-one, can be unstable.[4] Its purity is paramount. Similarly, impurities in the thiourea can introduce competing side reactions.[5]

  • Recommended Solution:

    • Verify α-Haloketone Purity: Use freshly prepared or purified α-haloketone. Confirm its identity and purity via ¹H NMR and melting point analysis before starting the reaction.[5] Store it under cold and dark conditions.

    • Use High-Purity Thiourea: Employ a high-purity grade of thiourea. If in doubt, recrystallize it from a suitable solvent like ethanol/water.

Potential Cause 2: Suboptimal Reaction Conditions The Hantzsch synthesis is sensitive to temperature, reaction time, and solvent choice.[4][6]

  • Recommended Solution:

    • Temperature Optimization: While many Hantzsch syntheses proceed at room temperature, the sterically bulky adamantyl group may require heating to overcome the activation energy.[3] Start with gentle heating (e.g., 50-60 °C in ethanol) and monitor progress. Excessive heat can promote side reactions and decomposition.[6]

    • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the consumption of the limiting reactant (typically the α-haloketone) using Thin Layer Chromatography (TLC). Prolonged reaction times can lead to the formation of degradation products.[4]

    • Solvent Choice: Ethanol or methanol are standard solvents as they effectively dissolve both thiourea and the α-haloketone.[7] For sluggish reactions, aprotic solvents like DMF may be considered, although this can complicate product isolation.[4]

Potential Cause 3: Incorrect Stoichiometry An improper reactant ratio can halt the reaction prematurely.[6]

  • Recommended Solution: Use a slight excess of thiourea (1.1 to 1.5 equivalents) to ensure the complete conversion of the more valuable α-haloketone.[6][7]

FAQ 2: My TLC and NMR show multiple products. What are these impurities?

The formation of multiple products typically indicates side reactions or isomerization, often influenced by the reaction's pH.

Potential Cause: Isomer Formation While less common with unsubstituted thiourea, reaction conditions can sometimes favor the formation of isomeric impurities. The Hantzsch synthesis is known to be sensitive to pH.[4] Under strongly acidic conditions, mixtures of 2-aminothiazoles and their 2-imino-2,3-dihydrothiazole isomers can form, especially when using N-substituted thioureas.[8]

  • Recommended Solution:

    • Maintain Neutral or Basic Conditions: The initial product of the Hantzsch synthesis is the hydrohalide salt of the aminothiazole, which is acidic.[3] To favor the desired 2-amino isomer and facilitate its isolation, the reaction mixture should be neutralized or made slightly basic during workup.[4] This is typically done by pouring the cooled reaction mixture into a solution of a weak base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[3][7]

    • Avoid Strongly Acidic Catalysts: Unless a specific protocol calls for it, avoid adding strong acids to the initial reaction mixture.

Troubleshooting Workflow for Low Yield / Multiple Products The following decision tree can help diagnose and resolve common synthesis issues.

G cluster_sm_present cluster_sm_absent start Low Yield or Multiple Products check_tlc Analyze reaction mixture by TLC. Are starting materials present? start->check_tlc sm_present Yes, Starting Material Remains check_tlc->sm_present Yes sm_absent No, Starting Material Consumed check_tlc->sm_absent No incomplete_rxn Incomplete Reaction. Increase temperature or time. Verify stoichiometry. sm_present->incomplete_rxn check_spots How many product spots? sm_absent->check_spots one_spot One Major Spot, Low Isolated Yield check_spots->one_spot multi_spots Multiple Spots check_spots->multi_spots workup_issue Workup/Isolation Issue. - Check pH during neutralization. - Ensure complete precipitation. - Use alternative extraction solvent. one_spot->workup_issue side_reactions Side Reactions Occurring. - Lower reaction temperature. - Check reactant purity. - Ensure neutral workup. multi_spots->side_reactions G node_reactants 1. Combine Reactants (α-haloketone & thiourea) in Ethanol node_heat 2. Heat & Stir (e.g., 60 °C, 2-4h) Monitor by TLC node_reactants->node_heat node_cool 3. Cool to RT node_heat->node_cool node_precipitate 4. Precipitate (Pour into aq. Na2CO3) node_cool->node_precipitate node_filter 5. Isolate (Filter & Wash with H2O) node_precipitate->node_filter node_dry 6. Dry Product node_filter->node_dry node_purify 7. Purify (Optional) (Recrystallization or Column) node_dry->node_purify node_analyze 8. Characterize (NMR, MS, MP) node_purify->node_analyze G R1 α-Haloketone I1 S-Alkylation (SN2 Attack) R1->I1 R2 Thiourea R2->I1 I2 Thiouronium Salt Intermediate I1->I2 I3 Intramolecular Cyclization I2->I3 I4 Hemiaminal-like Intermediate I3->I4 I5 Dehydration (-H2O) I4->I5 P 4-Substituted-2-aminothiazole (Aromatic Product) I5->P

Sources

Technical Support Center: Purification of Lipophilic Adamantane-Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of adamantane-thiazole derivatives. The unique physicochemical properties of these molecules—namely the extreme lipophilicity and rigidity imparted by the adamantane cage—present significant challenges during downstream processing and purification.[1][2] This guide is designed to provide researchers, medicinal chemists, and drug development professionals with practical, in-depth troubleshooting strategies and foundational knowledge to overcome these hurdles.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding the purification of these challenging compounds.

Q1: Why is my adamantane-thiazole derivative so difficult to purify by standard methods?

A: The core challenge stems from the dominant lipophilicity of the adamantane moiety.[3][4] Adamantane is a rigid, diamondoid hydrocarbon cage that is virtually strain-free.[5] This structure makes the overall molecule highly nonpolar and readily soluble in nonpolar organic solvents, while being practically insoluble in water.[5][6] This high lipophilicity leads to:

  • Poor Retention in Normal-Phase Chromatography: Compounds may elute very quickly with the solvent front, making separation from other nonpolar impurities difficult.

  • Extreme Retention in Reversed-Phase Chromatography: Compounds can bind almost irreversibly to the nonpolar stationary phase, requiring very strong organic mobile phases for elution.[7][8]

  • Crystallization Issues: High solubility in many organic solvents can lead to "oiling out" or the formation of amorphous solids instead of well-defined crystals.

Q2: I'm seeing many closely-related impurities in my crude product. What are they likely to be?

A: Impurities often originate from the synthetic route. For adamantane-thiazoles, common contaminants include:

  • Unreacted Starting Materials: Depending on the thiazole synthesis method (e.g., Hantzsch synthesis), this could include unreacted thioamides or α-haloketones.[9][10]

  • Isomeric Byproducts: The synthesis of the adamantane cage itself can sometimes yield isomers or related polycyclic hydrocarbons.[]

  • Side-Reaction Products: Incomplete cyclization or side reactions involving the functional groups on either the adamantane or thiazole moieties can generate structurally similar impurities.

Q3: Should I use normal-phase or reversed-phase chromatography?

A: For most lipophilic adamantane-thiazoles, normal-phase chromatography is the preferred starting point .[12][13] The goal is to use a very nonpolar mobile phase to encourage interaction with the polar silica stationary phase, thereby allowing for separation. Reversed-phase can be effective if your derivative has some polar handles (e.g., hydroxyl or amine groups) or if you need to separate it from highly polar impurities.[8][14]

Troubleshooting Guide 1: Flash Column Chromatography

Flash chromatography is the workhorse for purifying organic compounds. However, the high lipophilicity of adamantane-thiazoles requires careful optimization.

Core Problem: Poor Separation in Normal-Phase Chromatography

Q: My compound and a key impurity have nearly identical Rf values (e.g., >0.8) in 20% Ethyl Acetate/Hexanes. How can I improve separation?

A: This is a classic issue where the compounds are too nonpolar for the solvent system, causing them to travel with the solvent front rather than interacting with the silica. The key is to decrease the polarity of the mobile phase significantly.

Causality: In normal-phase chromatography, separation is driven by the polar-polar interactions between the analyte and the stationary phase (silica gel).[12] A mobile phase that is too polar will effectively "wash" all nonpolar compounds off the column without allowing for differential retention. Your adamantane-thiazole is so nonpolar that even a standard "nonpolar" eluent like 20% EtOAc/Hexanes is too polar for it.

Step-by-Step Protocol: Optimizing Eluent Polarity

  • Systematically Reduce Polarity: Prepare a series of TLC test vials with progressively less polar solvent systems. Start with your current system and decrease the polar component.

    • Example Series: 20% EtOAc/Hex, 10% EtOAc/Hex, 5% EtOAc/Hex, 2% EtOAc/Hex, 1% EtOAc/Hex.

  • Introduce an Even Less Polar Solvent: If reducing ethyl acetate isn't enough, switch to a less polar co-solvent. Dichloromethane (DCM) or Toluene can be effective, but be mindful that they have different selectivities.

    • Example Series: 50% DCM/Hex, 20% DCM/Hex, 10% DCM/Hex.

  • Aim for the Target Rf: The ideal Rf for the desired compound on a TLC plate for good flash column separation is between 0.25 and 0.35 .[15] This ensures the compound interacts sufficiently with the silica for separation to occur without requiring an excessive volume of solvent for elution.

  • Consider a Gradient Elution: If a single isocratic system cannot separate your desired product from both more and less polar impurities, a gradient elution is necessary. Start with a very nonpolar solvent (e.g., 100% Hexanes) to elute nonpolar impurities, then slowly increase the polarity to elute your product, leaving more polar impurities on the column.

Solvent System Relative Polarity Use Case for Adamantane-Thiazoles
Hexanes / Ethyl AcetateLow to MediumStandard starting point; often requires <5% Ethyl Acetate.[15]
Hexanes / DichloromethaneLowGood for very nonpolar compounds; can provide different selectivity.[16]
Hexanes / TolueneVery LowCan help separate isomers by exploiting π-π interactions with the toluene.
Hexanes / Diethyl EtherLowEther is less polar than EtOAc and can offer different selectivity.
Visualization: Selecting a Chromatography Mode

The following decision tree can guide your choice between normal-phase and reversed-phase chromatography based on initial solubility tests.

chromatography_choice start Start: Crude Adamantane-Thiazole Sample solubility_test Test Solubility start->solubility_test np_candidate High Solubility in Hexane, DCM, Ether, Toluene? solubility_test->np_candidate rp_candidate High Solubility in MeOH, ACN, DMSO, Water? np_candidate->rp_candidate No normal_phase Primary Choice: Normal-Phase Chromatography np_candidate->normal_phase Yes reversed_phase Primary Choice: Reversed-Phase Chromatography rp_candidate->reversed_phase Yes np_secondary Consider Normal-Phase (Dry Loading Required) rp_candidate->np_secondary No / Intermediate

Caption: Decision workflow for chromatography mode selection.

Troubleshooting Guide 2: Crystallization

Crystallization is the ultimate purification step for obtaining high-purity solid material. The high solubility of adamantane-thiazoles in nonpolar solvents is the primary obstacle.[17]

Core Problem: Compound "Oils Out" or Fails to Crystallize

Q: I've dissolved my compound in a hot solvent and upon cooling, it either forms an oil or nothing happens, even in the freezer. What should I do?

A: This indicates that your compound is too soluble in the chosen solvent, even at low temperatures. A single-solvent recrystallization is unlikely to work. The solution is to use a binary solvent system for anti-solvent crystallization .[18]

Causality: Crystallization requires a state of supersaturation, where the concentration of the solute exceeds its solubility limit at a given temperature.[19] If the compound remains soluble when cold, this state is never reached. An anti-solvent is a liquid in which your compound is insoluble. By slowly introducing it to a solution of your compound, you decrease the overall solvating power of the mixture, forcing the compound out of solution and inducing crystallization.

Step-by-Step Protocol: Anti-Solvent Crystallization

  • Select the Solvent Pair:

    • "Good" Solvent: Choose a solvent that dissolves your compound well, even at room temperature. For adamantane-thiazoles, this will likely be a nonpolar solvent like Dichloromethane (DCM), Toluene, or Tetrahydrofuran (THF).

    • "Anti-Solvent" (or "Poor" Solvent): Choose a solvent in which your compound is poorly soluble. This will likely be a more polar solvent like Hexanes, Methanol, Acetonitrile, or even water if the compound is exceptionally nonpolar. The two solvents must be miscible.

  • Prepare the Saturated Solution: Dissolve your crude, semi-purified compound in a minimal amount of the "good" solvent at room temperature or with gentle warming. It is critical to use the smallest volume possible to create a concentrated solution.

  • Induce Crystallization: Slowly add the "anti-solvent" dropwise to the solution while gently swirling.

  • Observe for Cloudiness (Turbidity): Continue adding the anti-solvent until the solution just begins to turn persistently cloudy. This cloudiness is the initial formation of microcrystals, indicating you have reached the point of supersaturation.

  • Re-dissolve and Cool: If the solution becomes too cloudy, add a single drop of the "good" solvent to make it clear again. Then, cover the flask and allow it to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath or freezer.[20] Slow cooling is essential for the formation of large, pure crystals.[21]

  • Collect Crystals: Collect the purified crystals by vacuum filtration, washing with a small amount of cold anti-solvent.[20]

"Good" Solvent (High Solubility) Potential "Anti-Solvent" (Low Solubility) Comments
Dichloromethane (DCM)Hexanes / HeptaneA very common and effective pair for nonpolar compounds.
TolueneHexanes / HeptaneGood for aromatic-containing adamantane-thiazoles.
Tetrahydrofuran (THF)Water, HexanesTHF is relatively polar; water can be a powerful anti-solvent.
AcetoneWater, HexanesAcetone is polar but can be a good solvent for many organics.
Visualization: Crystallization Troubleshooting Workflow

This diagram outlines the logical steps to take when initial crystallization attempts fail.

crystallization_workflow start Start: Purified Oily/Amorphous Solid single_solvent Attempt Single Solvent Recrystallization (e.g., Ethanol, Hexane) start->single_solvent outcome Result? single_solvent->outcome oils_out Compound 'Oils Out' or Stays Dissolved outcome->oils_out Failure success Crystals Form outcome->success Success anti_solvent_strat Switch to Anti-Solvent Method oils_out->anti_solvent_strat choose_pair Choose Solvent/Anti-Solvent Pair (e.g., DCM/Hexane) anti_solvent_strat->choose_pair slow_addition Dissolve in 'Good' Solvent, Slowly Add 'Anti-Solvent' to Cloud Point choose_pair->slow_addition slow_cool Slow Cooling slow_addition->slow_cool collect Collect Crystals via Filtration slow_cool->collect

Caption: Troubleshooting workflow for adamantane-thiazole crystallization.

References

  • Schreiner, P. R., & Fokin, A. A. (2010). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Accounts of Chemical Research, 43(12), 1585-1595.
  • Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

  • Stankova, I., Chuchkov, K., Chayrov, R., Mukova, L., Galabov, A., Marinkova, D., & Danalev, D. (2019). Adamantane Derivatives Containing Thiazole Moiety: Synthesis, Antiviral and Antibacterial Activity. International Journal of Peptide Research and Therapeutics, 26, 1729–1736.
  • University of Rochester. (n.d.). How to Run a Flash Column. Retrieved from [Link]

  • MDPI. (2021). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 26(15), 4496.
  • Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid chromatography of adamantane derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Elmira College. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic retention of adamantane derivatives in high-performance liquid chromatography. Retrieved from [Link]

  • Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023). How do I decide between normal- or reversed-phase flash column chromatography?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • YouTube. (2022). Recrystallization and Melting Point Analysis. Retrieved from [Link]

  • NDSU Virtual Chemistry Lab. (n.d.). Recrystallization. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. Journal of Molecular Structure, 1269, 133821.
  • PubMed. (2024). The adamantane scaffold: Beyond a lipophilic moiety. European Journal of Medicinal Chemistry, 301, 117592.
  • PubMed. (2024). Engineering Lipophilic Aggregation of Adapalene and Adamantane-Based Cocrystals via van der Waals Forces and Hydrogen Bonding. Crystal Growth & Design.
  • MDPI. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 24(13), 10803.

Sources

Technical Support Center: Optimizing Crystallization of 4-Adamantan-1-ylmethyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CRYST-ADMT-001

Introduction

Welcome to the technical support guide for the crystallization of 4-Adamantan-1-ylmethyl-thiazol-2-ylamine. This document is designed for researchers, chemists, and drug development professionals to navigate the unique challenges and opportunities presented by this molecule. The compound's structure, featuring a bulky, lipophilic adamantane cage coupled with a hydrogen-bonding 2-aminothiazole moiety, dictates its crystallization behavior. The adamantane group provides rigidity, which can be conducive to forming an ordered crystal lattice, while its lipophilicity heavily influences solvent selection.[1][2] Concurrently, the 2-aminothiazole group offers crucial hydrogen bond donor and acceptor sites, which are primary drivers in crystal packing.[3]

Mastering the crystallization of this active pharmaceutical ingredient (API) is critical for ensuring high purity, consistent batch quality, stable polymorphic form, and optimal bioavailability.[4][5] This guide provides a series of frequently asked questions and detailed troubleshooting protocols to help you achieve robust and reproducible crystallization outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should consider for crystallization?

A1: The molecule's behavior is dominated by two opposing features:

  • The Adamantane Group: This large, rigid, and highly non-polar (lipophilic) cage structure makes the molecule sparingly soluble in polar solvents like water but more soluble in non-polar organic solvents.[1][2] Its rigidity is beneficial, as it reduces the number of conformational possibilities, often simplifying the process of molecular packing into a crystal lattice.

  • The 2-Aminothiazole Group: This part of the molecule is polar and capable of forming strong hydrogen bonds.[3] The primary amine (-NH2) is a hydrogen bond donor, and the nitrogen atoms in the thiazole ring are hydrogen bond acceptors. These interactions provide the directional forces necessary to build a stable crystal lattice. The amine group is also basic, allowing for the formation of salts.[6]

This dual nature means that single-solvent systems may be challenging to find. A solvent must be poor enough to allow the compound to precipitate upon cooling but good enough to dissolve it when hot.[7][8] This often leads to the use of mixed-solvent systems.

Q2: Why is solvent selection so critical for this compound, and what's a good starting point?

A2: Solvent selection is the most critical parameter in crystallization.[9] The solvent system directly influences solubility, supersaturation, nucleation, and crystal growth rate.[4][5] For a molecule with both polar and non-polar regions like this one, a single solvent is often either too effective (keeps the compound in solution) or too ineffective (fails to dissolve it at all).

Our recommendation is to start with a mixed-solvent system. [10] This involves a "soluble solvent" in which the compound is readily soluble, and an "insoluble solvent" (or "anti-solvent") in which it is not. The two solvents must be miscible.[7] A good starting point would be:

  • Soluble Solvents: Methanol, Ethanol, Acetone, Ethyl Acetate. These can solvate the polar 2-aminothiazole group.

  • Anti-Solvents: Water, Hexanes, Heptane. These are poor solvents for the lipophilic adamantane group.

The general strategy is to dissolve the compound in a minimal amount of the hot "soluble solvent" and then slowly add the "anti-solvent" until turbidity appears, followed by gentle heating to clarify and slow cooling.[10]

Q3: What is polymorphism, and why is it a concern for this molecule?

A3: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[11] These different forms, or polymorphs, can have distinct physicochemical properties, including melting point, solubility, stability, and bioavailability. This is a critical issue in the pharmaceutical industry.[4]

Both thiazole derivatives and adamantane-containing compounds are known to exhibit polymorphism.[12][13][14] The crystallization conditions—such as the solvent used, cooling rate, temperature, and supersaturation level—can determine which polymorph is formed.[12][13] For instance, studies on other thiazole derivatives have shown that different polymorphs can crystallize competitively depending on the temperature and initial concentration.[12][13] It is imperative to characterize your crystalline material using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to ensure you are consistently producing the desired, most stable form.

Q4: Should I crystallize the free base or a salt form of the compound?

A4: This is an excellent question and a key strategic choice. The 2-amino group is basic and can be protonated with an acid (e.g., HCl, H2SO4) to form a salt.[6][15]

  • Crystallizing the Free Base: This is often the most direct route. However, if the free base has poor crystallization characteristics (e.g., it oils out or forms an amorphous solid), salt formation is a powerful alternative.

  • Crystallizing a Salt: Amine salts are often more polar and have stronger, more predictable hydrogen bonding networks (e.g., N+-H···Cl-). This frequently leads to the formation of more robust, higher-quality crystals.[15] A common approach is to dissolve the free base in a solvent like ethanol or ethyl acetate, add a stoichiometric amount of acid (e.g., HCl in ethanol), and then induce crystallization, possibly with the addition of an anti-solvent like diethyl ether or hexanes.

We recommend attempting to crystallize the free base first. If you encounter persistent issues, exploring salt formation is a highly recommended secondary strategy.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

TroubleshootingWorkflow

Q: My experiment resulted in an amorphous precipitate or powder instead of crystals. What went wrong?

A: This outcome, often called "crashing out," indicates that nucleation occurred too rapidly and indiscriminately, preventing the ordered molecular assembly required for crystal growth.[16] The solution became supersaturated too quickly.

  • Causality: The driving force for crystallization (supersaturation) was too high, favoring rapid precipitation over slow, ordered crystal growth.

  • Solutions:

    • Reduce the Concentration: Start with a more dilute solution by adding slightly more hot solvent than the minimum required for dissolution.[16]

    • Slow Down the Process: If using a cooling method, slow the rate of temperature change by insulating the flask (e.g., with paper towels or by placing it in a warm water bath that cools slowly).[17] If using an anti-solvent, add it more slowly and with vigorous stirring to avoid localized high supersaturation.[18]

    • Choose a Better Solvent System: Your chosen solvent or anti-solvent may be too effective at forcing the compound out of solution. Try a weaker anti-solvent (e.g., if using water with ethanol, try a mixture of ethanol/toluene first).

Q: The compound "oils out," forming liquid droplets instead of solid crystals. How do I fix this?

A: Oiling out occurs when the compound comes out of solution at a temperature above its melting point (or, more accurately, the melting point of the impure compound in the solvent environment).[9][17] The highly concentrated liquid droplets rarely crystallize well.

  • Causality: The solubility of your compound drops so sharply upon cooling that it becomes saturated while the solution is still too hot. This is common for compounds that are "too soluble" in the chosen hot solvent.

  • Solutions:

    • Reheat and Add More Solvent: The most common fix is to reheat the mixture to redissolve the oil, then add more of the "soluble solvent" (10-20% excess).[17] This keeps the compound dissolved for longer, allowing the solution to cool to a lower temperature before supersaturation is reached.

    • Lower the Initial Temperature: If possible, dissolve the compound at a temperature that is not excessively high.

    • Change Solvents: Select a solvent in which the compound is slightly less soluble when hot. This creates a more gradual solubility curve.

Q: No crystals are forming at all, even after the solution has cooled to room temperature and been placed on ice.

A: This indicates that the solution has not yet reached a sufficient level of supersaturation for nucleation to occur. Your compound is too soluble in the cold solvent system.

  • Causality: The concentration of the solute is below its solubility limit, even at low temperatures.

  • Solutions (in order of application):

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[17]

    • Add a Seed Crystal: If you have a small amount of the solid compound, add a tiny crystal to the solution.[16][17] This provides a perfect template for further crystal growth.

    • Slow Evaporation: Allow a small amount of the solvent to evaporate by leaving the flask partially open in a fume hood. This will slowly increase the concentration until saturation is reached.[3]

    • Add Anti-Solvent: If using a single solvent, you can try adding a few drops of a suitable anti-solvent to decrease the overall solubility.

Q: The crystals I obtained are very small or needle-like. How can I grow larger, higher-quality crystals?

A: The formation of many small crystals or fine needles suggests that the nucleation rate was much higher than the crystal growth rate.[16] To get larger crystals, you must create conditions that favor growth on existing nuclei over the formation of new ones.

  • Causality: High supersaturation leads to a burst of nucleation events.

  • Solutions:

    • Reduce Supersaturation: This is the most important factor. Use a slower cooling rate, a more dilute initial solution, or a slower addition of anti-solvent.[16] The goal is to spend more time in the "metastable zone" where crystal growth is favored over nucleation.

    • Minimize Disturbances: Do not agitate or move the flask while the crystals are forming. Vibrations can trigger secondary nucleation.[16]

    • Use Seeding: Introduce a single, well-formed seed crystal into a solution that is only slightly supersaturated. This encourages all the material to grow on that one seed.[16]

Q: My final yield is very low (<50%). Where did my compound go?

A: A low yield is typically caused by one of two things: incomplete crystallization or using too much solvent.

  • Causality: A significant portion of your compound remained dissolved in the final cold solution (the "mother liquor").

  • Solutions:

    • Check the Mother Liquor: Evaporate a small amount of the filtrate. If a large amount of solid appears, too much solvent was used. The only way to recover this is to concentrate the mother liquor by evaporation and cool it again for a "second crop" of crystals (which may be less pure).

    • Optimize Solvent Volume: During dissolution, be patient and add the hot solvent in very small portions, waiting for the material to dissolve before adding more. The goal is to use the absolute minimum amount of hot solvent.[8]

    • Ensure Complete Cooling: Make sure the solution has been cooled sufficiently for a long enough period. An ice-water bath is recommended for maximizing yield after initial slow cooling.

    • Choose a Different Solvent: The compound may simply have high solubility in your chosen solvent even when cold. A different solvent or anti-solvent may be needed where its cold solubility is lower.

Experimental Protocols

Protocol 1: Mixed-Solvent Crystallization by Slow Cooling

This is the recommended starting procedure for this compound.

MixedSolventProtocol

Methodology:

  • Place the crude this compound (e.g., 100 mg) into an appropriately sized Erlenmeyer flask.

  • In a separate beaker, heat the "soluble solvent" (e.g., ethanol) to its boiling point.

  • Add the hot soluble solvent to the Erlenmeyer flask dropwise, with swirling, until the compound just dissolves. Use the absolute minimum volume necessary.[8]

  • Heat the "anti-solvent" (e.g., deionized water) to a similar temperature.

  • Slowly add the hot anti-solvent dropwise to the solution in the flask while swirling. Continue until you observe a persistent faint cloudiness (turbidity). This is the point of saturation.

  • Add 1-2 more drops of the hot soluble solvent to re-dissolve the precipitate and make the solution clear again.

  • Cover the flask (e.g., with a watch glass) and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[19]

  • Wash the crystals with a small amount of a cold mixture of the solvent/anti-solvent to remove any adhering impurities.

  • Dry the crystals under vacuum to remove all residual solvent.

Data Presentation: Solvent System Guidance

The following table provides a starting point for solvent selection based on the structural characteristics of the target molecule. Solubility tests should always be performed on a small scale first.

Solvent ClassExample SolventsBoiling Point (°C)PolarityRationale & Expected Behavior for this compound
Protic Polar Methanol, Ethanol65, 78HighGood "soluble solvents". Likely to dissolve the compound when hot due to H-bonding with the amine/thiazole.[9]
Aprotic Polar Acetone, Ethyl Acetate56, 77MediumGood "soluble solvents". Can dissolve the compound without interfering with the amine's H-bonding network.
Non-Polar Hexanes, Toluene69, 111LowGood "anti-solvents". Compound will have very low solubility due to the large, non-polar adamantane group.[9]
Aqueous Water100Very HighExcellent "anti-solvent". The compound is expected to be virtually insoluble due to high lipophilicity.

References

  • Effect of Temperature on Antisolvent Crystallization and Transformation Behaviors of Thiazole-Derivative Polymorphs. American Chemical Society.[Link]

  • Effect of Temperature on Antisolvent Crystallization and Transformation Behaviors of Thiazole-Derivative Polymorphs. ResearchGate.[Link]

  • Polymorphism in 2-X-adamantane derivatives (X = Cl, Br). PubMed.[Link]

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing.[Link]

  • Crystallization. LibreTexts.[Link]

  • Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. MDPI.[Link]

  • Crystallization. University of Colorado Boulder, Department of Chemistry.[Link]

  • Pharmaceutical Crystallization in drug development. Syrris.[Link]

  • Guide for crystallization. University of Geneva.[Link]

  • Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. MDPI.[Link]

  • Optimization of Cooling Crystallization of an Active Pharmaceutical Ingredient Undergoing Degradation. AIChE Proceedings.[Link]

  • Effect of Temperature on Antisolvent Crystallization and Transformation Behaviors of Thiazole-Derivative Polymorphs | Request PDF. ResearchGate.[Link]

  • 3.3F: Mixed Solvents. Chemistry LibreTexts.[Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts.[Link]

  • Method for crystallization of amino acids.
  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.[Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.[Link]

  • Crystallization Tips. Hampton Research.[Link]

  • Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. ResearchGate.[Link]

  • N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide. PubChem.[Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. National Institutes of Health.[Link]

  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry.[Link]

  • SOP: CRYSTALLIZATION. University of California, Santa Cruz.[Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. National Institutes of Health.[Link]

  • Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Royal Society of Chemistry.[Link]

  • Physicochemical properties of the obtained series of 2-(adamantylamino)thiazol-4(5H)-one derivatives. ResearchGate.[Link]

  • Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. MDPI.[Link]

  • Adamantane-containing drug delivery systems. Pharmacia.[Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. MDPI.[Link]

  • 2-Amino-4-methylthiazole. PubChem.[Link]

  • Crystal structure of ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate, C20H30N4O3S. ResearchGate.[Link]

  • (PDF) Crystal structure of 3-(adamantan-1-yl)-1-[(4-benzylpiperazin-1-yl)methyl]-4-[(E)-(2,6-difluorobenzylidene)amino]-1H-1,2,4-triazole-5(4H)-thione, C31H36F2N6S. ResearchGate.[Link]

  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. PubMed Central.[Link]

  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11-HSD1—Synthesis, Molecular. Semantic Scholar.[Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 4-Adamantan-1-ylmethyl-thiazol-2-ylamine in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Adamantan-1-ylmethyl-thiazol-2-ylamine (CAS: 28599-72-6)[1][2]. This document provides in-depth troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals overcome the solubility challenges associated with this compound in bioassay environments. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the solubility of this compound.

Q1: Why is this compound poorly soluble in aqueous media?

A: The low aqueous solubility is inherent to its molecular structure (C₁₄H₂₀N₂S)[1]. The molecule contains a large, bulky adamantane group, which is a highly lipophilic (hydrophobic) three-dimensional cage of carbon atoms.[3][4] This lipophilicity, which describes a compound's ability to dissolve in fats, oils, and nonpolar solvents, is a primary driver of its poor solubility in water-based assay buffers.[3][5] While the thiazol-2-ylamine portion of the molecule offers some polarity, it is insufficient to overcome the dominant hydrophobic nature of the adamantane moiety. Any drug must be in an aqueous solution to be absorbed or to interact with its target in most biological assays, making this a critical hurdle to overcome.[3][5]

Q2: What are the consequences of poor solubility in my experiments?

A: Ignoring or improperly addressing poor solubility can severely compromise your experimental integrity. Key consequences include:

  • Compound Precipitation: The most common issue is the compound "crashing out" or precipitating from the solution when a concentrated organic stock is diluted into an aqueous assay buffer. This can occur even if not visible to the naked eye, forming microscopic particles or aggregates.[6]

  • Inaccurate Concentration: Precipitation leads to an unknown and reduced concentration of the dissolved, active compound, making dose-response curves and other quantitative measurements unreliable.[6]

  • Erroneous Results: Undissolved compound aggregates can cause artifacts, leading to false positives or false negatives. This can result in promising lead compounds being overlooked or resources being wasted on inactive ones.[7]

  • Poor Reproducibility: The stochastic nature of precipitation makes it difficult to achieve consistent results between experiments, hindering the validation of your findings.

Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?

A: Understanding these two solubility types is crucial for experimental design.

  • Kinetic Solubility: This measures the concentration of a compound when a small volume of a concentrated stock (usually in DMSO) is rapidly diluted into an aqueous buffer. It reflects the point at which the compound begins to precipitate from a supersaturated solution. This is most relevant for high-throughput screening and initial in vitro assays where compounds are not given long to equilibrate.[8]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can remain dissolved in a solvent system over an extended period. This value is critical for later-stage development, formulation, and predicting in vivo behavior.[8][9]

For initial bioassays, you are primarily dealing with kinetic solubility. The goal is to keep the compound in a supersaturated but clear solution for the duration of the experiment.

Troubleshooting Guide: From Basic to Advanced Solutions

This guide is structured to address common problems in a logical, step-by-step manner.

Issue 1: My compound precipitated after I diluted my stock solution into the assay buffer.

This is the most frequent challenge. Before resorting to complex formulations, follow these immediate troubleshooting steps. The workflow below can guide your decision-making process.

G start Start: Compound Precipitation Observed check_stock 1. Check Stock Solution Is it clear and fully dissolved? start->check_stock remake_stock Action: Prepare fresh stock. Use gentle warming or sonication. check_stock->remake_stock No optimize_dilution 2. Optimize Dilution Protocol Are you minimizing 'shock' precipitation? check_stock->optimize_dilution Yes remake_stock->check_stock dilution_protocol Action: Add stock to buffer (not buffer to stock). Mix vigorously during addition. optimize_dilution->dilution_protocol No check_conc 3. Review Final Concentration Is it above the expected solubility limit? optimize_dilution->check_conc Yes dilution_protocol->check_conc lower_conc Action: Lower the final concentration. Determine apparent solubility first. check_conc->lower_conc No advanced_methods 4. Implement Advanced Methods (pH, Surfactants, Cyclodextrins) check_conc->advanced_methods Yes

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: I need to prepare a stock solution. Which solvent should I use?

The initial and most critical step is preparing a high-concentration stock solution in an appropriate organic solvent.

Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are standard choices for creating stock solutions due to their high solvating power for lipophilic compounds and miscibility with aqueous media.[10] Thiazole-based derivatives are commonly dissolved in DMSO for biological testing.[11]

Co-SolventRecommended Stock ConcentrationMax. Final Assay ConcentrationKey Considerations
DMSO 10-50 mM< 0.5% (v/v)Can induce cellular stress or differentiation at higher concentrations. Ensure the final concentration is non-toxic and included in vehicle controls.[10][12]
Ethanol 10-30 mM< 0.5% (v/v)Can affect membrane proteins and cellular metabolism. Less common for primary screening than DMSO.[7][10]
PEG 400 Variable< 1% (v/v)A less common but useful co-solvent that can sometimes improve solubility where DMSO fails.[7][13]
Protocol 1: Preparation of a High-Concentration Stock Solution
  • Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile, appropriate vial (e.g., an amber glass vial).

  • Add Solvent: Add the calculated volume of 100% cell-culture grade DMSO to achieve the target stock concentration (e.g., 20 mM).

  • Dissolve: Vortex the solution vigorously for 1-2 minutes.

  • Inspect: Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aid Dissolution (If Needed): If particles remain, gently warm the vial in a 37°C water bath for 5-10 minutes or sonicate in a water bath sonicator for 2-5 minutes. Re-inspect for clarity.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption by DMSO.

Issue 3: Co-solvents are not working or are interfering with my assay. What advanced solubilization strategies can I use?

If simple co-solvency is insufficient, several formulation strategies can be employed. These methods alter the properties of the assay medium to better accommodate the lipophilic compound.[14]

Strategy 1: pH Modification
  • Scientific Rationale: this compound possesses a basic amine group. In an acidic environment (pH below its pKa), this amine group can become protonated (ionized). This charged form of the molecule is generally more water-soluble than the neutral form.[15] This is a powerful technique for ionizable drugs.

  • Best For: Assays that are tolerant of a pH range slightly different from physiological pH (e.g., some enzymatic assays).

  • Caution: Ensure your biological system (cells, proteins) remains stable and active at the tested pH. Always run pH-matched vehicle controls.[15]

Protocol 2: Solubilization using pH Modification
  • Determine pH Tolerance: First, confirm the acceptable pH range for your specific assay.

  • Prepare Buffers: Prepare a series of sterile assay buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, and 7.4).

  • Test Solubility: Prepare your working dilutions of the compound in each of the pH-adjusted buffers.

  • Observe: Visually inspect for precipitation immediately and after a period equivalent to your assay's duration.

  • Select Optimal pH: Choose the lowest pH that maintains solubility without negatively impacting your assay's performance.

Strategy 2: Use of Surfactants (Micellar Solubilization)
  • Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form microscopic spheres called micelles. These micelles have a hydrophobic core and a hydrophilic exterior. The lipophilic this compound can be encapsulated within this hydrophobic core, allowing it to be dispersed in the aqueous buffer.[15][16]

  • Best For: Highly lipophilic compounds where co-solvents and pH modification are ineffective.

  • Recommended Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used.[6]

  • Caution: Surfactants can interfere with biological membranes and some assay components. A thorough vehicle control containing the surfactant at the final concentration is essential to rule out artifacts.[6]

G cluster_micelle Surfactant Micelle center 4-Adamantan-1-ylmethyl- thiazol-2-ylamine (Hydrophobic Core) h1 t1 h2 t2 h3 t3 h4 t4 h5 t5 h6 t6 h7 t7 h8 t8 label_hydrophilic Hydrophilic Head label_hydrophobic Hydrophobic Tail

Caption: Encapsulation within a surfactant micelle.

References

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available from: [Link]

  • Morisseau, C., et al. (2018). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. RSC Medicinal Chemistry. Available from: [Link]

  • Savjani, K. T., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available from: [Link]

  • Alexandros K. Pantazis, et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Al-Rawashdeh, F. T. (2012). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

  • Chylewska, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules. Available from: [Link]

  • Paradkar, A. R., et al. (2014). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech. Available from: [Link]

  • How to measure the solubility point of compounds in liquids using TURBIDI.T. Rheolution. Available from: [Link]

  • N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide. PubChem. Available from: [Link]

  • Perlovich, G. L., et al. (2018). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics. Available from: [Link]

  • Establishing a high throughput screen of drug solubility in pharmaceutical excipients. Syrris. Available from: [Link]

  • Lipophilicity & Solubility. Creative Bioarray. Available from: [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. Available from: [Link]

  • Al-Kasmi, B., et al. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Available from: [Link]

  • This compound. Beijing Think-Far Technology Co.,Ltd. Available from: [Link]

  • de Melo, T. S., et al. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PLOS ONE. Available from: [Link]

  • Al-Ostath, R. A., et al. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Available from: [Link]

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher. Available from: [Link]

  • Bhatt, P. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Available from: [Link]

  • Tzakos, A. G., et al. (2021). Biophysical Evaluation and In Vitro Controlled Release of Two Isomeric Adamantane Phenylalkylamines with Antiproliferative/Anticancer and Analgesic Activity. Pharmaceutics. Available from: [Link]

  • Karpenko, Y. N., et al. (2015). Multifunctional adamantane derivatives as new scaffolds for the multipresentation of bioactive peptides. Journal of Peptide Science. Available from: [Link]

  • Al-Tel, T. H. (2021). Review of the synthesis and biological activity of thiazoles. Journal of the Iranian Chemical Society. Available from: [Link]

  • 2-Amino-4-methylthiazole. PubChem. Available from: [Link]

  • Szymańska, E., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules. Available from: [Link]

  • 2-Aminothiazole. PubChem. Available from: [Link]

Sources

Technical Support Center: Overcoming Side Reactions in Adamantane-Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for adamantane-thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these valuable scaffolds. The unique steric and electronic properties of the adamantane cage can introduce specific challenges, leading to side reactions that may not be prevalent in other thiazole syntheses. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles and achieve optimal results in your experiments.

Troubleshooting Guides: Navigating Common Side Reactions

The Hantzsch thiazole synthesis, a cornerstone for constructing the thiazole ring, is often the method of choice for adamantane-thiazole derivatives. However, the bulky nature of the adamantane group can significantly influence the reaction pathway, leading to the formation of undesired byproducts. Below, we address the most common side reactions, their mechanistic origins, and proven strategies for their mitigation.

Issue 1: Incomplete Cyclization and Formation of Acyclic Intermediates

Q: My reaction yields are consistently low, and I'm isolating a significant amount of a polar, acyclic intermediate. What is happening and how can I promote complete cyclization?

A: The likely culprit is the steric hindrance imposed by the adamantane moiety, which can slow down the intramolecular cyclization step of the Hantzsch synthesis. The initial S-alkylation of the thioamide by the α-haloketone derived from adamantanone is generally efficient. However, the subsequent intramolecular attack of the nitrogen atom on the sterically hindered adamantyl ketone carbonyl can be sluggish. This can lead to the accumulation of the acyclic thiouronium salt intermediate.

Mechanistic Insight:

The rate-limiting step in this scenario is the intramolecular nucleophilic attack to form the five-membered ring. The bulky adamantane group shields the carbonyl carbon, making it less accessible to the nucleophilic nitrogen.

Troubleshooting Protocol:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier for cyclization. Monitor the reaction closely by TLC to avoid decomposition.

  • Prolong Reaction Time: Due to the slower kinetics, extending the reaction time is often necessary. Monitor the disappearance of the acyclic intermediate by TLC.

  • Choice of Solvent: Using a higher-boiling point, polar aprotic solvent such as DMF or DMSO can facilitate the cyclization by better solvating the charged intermediate and allowing for higher reaction temperatures.

  • Basification: In some cases, the addition of a non-nucleophilic base (e.g., diisopropylethylamine) can deprotonate the nitrogen of the thioamide, increasing its nucleophilicity and promoting the cyclization. However, this should be done cautiously to avoid other side reactions.[1]

Data Summary: Effect of Reaction Conditions on Cyclization Efficiency

ParameterCondition 1 (Low Yield)Condition 2 (Improved Yield)Rationale
Solvent EthanolDMFHigher boiling point and better solvation of intermediates.
Temperature Reflux (78 °C)100-120 °CProvides sufficient energy to overcome the steric barrier.
Time 4 hours12-24 hoursAllows for the slower cyclization step to proceed to completion.
Base NoneDIPEA (1.2 eq)Increases the nucleophilicity of the nitrogen atom.

Experimental Workflow: Optimizing Cyclization

G cluster_start Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_outcome Expected Outcome start Low yield of adamantane-thiazole and presence of polar intermediate step1 Increase reaction temperature (e.g., to 100-120 °C in DMF) start->step1 Hypothesis: Incomplete cyclization step2 Prolong reaction time (monitor by TLC) step1->step2 step3 Add a non-nucleophilic base (e.g., DIPEA) step2->step3 outcome Improved yield of desired adamantane-thiazole product step3->outcome Successful Optimization

Caption: Troubleshooting workflow for incomplete cyclization.

Issue 2: Formation of Isomeric Iminothiazoline Byproducts

Q: I am observing an isomeric byproduct in my reaction mixture that is difficult to separate from the desired 2-aminothiazole product. What is this isomer and how can I avoid its formation?

A: When using N-substituted thioureas, there is a possibility of forming the isomeric 3-substituted 2-imino-2,3-dihydrothiazole alongside the expected 2-(N-substituted amino)thiazole. The regioselectivity of the cyclization can be influenced by the reaction conditions, particularly the acidity of the medium.

Mechanistic Insight:

The cyclization can proceed through two different pathways depending on which nitrogen atom of the substituted thiourea acts as the nucleophile. Under neutral conditions, the reaction typically favors the formation of the 2-(N-substituted amino)thiazole. However, under acidic conditions, protonation of the nitrogens can alter their relative nucleophilicity, leading to the formation of the iminothiazoline isomer.[2][3]

Troubleshooting Protocol:

  • Control of pH: Maintain a neutral or slightly basic reaction medium to favor the formation of the desired 2-amino isomer. The use of a buffer or a non-nucleophilic base can be beneficial.

  • Avoid Strong Acids: If acidic conditions are necessary for other reasons, consider using a milder acid or a Lewis acid catalyst that is less likely to promote the formation of the imino isomer.

  • Thiourea Choice: If possible, using an unsubstituted thiourea will avoid this issue altogether, though this may not be an option depending on the desired final product.

  • Purification Strategy: If the formation of the isomer cannot be completely suppressed, careful column chromatography using a gradient elution system is often required for separation. Monitoring the fractions by high-resolution mass spectrometry can help in identifying the respective isomers.

Reaction Pathway: Regioselectivity in Cyclization

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products reactants Adamantyl α-haloketone + N-substituted thiourea neutral Neutral/Slightly Basic reactants->neutral acidic Acidic reactants->acidic desired Desired Product: 2-(N-substituted amino)thiazole neutral->desired Favored Pathway isomer Isomeric Byproduct: 3-substituted 2-imino-2,3-dihydrothiazole acidic->isomer Competing Pathway

Caption: Influence of pH on the regioselectivity of cyclization.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of my adamantane-thiazole derivative so challenging? I'm observing significant tailing on my silica gel column.

A1: The basic nitrogen atoms in the 2-aminothiazole moiety can interact strongly with the acidic silica gel, leading to tailing and poor separation. The lipophilic adamantane group further complicates this by increasing solubility in non-polar solvents, while the polar thiazole ring requires more polar eluents.

Purification Tips:

  • Deactivate Silica Gel: Pre-treat your silica gel with a small amount of a volatile amine, such as triethylamine (0.5-1% in your eluent), to neutralize the acidic sites and reduce tailing.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a polymer-based reverse-phase column.

  • Gradient Elution: A carefully optimized gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.

Q2: Can I use alternative methods to the Hantzsch synthesis to avoid some of these side reactions?

A2: Yes, several alternative routes to thiazoles exist, although they may require different starting materials. For instance, the Cook-Heilbron synthesis, which involves the reaction of an α-aminonitrile with carbon disulfide, can be a viable alternative. Another approach involves the reaction of thioamides with α-diazoketones.[4] These methods may offer different regioselectivity and functional group tolerance, potentially avoiding some of the pitfalls of the Hantzsch synthesis with sterically hindered substrates.

Q3: My adamantyl α-haloketone starting material is unstable. How can I handle it?

A3: α-Haloketones can be lachrymatory and unstable, especially when exposed to light or moisture. It is often best to prepare and use them in situ or purify them quickly and store them under an inert atmosphere in the dark at low temperatures. Minimizing the time between the synthesis of the α-haloketone and its use in the Hantzsch reaction is highly recommended.

Q4: I am not observing any reaction. What could be the issue?

A4: If no reaction is observed, several factors could be at play:

  • Inactive α-Haloketone: Ensure your α-haloketone is reactive. You can test its reactivity with a simpler thioamide.

  • Poor Solubility: The adamantane group can make the starting materials poorly soluble in some solvents. Ensure your reaction mixture is homogeneous, if necessary by using a co-solvent or a different solvent system.

  • Low Temperature: The reaction may require a higher activation energy than anticipated due to steric hindrance. Cautiously increase the temperature.

  • Incorrect Stoichiometry: Double-check the stoichiometry of your reactants. An excess of one reactant may sometimes be beneficial.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Kowalski, P., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules, 26(16), 4885. [Link]

  • Kumar, A., & Kumar, S. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences, 13(2), 70-80. [Link]

Sources

Technical Support Center: Troubleshooting NMR Interpretation of Adamantane-Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with adamantane-thiazole compounds. This guide is designed to provide field-proven insights and practical, step-by-step solutions to common challenges encountered during the NMR structural elucidation of this unique class of molecules. The inherent structural features—a rigid, saturated adamantane cage and a planar, aromatic thiazole ring—often lead to complex and overlapping NMR spectra that can be challenging to interpret. This resource will equip you with the strategies to deconstruct these spectra with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and hurdles faced during the analysis of adamantane-thiazole derivatives.

Q1: What are the typical ¹H and ¹³C chemical shift ranges for the adamantane core?

The adamantane cage is a highly symmetrical and rigid structure. In an unsubstituted adamantane molecule, the high symmetry results in only two signals in both the ¹H and ¹³C NMR spectra.[1] When a substituent, such as a thiazole ring, is attached at the C1 position, the symmetry is broken, leading to a more complex but predictable pattern of signals. The electron-withdrawing or -donating nature of the substituent will influence the precise chemical shifts.

Table 1: Typical ¹H and ¹³C Chemical Shifts for a 1-Substituted Adamantane Core

Adamantane PositionProton (¹H) Chemical Shift (δ, ppm)Carbon (¹³C) Chemical Shift (δ, ppm)Notes
C1 (α) - (quaternary)45 - 60Highly dependent on the directly attached group.
C3, C5, C7 (β) 2.0 - 2.535 - 45Methine (CH) protons, often deshielded by the substituent.
C2, C8, C9 (γ) 1.6 - 2.030 - 40Methylene (CH₂) protons.
C4, C6, C10 (δ) 1.7 - 2.225 - 35Methylene (CH₂) protons, often overlapping with γ protons.

Note: These are approximate ranges in CDCl₃ and can vary based on the specific substituent and solvent used. Data synthesized from multiple sources.[1][2][3]

Q2: What are the typical ¹H and ¹³C chemical shift ranges for a substituted thiazole ring?

The electronic environment of the thiazole ring protons and carbons is highly dependent on the substitution pattern. For a typical adamantane-thiazole compound where the adamantane is at C2 and another substituent is at C4, the remaining H5 proton signal is a key diagnostic peak.

Table 2: Typical ¹H and ¹³C Chemical Shifts for a 2,4-Disubstituted Thiazole Ring

Thiazole PositionProton (¹H) Chemical Shift (δ, ppm)Carbon (¹³C) Chemical Shift (δ, ppm)Notes
C2 - (quaternary)160 - 175Attached to the adamantane group.
C4 - (quaternary)145 - 155Position of the second substituent.
C5 7.0 - 8.0110 - 125The sole thiazole proton, appears as a singlet. Its chemical shift is sensitive to the nature of the substituent at C4.

Note: These are general ranges and can shift significantly based on the electronic properties of substituents and solvent effects. Data synthesized from multiple sources.[4][5][6]

Q3: My adamantane signals are all overlapping into a broad, unresolved multiplet. What's the first thing I should try?

This is the most common issue with adamantane-containing molecules. The rigid cage structure results in many CH and CH₂ groups with very similar electronic environments, leading to severe signal overlap in the ¹H NMR spectrum, typically between 1.5 and 2.5 ppm.[7][8]

The single most effective initial step is to re-acquire the spectrum in an aromatic solvent like benzene-d₆ or pyridine-d₅. [9][10]

  • Causality: Aromatic solvents induce significant changes in chemical shifts due to their magnetic anisotropy.[11][12] The solvent molecules form transient complexes with the solute, and the adamantane protons will experience different degrees of shielding or deshielding depending on their spatial orientation relative to the solvent's aromatic ring current. This often "unpacks" the overlapped signals, revealing distinct multiplets that were previously hidden.[10][13]

Q4: The aromatic region for my thiazole moiety is complex. How can I definitively assign the protons?

While a 2,4-disubstituted thiazole often gives a simple singlet, other substitution patterns can create complex splitting patterns in the aromatic region. If you have multiple protons on the thiazole ring or other connected aromatic systems, unambiguous assignment from a 1D ¹H NMR spectrum alone is difficult and prone to error.[14]

The solution is to use 2D NMR. A ¹H-¹H COSY (Correlation Spectroscopy) experiment is the ideal starting point. This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). By identifying which protons are "talking" to each other, you can map out the spin systems of your aromatic rings. For long-range couplings (4-5 bonds), a TOCSY (Total Correlation Spectroscopy) experiment can be even more informative.[15]

Q5: I see more signals than expected for my compound. What could be the cause?

Seeing duplicate sets of signals is a common and often confusing observation. Before suspecting a failed reaction, consider these possibilities:

  • Impurities: Residual solvents or starting materials are a common cause. Check the integration values; impurity signals often don't integrate to whole numbers relative to your main compound.[16]

  • Diastereomers: If your molecule has multiple chiral centers, you may have formed diastereomers, which are distinct compounds and will have separate sets of NMR signals.

  • Rotational Isomers (Rotamers): This is a highly likely cause in adamantane-thiazole compounds. The bulky adamantane group can sterically hinder rotation around the single bond connecting it to the thiazole ring. If this rotation is slow on the NMR timescale, you will observe separate signals for each stable conformation (rotamer).[9][17] This is a dynamic process, not a mixture of different compounds. The definitive way to test for rotamers is with Variable Temperature (VT) NMR (see Troubleshooting Guide 2).

Part 2: Step-by-Step Troubleshooting Guides

This section provides detailed workflows for tackling more persistent interpretation challenges.

Guide 1: Resolving Severe Signal Overlap

Problem: Your 1D ¹H NMR spectrum has regions where multiple signals are clustered together, making it impossible to determine chemical shifts, multiplicities, or accurate integrations. This is common in both the aliphatic adamantane region and crowded aromatic regions.[18][19]

Workflow:

G A Start: Overlapped 1D Spectrum B Step 1: Change Solvent (e.g., CDCl₃ to Benzene-d₆) A->B C Is Overlap Resolved? B->C D Success! Assign Spectrum C->D Yes E Step 2: Acquire 2D NMR Spectra C->E No F COSY, HSQC, HMBC E->F G Assign Structure via Correlations F->G

Caption: Workflow for resolving NMR signal overlap.

Step 1: Protocol for Solvent-Induced Signal Dispersion

  • Sample Prep: Thoroughly dry your original NMR sample under high vacuum to remove the first solvent (e.g., CDCl₃). Some solvents like ethyl acetate can be stubborn and may require co-evaporation with dichloromethane.[9]

  • Re-dissolution: Dissolve the dried sample in an aromatic solvent such as benzene-d₆.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Compare the new spectrum to the original. Look for changes in the chemical shifts of the overlapped signals. Protons that were previously isochronous (having the same chemical shift) may now be resolved into distinct multiplets.

Step 2: Advanced Structural Elucidation with 2D NMR

If changing the solvent is insufficient, 2D NMR is required. These experiments spread the NMR data across two frequency dimensions, providing powerful correlation information to resolve overlap and build a complete structural picture.[15][20]

G cluster_0 Key 2D NMR Experiments COSY ¹H-¹H COSY Connects protons that are J-coupled (2-3 bonds) Reveals ¹H-¹H spin systems HSQC ¹H-¹³C HSQC Connects protons to the carbons they are directly attached to (1 bond) Assigns protons to their carbons COSY:f2->HSQC:f0 Use ¹H assignments to... HMBC ¹H-¹³C HMBC Connects protons to carbons over multiple bonds (2-3 bonds) Assembles molecular fragments HSQC:f2->HMBC:f0 Use C-H assignments to... HMBC:f2->COSY:f0 Confirm fragment connections

Caption: Relationship between key 2D NMR experiments.

Experimental Protocols:

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-coupled to each other.

    • Setup: Use a standard cosygpqf pulse program.

    • Acquisition: Acquire a quick spectrum with 2-4 scans per increment.

    • Interpretation: A cross-peak between Proton A and Proton B indicates they are coupled. This is invaluable for tracing out the connectivity within the adamantane cage and any substituted aromatic rings.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons.[21]

    • Setup: Use a standard hsqcedetgpsp pulse program. This is an edited HSQC that shows CH/CH₃ groups with a different phase (e.g., blue) than CH₂ groups (e.g., red), which is extremely useful for the adamantane cage.

    • Acquisition: This experiment requires more scans (e.g., 8-16 scans per increment) as ¹³C is less sensitive.

    • Interpretation: A cross-peak at (δH, δC) means the proton at δH is directly bonded to the carbon at δC. This is the most reliable way to assign the carbon signals of the adamantane core based on the now-resolved proton signals.[18]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To connect molecular fragments by showing correlations between protons and carbons over 2-3 bonds.[22]

    • Setup: Use a standard hmbcgplpndqf pulse program.

    • Acquisition: Similar to HSQC, this is a less sensitive experiment requiring sufficient scans.

    • Interpretation: A cross-peak between Proton A and Carbon X indicates they are 2 or 3 bonds apart. This is critical for confirming the connection between the adamantane cage and the thiazole ring. For example, you should see a correlation from the adamantane β-protons (3 bonds away) to the thiazole C2 carbon.

Guide 2: Identifying and Characterizing Rotational Isomers (Rotamers)

Problem: You observe a doubled set of sharp signals for your pure compound, and the ratio between the sets is not 1:1. The signals are often slightly broadened.

Explanation: The steric bulk of the adamantane group can create a significant energy barrier to rotation around the C(adamantane)-C(thiazole) single bond. If this barrier is high enough, the rotation becomes slow on the NMR timescale at room temperature, and the spectrometer "sees" each stable conformation as a separate species.[17]

Workflow:

G A Start: Doubled/Broadened Signals in 1D Spectrum B Hypothesis: Rotational Isomers (Rotamers)? A->B C Step 1: Acquire Variable Temperature (VT) NMR B->C D Increase Temperature in Steps (e.g., 298K -> 318K -> 338K) C->D E Observe Spectral Changes D->E F Do the doubled signals broaden and merge (coalesce)? E->F G Yes: Confirmed Rotamers F->G H No: Likely a Mixture of Isomers (e.g., Diastereomers) F->H

Caption: Logical workflow for identifying rotamers using VT-NMR.

Step-by-Step Protocol for Variable Temperature (VT) NMR

  • Safety First: Ensure your sample is in a suitable solvent with a high boiling point (e.g., DMSO-d₆, Toluene-d₈, or 1,2-dichlorobenzene-d₄) to prevent the tube from over-pressurizing and breaking at elevated temperatures.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a baseline.

  • Increase Temperature: Increase the spectrometer's probe temperature in controlled increments (e.g., 10-20 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Data Acquisition: Acquire a ¹H spectrum at each temperature point. Pay close attention to the doubled signals of interest.

  • Analysis and Interpretation:

    • Broadening: As you increase the temperature, the rate of rotation increases. The individual signals for the rotamers will begin to broaden.

    • Coalescence: At a specific temperature, known as the coalescence temperature, the two separate signals will merge into a single, broad peak.

    • Sharpening: As you increase the temperature further beyond coalescence, the rotation becomes very fast on the NMR timescale, and the merged peak will sharpen into a single, time-averaged signal.

References

  • Pehk, T., et al. (n.d.).
  • Hoffman, R. E. (2022). Solid-state chemical-shift referencing with adamantane. Journal of Magnetic Resonance, 340, 107231. [Link]

  • ResearchGate. (n.d.).
  • Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics, 32(4), 1227–1233. [Link]

  • Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Accessed January 17, 2026.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Accessed January 17, 2026.
  • BenchChem. (n.d.). Application Notes & Protocols: NMR and IR Analysis of Thiazole Compounds. Accessed January 17, 2026.
  • Moudrakovski, I. L., et al. (2004). Chemical Shift Changes and Line Narrowing in 13C NMR Spectra of Hydrocarbon Clathrate Hydrates. The Journal of Physical Chemistry A, 108(52), 11615–11622. [Link]

  • ResearchGate. (2022). Solid-state chemical-shift referencing with adamantane. Accessed January 17, 2026.
  • Slanina, T., et al. (2024). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. Journal of Chemical Education. [Link]

  • Ali, M., et al. (2021). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 26(16), 4991. [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Accessed January 17, 2026.
  • Nishiyama, Y., et al. (2022). Unexpected Changes of Resonance-Line Positions in 1H-Decoupled 13C MAS NMR Spectra of Adamantane Depending on Sample-Spinning Frequencies. Journal of the Physical Society of Japan, 91(4), 044802. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Accessed January 17, 2026.
  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Accessed January 17, 2026.
  • Pérez-Hernández, N., et al. (2020). Conformational analysis by NMR and molecular dynamics of adamantane-doxorubicin prodrugs and their assemblies with β-cyclodextrin. Bioorganic & Medicinal Chemistry, 28(13), 115510. [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829–1835. [Link]

  • ChemicalBook. (n.d.). Adamantane(281-23-2) 1H NMR spectrum. Accessed January 17, 2026.
  • ResearchGate. (n.d.).
  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. [Link]

  • Charisiadis, P., et al. (2014). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 19(9), 13830–13851. [Link]

  • Soong, R., & Simpson, A. J. (2011). Common problems and artifacts encountered in solution-state NMR experiments. eMagRes. [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Accessed January 17, 2026.
  • ResearchGate. (n.d.).
  • ResearchGate. (2020). How can I interpret a NMR with so much noises and peak overlaps?. Accessed January 17, 2026.
  • Cavaleiro, J. A. S. (1987). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education, 64(4), 364. [Link]

  • BenchChem. (n.d.). Technical Support Center: Resolving NMR Signal Overlap in Complex Tetracyclic Systems. Accessed January 17, 2026.
  • OCER. (2018). Signal Overlap in NMR Spectroscopy. YouTube. Accessed January 17, 2026.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Accessed January 17, 2026.
  • University of Ottawa. (n.d.). Adamantane (1H/13C Pulse Calibration/Shimming/Chemical Shift Reference). Accessed January 17, 2026.
  • Fort, R. C., & Schleyer, P. von R. (1964). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry, 29(11), 3195–3200. [Link]

  • Veclova, T., et al. (2022). Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. ChemistryOpen, 11(4), e202200031. [Link]

  • Agnew, M. R., et al. (2018). Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane. South African Journal of Chemistry, 71, 147–163. [Link]

  • Sinnaeve, D., et al. (2020). Fully Exploiting the Power of 2D NMR J-Resolved Spectroscopy. Analytical Chemistry, 92(10), 7139–7145. [Link]

  • ResearchGate. (2019). Adamantane Derivatives Containing Thiazole Moiety: Synthesis, Antiviral and Antibacterial Activity. Accessed January 17, 2026.
  • Giraudeau, P., et al. (2022). Ultrafast 2D NMR for the analysis of complex mixtures. Progress in Nuclear Magnetic Resonance Spectroscopy, 129, 1–32. [Link]

  • Digital CSIC. (n.d.). Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compound. Accessed January 17, 2026.
  • nptelhrd. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Accessed January 17, 2026.
  • Nanalysis. (2019). 2D NMR Experiments - HETCOR. Accessed January 17, 2026.
  • MDPI. (n.d.). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Accessed January 17, 2026.
  • ResearchGate. (2022). (PDF) Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. Accessed January 17, 2026.

Sources

Technical Support Center: Enhancing Cell Permeability of Adamantane-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with adamantane-based compounds. The unique properties of the adamantane cage—its rigidity, metabolic stability, and high lipophilicity—make it a privileged scaffold in medicinal chemistry.[1][2][3][4] However, these same properties frequently present significant challenges in achieving optimal cellular permeability and bioavailability.[1]

This guide is structured as a series of questions and answers to directly address common issues encountered during your experiments. We will delve into the causality behind experimental choices, provide troubleshooting frameworks, and offer detailed protocols for key assays.

Part 1: Foundational Challenges & Initial Troubleshooting

This section addresses the most common starting problem: poor physicochemical properties that prevent your inhibitor from even reaching the cell membrane effectively.

Q1: My adamantane-based inhibitor shows potent activity in my biochemical assay but has no effect in cell-based assays. Where do I start?

This is a classic "assay-to-cell" disconnect, often rooted in poor solubility or permeability. The bulky, nonpolar adamantane cage is highly lipophilic, leading to very low aqueous solubility.[5] Before suspecting complex biological mechanisms, you must first confirm that your compound can reach its intracellular target.

Initial Diagnostic Workflow:

  • Assess Aqueous Solubility: Determine the kinetic solubility of your compound in your cell culture medium. If solubility is significantly lower than the concentration required for activity (e.g., <10x the biochemical IC50), you have identified a primary barrier.[6]

  • Calculate Physicochemical Properties: Use software to calculate properties like cLogP (lipophilicity) and Polar Surface Area (PSA). A high cLogP (>5) combined with low solubility is a red flag. The inclusion of an adamantane group can increase the cLogP value of a molecule by approximately 3.1 log units.[1]

Start Potent in Biochemical Assay, Inactive in Cellular Assay Solubility Assess Aqueous Solubility in Culture Medium Start->Solubility LogP Calculate Physicochemical Properties (cLogP, PSA) Solubility->LogP Solubility OK Formulate Address Formulation & Solubility Enhancement Solubility->Formulate Low Solubility Permeability Perform Initial Permeability Screen (e.g., PAMPA) LogP->Permeability Troubleshoot Proceed to Advanced Troubleshooting (Efflux, Metabolism) Permeability->Troubleshoot High Permeability Modify Consider Chemical Modification Permeability->Modify Low Permeability

Caption: Initial troubleshooting workflow for inactive compounds.
Q2: My inhibitor has extremely low aqueous solubility (<1 µM). What are my immediate options to make it usable for cell-based assays?

Addressing poor solubility is the first step towards improving permeability. You have two main strategies: chemical modification and formulation.

Strategy 1: Chemical Modification

Introducing polar or ionizable functional groups onto the adamantane scaffold can dramatically improve solubility.[5][7]

  • Amines and Carboxylic Acids: Adding basic (amine) or acidic (carboxyl) groups allows for the formation of salts (e.g., hydrochloride salt for amines) at physiological pH, which are often much more water-soluble.

  • Hydroxyl Groups: Adding one or more hydroxyl (-OH) groups increases polarity and hydrogen bonding potential with water.

Table 1: Effect of Functionalization on Adamantane Properties (Illustrative Data)

CompoundModificationExpected cLogP ChangeExpected Aqueous SolubilityComments
Adamantane CoreBaseline~2.9Very LowHighly lipophilic starting point.
1-AminoadamantaneAddition of -NH₂DecreaseIncreased (especially as salt)Introduces a basic, ionizable center.[5]
Adamantane-1-carboxylic acidAddition of -COOHDecreaseIncreased (especially as salt)Introduces an acidic, ionizable center.[8]
Adamantane-1,3-diolAddition of 2x -OHSignificant DecreaseModerately IncreasedIncreases polarity; no ionization.[9]

Strategy 2: Formulation Approaches

These methods enhance the apparent solubility of the compound without chemically altering it.

  • Co-solvents: Using a small percentage (typically <1%) of a water-miscible organic solvent like DMSO in your culture medium can help. However, be mindful that high concentrations of DMSO can affect cell health and membrane integrity.

  • Cyclodextrin Complexation: Cyclodextrins are truncated cone-shaped oligosaccharides with a hydrophobic interior and a hydrophilic exterior. The lipophilic adamantane cage fits snugly into the cyclodextrin cavity, forming an "inclusion complex" that is water-soluble.[2][10][11][12] This is a highly effective method for adamantane derivatives.[13][14]

Part 2: Assessing and Troubleshooting Membrane Permeability

Once solubility issues are managed, the next step is to directly measure and interpret the compound's ability to cross a membrane. The two most common in vitro models are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.

Q3: What is the difference between PAMPA and Caco-2 assays, and which one should I use?

They are complementary tools that measure different aspects of permeability. Using both can provide a much clearer picture of your compound's behavior.

  • PAMPA: This is a non-cell-based assay that measures passive transcellular diffusion only.[15][16][17] A lipid layer (e.g., lecithin in dodecane) is coated onto a filter, separating a donor and an acceptor well. It is fast, inexpensive, and excellent for initial screening of passive permeability.[18][19][20]

  • Caco-2 Assay: This assay uses a monolayer of differentiated human colorectal adenocarcinoma cells (Caco-2), which form tight junctions and express key transporters (like P-glycoprotein efflux pumps) found in the intestinal epithelium.[16] It is considered the gold standard for in vitro prediction of human oral absorption because it models:

    • Passive Transcellular Diffusion

    • Paracellular (between cells) Transport

    • Active Uptake and Efflux[17][21]

Recommendation: Start with PAMPA for a rapid assessment of passive permeability. If the compound shows promise, or if you suspect more complex transport mechanisms, proceed to the Caco-2 assay.

Q4: My inhibitor has high permeability in PAMPA but is still inactive in cells and shows low permeability in the Caco-2 assay. What's happening?

This is a classic signature of active efflux .

  • Explanation: Your compound has the right physicochemical properties (lipophilicity, size) to passively diffuse into a lipid membrane (as shown by PAMPA). However, once inside the Caco-2 cells, it is recognized by efflux transporters like P-glycoprotein (P-gp), which actively pump it back out.[22] This keeps the intracellular concentration too low to have a therapeutic effect. The discrepancy where PAMPA Peff > Caco-2 Papp is a strong indicator of efflux.[15][17][21]

Troubleshooting Steps:

  • Run a Bidirectional Caco-2 Assay: Measure permeability in both directions: apical-to-basolateral (A-B) and basolateral-to-apical (B-A). Calculate the Efflux Ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 strongly confirms active efflux.[23][24]

  • Use P-gp Inhibitors: Re-run the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., Verapamil). If the A-B permeability increases significantly and the ER drops, you have confirmed your compound is a P-gp substrate.[23]

Start High PAMPA Permeability, Low Caco-2 Permeability Hypothesis Hypothesis: Active Efflux by P-gp Start->Hypothesis Bidirectional Perform Bidirectional Caco-2 Assay Hypothesis->Bidirectional EffluxRatio Calculate Efflux Ratio (ER): Papp(B-A) / Papp(A-B) Bidirectional->EffluxRatio InhibitorAssay Run Caco-2 Assay with P-gp Inhibitor (e.g., Verapamil) EffluxRatio->InhibitorAssay ER > 2 Reconsider Reconsider Mechanism EffluxRatio->Reconsider ER < 2 Result Does A-B Permeability Increase & ER Decrease? InhibitorAssay->Result Confirm Efflux Confirmed Result->Confirm Yes Result->Reconsider No

Caption: Workflow to diagnose and confirm active efflux.
Q5: My inhibitor has poor permeability in both PAMPA and Caco-2 assays, and recovery is low. What does this mean?

This scenario suggests either intrinsic poor permeability or issues with the compound's stability and non-specific binding. Low recovery (<70-80%) in a Caco-2 assay is a critical diagnostic clue.[24]

  • Low Permeability + Low Recovery: This often points to highly lipophilic compounds ("greasy" molecules) that partition into the cell membrane and get stuck, or that bind non-specifically to the plasticware of the assay plate.[25] The permeability is low not because the compound can't enter the membrane, but because it doesn't effectively exit into the acceptor compartment. It may also indicate poor solubility in the assay buffer.[24]

  • Low Permeability + Good Recovery: This indicates a true intrinsic permeability problem. The molecule is likely too polar or has other features that prevent it from efficiently crossing the lipid bilayer.

Troubleshooting Steps:

  • Check Solubility in Assay Buffer: Ensure your compound is fully dissolved at the start concentration.

  • Add BSA to Acceptor Well: For lipophilic compounds, adding Bovine Serum Albumin (BSA) to the basolateral (acceptor) chamber can act as a "sink," improving the recovery of compounds that might otherwise bind to plastic.[26]

  • Perform a Cellular Uptake Assay: Directly measure the accumulation of the compound inside the cells. This can be done using a radiolabeled or fluorescently-tagged version of your inhibitor.[27][28][29] If you see high accumulation in the cell lysate but low A-B transport, it confirms membrane/cellular retention.

Part 3: Advanced Strategies for Enhancing Permeability

If troubleshooting reveals intrinsic permeability issues or active efflux, more advanced modification and delivery strategies are required.

Q6: How can I overcome active efflux identified in the Caco-2 assay?

Overcoming efflux is a significant medicinal chemistry challenge. The goal is to modify the inhibitor so that it is no longer recognized by transporters like P-gp.

  • Masking P-gp Recognition Sites: This often involves subtle structural changes. Reducing the number of hydrogen bond acceptors or strategically adding bulky groups can disrupt the interaction with the transporter.

  • Prodrug Approach: A prodrug is an inactive form of a drug that is metabolized into the active form in the body. A well-designed prodrug may not be a substrate for P-gp. For example, adding an ester group that is later cleaved by intracellular esterases can be an effective strategy.[30]

  • Formulation with Excipients: Certain formulation excipients can act as mild P-gp inhibitors, locally increasing the absorption of the active drug.

Q7: My inhibitor has intrinsically poor passive permeability. What are the most effective strategies for adamantane-based compounds?

Here, the goal is to create a delivery system or conjugate that bypasses traditional passive diffusion.

  • Cell-Penetrating Peptides (CPPs): CPPs are short peptides (e.g., poly-arginine) that can actively transport molecular cargo across the cell membrane. Covalently linking your adamantane inhibitor to a CPP can facilitate its entry into the cell. This method is particularly useful for delivering cargo that is otherwise membrane-impermeable.

  • Liposomal Formulations: The high lipophilicity of adamantane makes it an excellent "anchor" for insertion into the lipid bilayer of liposomes.[2] The inhibitor can be incorporated into the liposome, which then fuses with the cell membrane to deliver its contents.

  • Dendrimer-based Systems: Adamantane can be used as a core building block for dendrimers, creating a multi-functional carrier system for targeted delivery.[2]

Part 4: Standard Operating Protocols (SOPs)

SOP 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Membrane Preparation: Gently dispense 5 µL of a lipid solution (e.g., 2% lecithin in dodecane) onto the filter of each well in a 96-well donor plate.[31] Allow the solvent to evaporate.

  • Compound Preparation: Prepare the adamantane inhibitor in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 10-50 µM, often with a small amount of DMSO (<1%) to aid solubility.[20][31]

  • Assay Setup: Add 300 µL of buffer to each well of a 96-well acceptor plate. Add 150-200 µL of your compound solution to each well of the lipid-coated donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate at room temperature for 4-18 hours with gentle shaking.[17][32]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Peff) using the appropriate formula, taking into account the volume of the wells and the surface area of the membrane.

SOP 2: Caco-2 Bidirectional Permeability Assay
  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 18-22 days until a differentiated, confluent monolayer is formed.[23][24]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be >300 Ω·cm².[23][33] Also, assess the permeability of a low-permeability marker like Lucifer Yellow.[23]

  • Assay Setup (A-B): Wash the monolayer with pre-warmed transport buffer (e.g., HBSS, pH 7.4). Add the test compound solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

  • Assay Setup (B-A): In a separate set of wells, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C. Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer. Also, take a sample from the donor chamber at the beginning and end of the experiment.

  • Quantification & Calculation: Analyze the concentration of the compound in all samples by LC-MS/MS. Calculate the apparent permeability (Papp) for both A-B and B-A directions.[24] Calculate the Efflux Ratio (ER = Papp(B-A) / Papp(A-B)).

SOP 3: Cellular Uptake Assay (Fluorescent Method)
  • Prerequisites: This protocol requires a fluorescently-labeled version of your adamantane inhibitor or a specific fluorescent probe whose uptake is competed by your inhibitor.

  • Cell Seeding: Seed your target cells into a 96-well plate (black, clear bottom for microscopy) and allow them to adhere overnight.

  • Incubation: Remove the culture medium and replace it with buffer or medium containing the fluorescently-labeled inhibitor at various concentrations. Incubate for a defined period (e.g., 1-4 hours) at 37°C.[34]

  • Washing: Aspirate the compound solution and wash the cells three times with ice-cold PBS to remove any inhibitor bound to the outside of the cell membrane.[28]

  • Lysis & Measurement: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).[28] Measure the fluorescence intensity of the lysate in a plate reader.

  • Normalization: In parallel wells, perform a protein quantification assay (e.g., BCA assay) on the cell lysate to normalize the fluorescence signal to the total protein amount (ng of compound per mg of protein).[28] This accounts for any differences in cell number between wells.

References

  • Bielenica, A., et al. (2021). Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. Pharmaceutical Research. Available from: [Link]

  • Gasper, T., et al. (n.d.). Comparison between Caco-2 permeability and PAMPA permeability. ResearchGate. Available from: [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Available from: [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available from: [Link]

  • Berben, P., et al. (2010). Parallel artificial membrane permeability assay (PAMPA) - Is it better than Caco-2 for human passive permeability prediction? Mini-Reviews in Medicinal Chemistry. Available from: [Link]

  • Zhang, Y., et al. (2021). Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. Molecules. Available from: [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. Available from: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. Available from: [Link]

  • Lyu, Y., et al. (2019). Determination of Cellular Uptake and Endocytic Pathways. Methods in Molecular Biology. Available from: [Link]

  • Press, B. (2011). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. Available from: [Link]

  • Slideshare. (n.d.). caco-2 cell permeability, pampa membrane assays. Slideshare. Available from: [Link]

  • Bermejo, M., et al. (2004). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. Available from: [Link]

  • Kassiou, M., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. Available from: [Link]

  • Matos, M., et al. (2015). The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. ResearchGate. Available from: [Link]

  • Chen, L., et al. (2019). Highly Predictive and Interpretable Models for PAMPA Permeability. Molecular Pharmaceutics. Available from: [Link]

  • Fenyvesi, É., et al. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. Available from: [Link]

  • Berben, P., et al. (2010). (PDF) Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction? ResearchGate. Available from: [Link]

  • Kinsner-Ovaskainen, A., et al. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]

  • Siramshetty, V., et al. (2020). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. ACS Omega. Available from: [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available from: [Link]

  • Ghasemi, M., et al. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. ACS Sensors. Available from: [Link]

  • Perlovich, G., et al. (2018). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics. Available from: [Link]

  • Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules. Available from: [Link]

  • Wen, H., et al. (2023). Challenges in Permeability Assessment for Oral Drug Product Development. Pharmaceutics. Available from: [Link]

  • Vaněčková, E., et al. (2021). Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. Molecules. Available from: [Link]

  • Giel-Pietraszuk, M., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. International Journal of Molecular Sciences. Available from: [Link]

  • ResearchGate. (n.d.). Formation of inclusion complexes between adamantane (AD) and... ResearchGate. Available from: [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available from: [Link]

  • ResearchGate. (n.d.). Cellular uptake assay of nanoparticles. (A) Fluorescent microscopy... ResearchGate. Available from: [Link]

  • Baris, C., et al. (2015). Effect of Functional Groups on Neopentane and Adamantane Derivative Plastic Crystal Phase Transition in Molecular Simulations. The Journal of Physical Chemistry B. Available from: [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Technology Networks. Available from: [Link]

  • Rekharsky, M., et al. (2005). Complexation of Adamantyl Compounds by β-Cyclodextrin and Monoaminoderivatives. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. (2021). Adamantane derivatives: Pharmacological and toxicological properties (Review). ResearchGate. Available from: [Link]

  • Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules. Available from: [Link]

  • Pietsch, A., et al. (2014). Design, characterization and cellular uptake studies of fluorescence-labeled prototypic cathepsin inhibitors. Organic & Biomolecular Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Currently available adamantane derivatives in clinical practice and their activity. ResearchGate. Available from: [Link]

  • Research Square. (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. Research Square. Available from: [Link]

  • Apostolova, N., et al. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules. Available from: [Link]

  • ResearchGate. (2017). (PDF) Stereoselective Synthesis of Novel Adamantane Derivatives with High Potency Against Rimantadine-Resistant Influenza A Virus Strains. ResearchGate. Available from: [Link]

  • Triebskorn, R., et al. (2013). Determination of In Vitro Membrane Permeability by Analysis of Intracellular and Extracellular Fluorescein Signals in Renal Cells. Journal of Visualized Experiments. Available from: [Link]

  • Swift, R., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B. Available from: [Link]

Sources

Technical Support Center: Protocol for Scaling Up 4-Adamantan-1-ylmethyl-thiazol-2-ylamine Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis and scale-up of 4-Adamantan-1-ylmethyl-thiazol-2-ylamine (CAS 28599-72-6). This guide is designed for researchers, chemists, and process development professionals engaged in producing this adamantane-derived thiazole, a molecule of interest for various therapeutic applications.[1][2] The bulky, lipophilic adamantane cage presents unique challenges in synthesis, purification, and scale-up that differ from simpler heterocyclic compounds.[3]

This document provides a comprehensive, experience-driven framework for navigating these challenges. We will cover a robust synthesis protocol based on the Hantzsch thiazole synthesis, address common troubleshooting scenarios in a direct question-and-answer format, and outline critical considerations for transitioning from bench-scale to pilot-plant production.[4][5]

Section 1: Synthesis Protocol: From Lab to Pilot Plant

The synthesis of this compound is most effectively achieved via the Hantzsch thiazole synthesis.[6] This classic method involves the condensation of an α-haloketone with a thioamide.[7] For this specific target, the key precursors are 1-(Adamantan-1-yl)-3-bromopropan-2-one and Thiourea .

Key Reaction Pathway

The overall transformation is a two-component cyclocondensation. The reaction proceeds through an initial S-alkylation (an SN2 reaction) followed by intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[8]

Hantzsch_Mechanism Fig 1: Hantzsch Thiazole Synthesis Pathway Start 1-(Adamantan-1-yl)-3-bromopropan-2-one + Thiourea Intermediate1 Isothiouronium Salt Intermediate Start->Intermediate1 S-Alkylation (SN2) Intermediate2 Cyclized Hemiaminal (Thiazoline intermediate) Intermediate1->Intermediate2 Intramolecular Cyclization Product_HBr Product (HBr Salt) Intermediate2->Product_HBr Dehydration (-H2O) Final_Product This compound (Free Base) Product_HBr->Final_Product Neutralization (e.g., Na2CO3) Troubleshooting_Workflow Fig 2: Low Yield Diagnostic Workflow Problem Problem: Low Final Yield (<80%) Check1 Analyze Crude Reaction Mixture (TLC / HPLC) Problem->Check1 Cause1 High levels of unreacted starting material Check1->Cause1 Incomplete Conversion Cause2 Multiple unknown spots/ impurity peaks observed Check1->Cause2 Side Reaction Dominance Cause3 Product precipitated as HBr salt, but low yield after neutralization Check1->Cause3 Workup Issue Solution1a Increase reaction time Cause1->Solution1a Solution1b Increase temperature slightly (ensure solvent reflux) Cause1->Solution1b Solution1c Verify thiourea stoichiometry (use 1.1-1.2 equiv) Cause1->Solution1c Solution2a Lower reaction temperature to reduce side reactions Cause2->Solution2a Solution2b Ensure inert atmosphere (N2) to prevent oxidation Cause2->Solution2b Solution3a Check pH during workup (ensure pH > 9) Cause3->Solution3a Solution3b Ensure sufficient water in quench to prevent oiling out Cause3->Solution3b ScaleUp_Flowchart Fig 3: Key Stages of Process Scale-Up Lab Lab Process (g scale) Calorimetry Process Safety Analysis (Reaction Calorimetry) Lab->Calorimetry Kilo Kilo-Lab Run (100s of g) Calorimetry->Kilo Define Safe Operating Limits Pilot Pilot Plant Batch (kg scale) Kilo->Pilot Refine Process Parameters Validation Process Validation & Impurity Characterization Pilot->Validation Demonstrate Reproducibility Production Full-Scale Production Validation->Production

Sources

Technical Support Center: Stabilizing 4-Adamantan-1-ylmethyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Adamantan-1-ylmethyl-thiazol-2-ylamine (Compound A4T). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling and stabilization of this compound for in vitro studies. Given its unique structure, combining a bulky, lipophilic adamantane group with a potentially reactive 2-aminothiazole core, ensuring its stability and solubility is paramount for generating reproducible and reliable data.

Core Concepts: Understanding the Molecule's Challenges

Before troubleshooting, it is critical to understand the inherent properties of Compound A4T (MW: 248.38 g/mol , Formula: C₁₄H₂₀N₂S, CAS: 28599-72-6).[1][2]

  • The Adamantane Moiety: This rigid, diamondoid hydrocarbon cage is extremely lipophilic. This structural feature dictates that Compound A4T will have very poor solubility in aqueous buffers.

  • The 2-Aminothiazole Moiety: The thiazole ring system is known to be susceptible to certain chemical conditions. The exocyclic amine group can influence the electronic properties and reactivity of the ring. Researchers should be aware of potential instabilities related to pH and oxidation.[3][4] The conjugation of electrons in the thiazole ring is crucial for its stability.[5]

This guide will address the practical consequences of these structural features.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of common problems encountered during experimental work. Each solution is grounded in the physicochemical properties of the molecule and established laboratory best practices.

Q1: My compound won't dissolve or forms a visible precipitate when I add it to my cell culture media or aqueous assay buffer. What's happening and how do I fix it?

Root Cause: This is the most common issue and is caused by the low aqueous solubility of the adamantane group. Direct addition of the solid compound to an aqueous system will almost certainly fail. Even when diluting from a stock solution, if the compound's concentration exceeds its solubility limit in the final aqueous medium, it will precipitate or "crash out" of solution.[6][7]

Solution Pathway:

  • Use a High-Quality Organic Solvent for Stock Solutions: The recommended solvent is anhydrous, high-purity Dimethyl Sulfoxide (DMSO). Compound A4T should be readily soluble in DMSO.

  • Control the Final Solvent Concentration: When preparing your working solution, the final concentration of DMSO in your cell culture medium or assay buffer should be kept to a minimum, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[8]

  • Employ Proper Dilution Technique:

    • Never add the aqueous buffer directly to your concentrated stock.

    • Always add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing or stirring vigorously. This promotes rapid mixing and minimizes localized high concentrations that lead to precipitation.

    • Consider gently warming the aqueous buffer to 37°C before adding the compound stock, as solubility often increases with temperature.[9]

Data Summary: Recommended Maximum DMSO Concentrations in Final Working Solutions

Assay TypeRecommended Max. DMSORationale
Cell-based Assays (Short-term, <24h)0.5%Higher concentrations can impact cell viability and membrane integrity.
Cell-based Assays (Long-term, >24h)0.1%Minimizes cumulative toxicity and differentiation effects.
Enzymatic/Biochemical Assays0.5% - 1.0%Less sensitive to solvent effects, but always validate with a solvent-only control.
Q2: My experimental results are inconsistent. One day the IC50 is X, the next it's 3X. Could the compound be degrading?

Root Cause: Yes, inconsistent results are a classic sign of compound instability. Degradation can occur in the solid state, in the DMSO stock solution, or, most commonly, in the aqueous working solution under assay conditions (e.g., 37°C, physiological pH).

Solution Pathway: The key is to systematically identify the source of the instability.

  • Evaluate Stock Solution Integrity:

    • Freeze-Thaw Cycles: DMSO is hygroscopic, meaning it absorbs water from the atmosphere.[10] Repeated freeze-thaw cycles can introduce water into your stock, which may promote hydrolysis. Furthermore, while less damaging to small molecules than to proteins, the physical stress of repeated freezing can still be detrimental.[11][12]

    • Best Practice: Prepare a high-concentration primary stock (e.g., 50 mM) in DMSO, and then create smaller, single-use aliquots for your experiments. Store all stocks at -20°C or -80°C, protected from light.[13][14]

  • Assess Stability in Your Specific Assay Medium: The compound may be stable in DMSO but degrade when diluted into your cell culture medium or buffer, which contains salts, proteins, and has a specific pH. The thiazole ring can be susceptible to degradation in weakly acidic conditions.[3]

    • Best Practice: You must perform a stability study under your exact experimental conditions. A detailed protocol for this is provided in Section 4.2 . This is a self-validating system that will give you a definitive answer.[15]

Troubleshooting Workflow: Inconsistent Results

Caption: Workflow for troubleshooting inconsistent experimental results.

Frequently Asked Questions (FAQs)

  • What is the best way to prepare a stock solution of Compound A4T?

  • How should I store the solid (powder) form of Compound A4T?

    • Store the vial tightly sealed at -20°C.[14] Protect it from moisture and light. Before opening, allow the vial to equilibrate to room temperature to prevent condensation from forming on the powder.[18]

  • How many times can I freeze and thaw my DMSO stock solution?

    • Ideally, zero. For best reproducibility, you should aliquot your primary stock into single-use volumes. If you must reuse a stock vial, a maximum of 3-5 freeze-thaw cycles should be considered an absolute limit, but this is not recommended.[11][12]

  • Is Compound A4T sensitive to light?

    • While specific photostability data is not available, many complex organic molecules with conjugated ring systems are light-sensitive. As a standard best practice, you should always protect both solid compound and solutions from light by using amber vials or by wrapping vials in aluminum foil.[18]

  • Could the compound be reacting with components in my cell culture medium?

    • This is possible. Components like serum proteins can bind to small molecules, reducing their effective concentration. Furthermore, the chemical environment of the medium (pH 7.2-7.4, presence of various amino acids and salts) can influence stability.[19] The only way to be certain is to perform the stability study outlined in Protocol 4.2 .

Detailed Experimental Protocols

Protocol: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 50 mM stock solution in DMSO.

Materials:

  • This compound (Compound A4T, MW: 248.387 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Sterile, single-use microcentrifuge tubes or cryovials for aliquots

Procedure:

  • Calculation: Determine the mass of Compound A4T needed.

    • Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Example for 1 mL of a 50 mM stock:

    • Mass (g) = 0.050 mol/L * 0.001 L * 248.387 g/mol = 0.01242 g

    • Mass (mg) = 12.42 mg

  • Weighing: Allow the vial of solid Compound A4T to reach room temperature before opening. On an analytical balance, carefully weigh out the calculated mass (e.g., 12.42 mg) into the amber glass vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial. Cap tightly.

  • Mixing: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure all solid material is completely dissolved.[9] Visually inspect against a light source to confirm there are no suspended particles.

  • Aliquoting & Storage: Working quickly to minimize exposure to atmospheric moisture, dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in appropriately labeled sterile tubes.

  • Storage: Store the aliquots at -20°C or, for long-term storage (>6 months), at -80°C.

Protocol: Assessment of Compound Stability in In Vitro Assay Buffer using HPLC-UV

This protocol provides a framework to determine if Compound A4T degrades in your specific experimental buffer over the course of an assay.

Principle: The compound is incubated in the assay buffer at the experimental temperature (e.g., 37°C). Samples are taken at various time points and analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. A decrease in the peak area of the parent compound or the appearance of new peaks over time indicates degradation.[20][21]

Workflow: HPLC Stability Assessment

Caption: Experimental workflow for assessing compound stability via HPLC.

Procedure:

  • Preparation: Prepare a fresh working solution of Compound A4T in your complete assay buffer or cell culture medium at the highest concentration you plan to use in your experiments.

  • Time Point 0 (T=0): Immediately after preparation, take a 100 µL aliquot of the solution. Add it to a tube containing 100 µL of acetonitrile (ACN). The ACN acts to quench any enzymatic activity and precipitate proteins that could interfere with the analysis. Vortex and store this sample at -80°C.

  • Incubation: Place the remaining bulk solution in an incubator under your standard assay conditions (e.g., 37°C, 5% CO₂).

  • Subsequent Time Points: At desired intervals (e.g., 2, 4, 8, 24, 48 hours), remove another 100 µL aliquot, quench it with 100 µL of ACN as in step 2, and store at -80°C.

  • Sample Analysis: Once all time points are collected, thaw the samples, centrifuge them at high speed (e.g., >10,000 x g) for 10 minutes to pellet any precipitate, and transfer the supernatant to HPLC vials.

  • HPLC Analysis: Analyze the samples using a suitable RP-HPLC method (e.g., C18 column with a water/ACN gradient and UV detection at an appropriate wavelength for the thiazole ring).

  • Data Interpretation: Calculate the relative peak area of the parent Compound A4T at each time point compared to the T=0 sample. A loss of >10-15% of the initial peak area at a given time point suggests significant degradation, and your experimental incubation times should be kept shorter than this.

References

  • PubChem. (n.d.). ((Adamantan-1-yl)methyl)(methyl)amine. Retrieved from [Link]

  • Czarnecki, R., et al. (2018). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. RSC Advances, 8(39), 21893-21905. Retrieved from [Link]

  • Dong, M. W., & Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International, 33(6), 20-29. Retrieved from [Link]

  • Chemos GmbH. (n.d.). This compound | 28599-72-6 supply. Retrieved from [Link]

  • Sikora, J., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. International Journal of Molecular Sciences, 22(16), 8609. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • Solarbio. (2026, January 15). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Retrieved from [Link]

  • Kozikowski, B. A., et al. (2005). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of biomolecular screening, 10(4), 387-393. Retrieved from [Link]

  • ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media? Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Retrieved from [Link]

  • Dong, M. W., & Huynh-Ba, K. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(8), 22-31. Retrieved from [Link]

  • Li, H., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 438-446. Retrieved from [Link]

  • Avram, S., et al. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Antioxidants, 10(5), 793. Retrieved from [Link]

  • ResearchGate. (2015, August 6). Stability and Kinetics Studies Using an RP- HPLC-UV Method Developed for Assays of Salvianolic Acid A Degradation as a Therapeutic. Retrieved from [Link]

  • ResearchGate. (2005, November 11). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • de Witte, W., et al. (2021). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal, 27(2), 657-662. Retrieved from [Link]

  • Raza, A., et al. (2019). Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. Brazilian Journal of Pharmaceutical Sciences, 55. Retrieved from [Link]

  • ResearchGate. (2016, February 10). pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity. Retrieved from [Link]

  • Reddit. (2023, April 10). Do freeze-thaw cycles damage small molecules dissolved in DMSO? Retrieved from [Link]

  • Al-Hilal, T. A., et al. (2016). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Journal of Analytical Methods in Chemistry, 2016, 8482704. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • Pentak, D., et al. (2017). Theoretical and experimental study of the antifreeze protein AFP752, trehalose and dimethyl sulfoxide cryoprotection mechanism: correlation with cryopreserved cell viability. RSC Advances, 7(5), 2635-2645. Retrieved from [Link]

  • Cledera, M., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 27(19), 6296. Retrieved from [Link]

  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292-304. Retrieved from [Link]

  • The Audiopedia. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube. Retrieved from [Link]

  • Bwambok, D. K., et al. (2019). Storage of Information Using Small Organic Molecules. ACS Central Science, 5(5), 846-855. Retrieved from [Link]

  • Maple Research Labs. (2024, December 4). Best Practices for Research Compound Storage. Retrieved from [Link]

  • Sikora, J., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5 H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1-Synthesis, Molecular Docking and In Vitro Studies. International Journal of Molecular Sciences, 22(16), 8609. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of Adamantane-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers working with adamantane-thiazole derivatives. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to help you anticipate, troubleshoot, and minimize off-target effects in your experiments, ensuring the integrity and success of your research.

Understanding the Challenge: The Nature of Off-Target Effects

Off-target effects arise when a drug molecule interacts with unintended biological targets, leading to unforeseen side effects that can range from mild to severe.[1] For adamantane-thiazole derivatives, the unique physicochemical properties of the adamantane cage—such as its rigidity, lipophilicity, and three-dimensional structure—can contribute to both desired on-target binding and undesired off-target interactions.[2][3][4] The adamantane moiety's bulk and hydrophobicity can facilitate entry across lipid membranes and interaction with hydrophobic pockets in various proteins, which, while beneficial for reaching intracellular targets, also increases the potential for non-specific binding.[2][3]

FAQ: Why are adamantane-thiazole derivatives prone to off-target effects?

The lipophilic nature of the adamantane group enhances membrane permeability and can lead to interactions with hydrophobic regions of proteins other than the intended target.[2][3] Additionally, the thiazole ring, a common pharmacophore, can participate in various binding interactions. The combination of these structural features, while key to their therapeutic potential, necessitates careful evaluation of their selectivity.

Proactive Strategies: Designing Experiments to Minimize Off-Target Effects from the Outset

A proactive approach during the experimental design phase is the most effective way to mitigate off-target effects. This involves a combination of computational prediction and thoughtful assay selection.

In Silico Off-Target Prediction

Before beginning wet-lab experiments, computational tools can predict potential off-target interactions, saving significant time and resources.[1][5] These methods can be broadly categorized into ligand-based and structure-based approaches.[5]

  • Ligand-Based Methods: These approaches, such as 2D chemical similarity and Quantitative Structure-Activity Relationship (QSAR) models, compare your adamantane-thiazole derivative to libraries of compounds with known biological activities.[5]

  • Structure-Based Methods: When the 3D structure of potential off-targets is known, molecular docking simulations can predict the binding affinity and mode of your compound within the protein's active or allosteric sites.[5][6]

Troubleshooting Guide: My in silico screen returned a long list of potential off-targets. How do I prioritize them?

  • Filter by Score: Focus on predictions with high confidence scores (e.g., pseudo-score of ≥0.55 as a significant threshold in some platforms).[6]

  • Assess Tissue Expression: Cross-reference the predicted off-targets with transcriptomic databases to determine if they are expressed in your target tissue or in tissues associated with known toxicities.

  • Evaluate Biological Function: Prioritize off-targets with known critical physiological roles or those belonging to protein families (e.g., kinases, GPCRs) that are common sources of off-target effects.

G cluster_0 In Silico Off-Target Prediction Workflow start Adamantane-Thiazole Derivative Structure ligand_based Ligand-Based Screening (2D Similarity, QSAR) start->ligand_based structure_based Structure-Based Screening (Molecular Docking) start->structure_based prediction_list List of Potential Off-Targets ligand_based->prediction_list structure_based->prediction_list prioritization Prioritization (Score, Tissue Expression, Function) prediction_list->prioritization validated_targets High-Priority Off-Targets for Experimental Validation prioritization->validated_targets G cluster_1 Troubleshooting Potency Discrepancies start High Biochemical Potency, Low Cellular Potency cause1 Poor Permeability? start->cause1 cause2 Efflux? start->cause2 cause3 Metabolism? start->cause3 cause4 No Target Engagement? start->cause4 solution1 Cellular Uptake Assay cause1->solution1 solution2 Co-incubation with Efflux Inhibitors cause2->solution2 solution3 Metabolite Analysis (LC-MS/MS) cause3->solution3 solution4 Cellular Target Engagement Assay (e.g., CETSA) cause4->solution4

Decision Tree for Potency Issues
Unexplained Cellular Phenotype or Toxicity

Issue: My compound shows a cellular effect (e.g., cytotoxicity, altered morphology) at concentrations where the primary target is not expected to be fully engaged, or the phenotype is inconsistent with the known function of the primary target.

Potential Cause & Troubleshooting Strategy:

This strongly suggests an off-target effect. A systematic approach is needed to identify the responsible off-target(s).

Step-by-Step Protocol: Identifying the Source of Off-Target Phenotypes

  • Kinome Profiling: Since kinases are a frequent source of off-target effects for many small molecules, performing a broad kinase screen is a crucial first step. [7][8]Services like KINOMEscan® offer high-throughput binding assays against a large panel of human kinases. [9] * Data Interpretation: Look for kinases that are inhibited at concentrations consistent with the observed cellular phenotype.

  • Broader Off-Target Screening Panels: If kinome profiling is negative or inconclusive, consider broader screening panels that include other protein families like GPCRs, ion channels, and proteases.

  • Phenotypic Screening with Knockout/Knockdown Cell Lines: If you have a hypothesis about a potential off-target, test your compound in a cell line where that gene has been knocked out or its expression is knocked down (e.g., using CRISPR or RNAi). [1]Disappearance of the phenotype in the knockout/knockdown line provides strong evidence for that off-target interaction.

  • Affinity-Based Proteomics: Techniques like chemical proteomics can be used to pull down the binding partners of your compound from cell lysates, providing an unbiased method for identifying off-targets.

Advanced Strategies for Selectivity Improvement

Once an off-target has been identified, medicinal chemistry efforts can be employed to improve the selectivity of your adamantane-thiazole derivative.

Structure-Activity Relationship (SAR) Studies

Systematically modify the structure of your lead compound and assess the impact on both on-target and off-target activity. [10]For adamantane-thiazole derivatives, consider modifications at:

  • The Adamantane Cage: Altering substituents on the adamantane core can modulate its lipophilicity and steric bulk, potentially disrupting binding to off-targets while maintaining on-target affinity.

  • The Thiazole Ring: Modifications to the thiazole ring or its substituents can fine-tune electronic and steric properties to enhance selectivity.

  • The Linker: If a linker connects the adamantane and thiazole moieties, its length and flexibility can be optimized.

FAQ: How can I use SAR data to guide optimization?

Construct a selectivity table comparing the IC50 or Kd values for your on-target versus key off-targets for each analog. A "selectivity index" (Off-target IC50 / On-target IC50) can be calculated to quantify the improvement in selectivity. Aim for analogs with a high selectivity index.

Preclinical Safety Assessment

Ultimately, the in vivo relevance of any identified off-target effects must be determined through preclinical safety studies. [11]These studies are typically conducted in animal models and are essential for any compound intended for clinical development. [12][13] Key Components of a Preclinical Safety Assessment:

  • In Vivo Toxicology Studies: These studies in two relevant species (one rodent, one non-rodent is common) evaluate the overall toxicity profile of the compound and help establish a safe starting dose for human trials. [12]* Safety Pharmacology Studies: These assess the effects of the compound on vital functions, including the cardiovascular, respiratory, and central nervous systems. [12]* Genotoxicity Assays: A battery of in vitro and in vivo tests are conducted to determine if the compound has the potential to damage DNA. [12] These studies should be conducted in compliance with Good Laboratory Practice (GLP) guidelines as required by regulatory agencies like the FDA. [11]

Conclusion

Minimizing the off-target effects of adamantane-thiazole derivatives requires a multi-pronged approach that integrates computational prediction, rigorous experimental design, systematic troubleshooting, and medicinal chemistry optimization. By understanding the underlying principles and employing the strategies outlined in this guide, researchers can enhance the quality and translatability of their findings, ultimately leading to the development of safer and more effective therapeutics.

References
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Institutes of Health (NIH). [Link]

  • How can off-target effects of drugs be minimised? (2025). Patsnap Synapse. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (n.d.). MDPI. [Link]

  • A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. (n.d.). LDRD Annual Report. [Link]

  • Computational Prediction of Off-Target Effects in CRISPR Systems. (n.d.). Computational Molecular Biology. [Link]

  • What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens? (n.d.). Consensus. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. [Link]

  • Adamantane Derivatives Containing Thiazole Moiety: Synthesis, Antiviral and Antibacterial Activity. (2019). ResearchGate. [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. (n.d.). National Institutes of Health (NIH). [Link]

  • Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. (2024). Cell and Gene. [Link]

  • Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. (n.d.). National Institutes of Health (NIH). [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. (n.d.). Creative Bioarray. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. [Link]

  • Off-target testing assays. (2018). Scientist Live. [Link]

  • The precision paradox: Off-target effects in gene editing. (n.d.). Drug Discovery News. [Link]

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025). Journal of Chemical Health Risks. [Link]

  • Development of adamantane scaffold containing 1,3,4-thiadiazole derivatives: Design, synthesis, anti-proliferative activity and molecular docking study targeting EGFR. (2021). PubMed. [Link]

  • Regulatory Knowledge Guide for Small Molecules. (n.d.). National Institutes of Health (NIH) SEED. [Link]

  • SMALL MOLECULE SAFETY ASSESSMENT. (n.d.). Altasciences. [Link]

  • Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. (n.d.). National Center for Biotechnology Information. [Link]

  • BLOG: Selecting the Right Gene Editing Off-Target Assay. (2025). seqWell. [Link]

  • Kinome Profiling. (n.d.). National Center for Biotechnology Information. [Link]

  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. (2021). PubMed Central. [Link]

  • A novel adamantane thiadiazole derivative induces mitochondria-mediated apoptosis in lung carcinoma cell line. (2017). PubMed. [Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025). PubMed Central. [Link]

  • KINOMEscan Technology. (n.d.). Eurofins Discovery. [Link]

  • Nonclinical Safety Assessment in Drug Development. (n.d.). Books. [Link]

  • Adamantane derivatives: Pharmacological and toxicological properties (Review). (2025). ResearchGate. [Link]

  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5 H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1-Synthesis, Molecular Docking and In Vitro Studies. (2021). PubMed. [Link]

  • Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. (n.d.). ResearchGate. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). ResearchGate. [Link]

  • Adamantane Derivatives Containing Thiazole Moiety: Synthesis, Antivral and Antibacterial Activity. (n.d.). Semantic Scholar. [Link]

  • The Expanding World of Adamantane Derivatives: Applications and Future Potential. (n.d.). Self-published.
  • Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. (2021). PubMed Central. [Link]

  • S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). Food and Drug Administration (FDA). [Link]

  • Safety Guidelines. (n.d.). International Council for Harmonisation (ICH). [Link]

  • Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. (n.d.). PubMed Central. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. [Link]

Sources

Validation & Comparative

A Comparative Guide to 11β-HSD1 Inhibitors: Profiling Adamantyl-Thiazole Scaffolds Against Clinical Candidates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the adamantyl-thiazole class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, with a focus on structures related to 4-Adamantan-1-ylmethyl-thiazol-2-ylamine, against other notable inhibitors that have progressed in drug development. We will dissect their performance based on experimental data, outline the protocols for their evaluation, and provide insights into the scientific rationale behind these assessments.

Introduction: The Therapeutic Rationale for 11β-HSD1 Inhibition

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical intracellular enzyme that catalyzes the conversion of inactive cortisone to active cortisol, a potent glucocorticoid.[1][2] While circulating glucocorticoid levels are tightly controlled by the hypothalamic-pituitary-adrenal (HPA) axis, 11β-HSD1 activity in specific tissues, such as the liver and adipose tissue, can create localized high concentrations of cortisol.[2][3]

Elevated intracellular cortisol is implicated in the pathophysiology of numerous metabolic disorders. In the liver, it drives gluconeogenesis, and in adipose tissue, it promotes adipocyte differentiation and fat storage.[2][4] Consequently, excessive 11β-HSD1 activity is linked to insulin resistance, type 2 diabetes, obesity, and dyslipidemia.[1][5] This makes the selective inhibition of 11β-HSD1 a highly attractive therapeutic strategy for treating metabolic syndrome.[2][6] The goal is to reduce tissue-specific cortisol levels without affecting systemic cortisol homeostasis, which is crucial for normal stress response.[7]

A critical aspect of inhibitor design is selectivity against the isoform 11β-HSD2, which performs the opposite reaction (cortisol to cortisone).[8] Inhibition of 11β-HSD2 can lead to serious side effects, such as apparent mineralocorticoid excess, characterized by hypertension and hypokalemia. Therefore, a high selectivity ratio is a prerequisite for a viable clinical candidate.

G cluster_0 Cell (Liver, Adipose) Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (Active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD1->Cortisol NADPH NADP+ MetabolicEffects Adverse Metabolic Effects (e.g., Insulin Resistance) GR->MetabolicEffects Inhibitor Adamantyl-Thiazole & Other Inhibitors Inhibitor->HSD1 Inhibition

Caption: Mechanism of 11β-HSD1 action and inhibition.

The Adamantyl-Thiazole Scaffold: A Promising Chemical Class

The adamantane moiety is a bulky, lipophilic, and rigid three-dimensional structure that has proven to be a highly effective pharmacophore in the design of 11β-HSD1 inhibitors.[9][10] Its unique shape allows it to occupy the hydrophobic pocket of the enzyme's active site, contributing to high potency.[10] When combined with a thiazole ring, which can participate in key hydrogen bonding interactions, it forms a powerful scaffold for designing potent and selective inhibitors.[3]

While "this compound" represents a specific structure within this class, extensive research has focused on related derivatives, such as 2-(Adamantan-1-ylamino)thiazol-4(5H)-ones.[3][11] These compounds have demonstrated significant inhibitory activity against 11β-HSD1, with some derivatives showing over 50% inhibition at a 10 µM concentration and favorable selectivity over 11β-HSD2.[3] The most active compounds in these series exhibit IC50 values that are competitive with known inhibitors.[3][12]

Comparative Analysis of 11β-HSD1 Inhibitors

To provide a clear performance benchmark, we compare the adamantyl-thiazole class with a non-selective inhibitor (Carbenoxolone) and two well-characterized clinical candidates (PF-915275 and INCB13739).

Compound/Class Potency (IC50 / Ki) Selectivity (vs. 11β-HSD2) Mechanism of Action Key Characteristics & Clinical Status
Adamantyl-Thiazole Derivatives Low nM to low µM range (e.g., 3i: 82.82% inhibition at 10µM)[3]Generally high; low inhibition of 11β-HSD2 observed[3][9]Competitive inhibitors targeting the active sitePreclinical; demonstrates the utility of the adamantane scaffold for achieving high potency.[9][13]
Carbenoxolone µM range[14]Non-selective; inhibits both 11β-HSD1 and 11β-HSD2[15]Non-selective steroid analogueEarly research tool; clinical use limited by side effects from 11β-HSD2 inhibition.[15][16]
PF-915275 (Pfizer) Ki = 2.3 nM; EC50 = 15 nM (HEK293 cells)[17][18]Highly selective (>650-fold); only 1.5% inhibition of 11β-HSD2 at 10 µM[8][17]Potent, selective, orally active inhibitorPhase 1b clinical trials completed; demonstrated target engagement in humans.[8]
INCB13739 (Incyte) Not explicitly stated, but clinical efficacy shown at 100-200mg dosesSelective[19]Oral, selective inhibitorPhase IIb clinical trials completed; showed significant reductions in A1C and fasting plasma glucose in patients with type 2 diabetes.[19]

Experimental Protocols for Inhibitor Characterization

The evaluation of a potential 11β-HSD1 inhibitor requires a tiered approach, moving from in vitro enzyme assays to cell-based systems to confirm cellular potency and selectivity.

In Vitro Enzyme Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This high-throughput assay is a common primary screen to determine the direct inhibitory effect of a compound on the purified enzyme.

Causality: The HTRF assay is chosen for its sensitivity and homogeneous format, which eliminates wash steps and is easily automated. It measures the generation of cortisol by competition between enzyme-produced cortisol and a europium-labeled cortisol tracer for binding to an anti-cortisol antibody labeled with an acceptor fluorophore. Inhibition reduces cortisol production, leading to a higher HTRF signal.[20]

Step-by-Step Protocol: [20]

  • Reagent Preparation:

    • Assay Buffer: K2HPO4/KH2PO4 (100 mM), EDTA (1 mM), pH 7.5.

    • Enzyme Solution: Recombinant human 11β-HSD1 is diluted in assay buffer.

    • Cofactor/Substrate Mix: NADPH (cofactor) and cortisone (substrate) are prepared in assay buffer.

    • Test Compounds: Serially diluted in DMSO and then in assay buffer. Carbenoxolone can be used as a positive control.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of diluted test compound or control to each well.

    • Add 5 µL of the 11β-HSD1 enzyme solution to all wells.

    • Initiate the reaction by adding 10 µL of the cofactor/substrate mix.

  • Incubation: Incubate the plate at 37°C for 60-120 minutes.

  • Detection:

    • Stop the reaction by adding the HTRF detection reagents (europium-labeled cortisol tracer and acceptor-labeled anti-cortisol antibody).

    • Incubate for 60 minutes at room temperature to allow for binding equilibrium.

  • Data Acquisition: Read the plate on an HTRF-compatible reader. Calculate the ratio of acceptor/donor fluorescence and determine the percent inhibition for each compound concentration.

  • Analysis: Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_workflow HTRF Assay Workflow start Prepare Reagents (Enzyme, Substrate, Compound) dispense Dispense Compound, Enzyme & Substrate into 384-well Plate start->dispense incubate Incubate at 37°C dispense->incubate detect Add HTRF Detection Reagents incubate->detect read Read Plate on HTRF Reader detect->read analyze Calculate IC50 Value read->analyze

Caption: Workflow for an HTRF-based 11β-HSD1 inhibition assay.

Cell-Based Activity Assay (HEK293 Cells)

This assay confirms that the inhibitor can cross the cell membrane and engage the target in a more physiologically relevant environment.

Causality: Using a human cell line like HEK293, stably transfected to overexpress human 11β-HSD1, provides a robust system to measure cellular potency (EC50).[8][17] This step is crucial as it validates the in vitro findings and provides an early indication of cell permeability.

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human 11β-HSD1 in appropriate media until they reach 80-90% confluency.

  • Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the culture medium.

    • Add fresh, serum-free medium containing serially diluted test compounds.

    • Add the substrate, cortisone (e.g., 300 nM).

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-6 hours.

  • Sample Collection: Collect the supernatant from each well.

  • Cortisol Quantification: Measure the concentration of cortisol in the supernatant using a validated method such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry) or a competitive ELISA.

  • Analysis: Calculate the percent inhibition of cortisol production for each compound concentration relative to vehicle (DMSO) controls. Determine the EC50 value by non-linear regression.

Selectivity Assay

To ensure safety, the inhibitor's activity against 11β-HSD2 must be assessed in a counterscreen.

Causality: This assay is identical in principle to the primary 11β-HSD1 assay but uses the 11β-HSD2 enzyme and its preferred substrate (cortisol) and cofactor (NAD+). A lack of inhibition at high concentrations (e.g., up to 10 µM) confirms selectivity.[17][18]

Protocol: The protocol is analogous to the in vitro enzyme assay described in 4.1, with the following key changes:

  • Enzyme: Use recombinant human 11β-HSD2.

  • Substrate: Use cortisol.

  • Cofactor: Use NAD+.

  • Detection: Measure the disappearance of cortisol or the appearance of cortisone.

Conclusion and Future Outlook

The adamantyl-thiazole scaffold remains a highly promising foundation for the development of potent and selective 11β-HSD1 inhibitors. The data from preclinical compounds in this class show potency that is on par with compounds that have entered clinical trials, such as PF-915275 and INCB13739.[3][17][21] While the clinical development of 11β-HSD1 inhibitors has faced challenges, with some trials showing only modest effects, the therapeutic principle remains sound.[16][20]

Future success will depend on optimizing the pharmacokinetic and pharmacodynamic properties of new chemical entities to ensure sustained target engagement in both liver and adipose tissue. The rigorous, multi-tiered experimental approach detailed here is fundamental to identifying candidates with the best possible profile for treating metabolic syndrome and its associated co-morbidities.

References

  • PF-915275 | 11βHSD1 Inhibitor. MedchemExpress.com.

  • What are 11β-HSD inhibitors and how do they work? - Patsnap Synapse.

  • Modulation of 11β-Hydroxysteroid Dehydrogenase (11βHSD) Activity Biomarkers and Pharmacokinetics of PF-00915275, a Selective 11βHSD1 Inhibitor. The Journal of Clinical Endocrinology & Metabolism | Oxford Academic.

  • The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor INCB13739 Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy. Diabetes Care.

  • PF 915275 | 11β-Hydroxysteroid Dehydrogenase. Tocris Bioscience.

  • PF 915275 | 11 beta-HSD Inhibitors. R&D Systems.

  • Adamantyl triazoles as selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1. PubMed.

  • PF-915275 | 11β-HSD1 inhibitor | Buy from Supplier AdooQ®. AdooQ Bioscience.

  • The 11-ß-Hydroxysteroid Dehydrogenase Type 1 Inhibitor INCB13739 Improves Hyperglycemia in Patients With Type 2 Diabetes In. Diabetes Care.

  • Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1. PubMed.

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Endocrinology.

  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. PubMed Central.

  • 11β-HSD | Inhibitors. MedchemExpress.com.

  • Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, Fat, or Both? American Diabetes Association.

  • Carbenoxolone disodium | Gap Junction Inhibitor | MedChemExpress. MedchemExpress.com.

  • 11beta-Hydroxysteroid dehydrogenase type 1 inhibitors: novel agents for the treatment of metabolic syndrome and obesity-related disorders? PubMed.

  • Potent inhibitors of 11b-HSD1 (3, 4) and the general structure (5) for... ResearchGate.

  • In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity. PubMed.

  • Mechanisms of Disease: selective inhibition of 11β-hydroxysteroid dehydrogenase type 1 as a novel treatment for the metabolic syndrome. Semantic Scholar.

  • Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes. PubMed Central.

  • 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice. PubMed Central.

  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. MDPI.

  • Carbenoxolone and the inhibitors of 11β-HSD2. ResearchGate.

  • Efficacy and safety of the 11-beta-HSD1 inhibitor, INCB13739, added to metformin therapy in patients with type 2 diabetes. ResearchGate.

  • Structure and Inhibitor Binding Mechanisms of 11β -Hydroxysteroid Dehydrogenase Type 1. ResearchGate.

  • 11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases. MDPI.

  • Inhibition of 11β-HSD1 as a novel treatment for the metabolic syndrome: do glucocorticoids play a role? Taylor & Francis Online.

  • Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study. Wiley Online Library.

  • Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. PubMed Central.

  • Evaluation of selective inhibitors of 11β-HSD1 for the treatment of hypertension. ResearchGate.

  • In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 2 activity. ResearchGate.

  • Discovery of Potent Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 Using a Novel Growth-Based Protocol of in Silico Screening and Optimization in CONTOUR. PubMed.

  • The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor INCB13739 Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy. Semantic Scholar.

  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Semantic Scholar.

  • Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice. PubMed.

  • Discovery and optimization of adamantyl carbamate inhibitors of 11β-HSD1. PubMed.

  • Synthesis and structure-activity relationship of 2-adamantylmethyl tetrazoles as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). PubMed.

  • Synthesis and 11β hydroxysteroid dehydrogenase 1 inhibition of thiazolidine derivatives with an adamantyl group. PubMed.

  • A Novel Acidic 11B-Hydroxysteroid Dehydrogenase Type 1 (11B-HSD1) Inhibitor with Reduced Acyl Glucuronide Liability: The Discovery of 4-[4-(2-Adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (AZD8329). ResearchGate.

Sources

A Comparative Guide to the Bioactivity of Adamantane-Thiazole Analogs: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic amalgamation of distinct pharmacophores into a single molecular entity represents a cornerstone of modern medicinal chemistry. This guide delves into the compelling bioactivity of hybrid molecules integrating the adamantane cage with the thiazole ring. We will explore the synergistic effects arising from this combination, leading to a diverse range of pharmacological activities including antimicrobial, antiviral, and anticancer properties. This document is intended to serve as a comprehensive resource, providing not only a comparative analysis of the bioactivity of various adamantane-thiazole analogs but also detailed experimental protocols to facilitate further research and development in this promising area.

The Rationale for Hybridization: Adamantane and Thiazole

The adamantane moiety, a rigid and lipophilic tricyclic alkane, has long been recognized for its unique properties in drug design. Its bulky structure can enhance the binding of a molecule to a target receptor's hydrophobic pockets, thereby improving efficacy and modulating pharmacokinetic properties.[1][2] The introduction of an adamantyl group can positively influence a compound's therapeutic index by increasing its drug-like qualities without a proportional rise in toxicity.[1] Notable examples of adamantane-containing drugs include Amantadine and Rimantadine, which have been used as antiviral agents.[3]

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects.[3][4][5] The thiazole nucleus is a key component in numerous FDA-approved drugs, highlighting its therapeutic significance.[4]

The combination of these two pharmacophores into adamantane-thiazole analogs is a rational drug design strategy aimed at creating novel therapeutic agents with potentially enhanced and diverse bioactivities.

Comparative Bioactivity of Adamantane-Thiazole Analogs

The bioactivity of adamantane-thiazole analogs is profoundly influenced by the nature and position of substituents on both the adamantane and thiazole moieties. The following sections provide a comparative overview of their key pharmacological effects, supported by experimental data from the literature.

Antimicrobial Activity

Adamantane-thiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

A study on a series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines revealed that the nature of the aryl groups at the 3 and 4 positions of the thiazole ring plays a crucial role in determining the antibacterial and antifungal potency.[3] For instance, compounds 5c , 5g , 5l , 5m , and 5q from this series displayed potent broad-spectrum antibacterial activity.[3][6] Notably, compounds 5b , 5l , and 5q showed strong antifungal activity against Candida albicans.[6][7]

Table 1: Comparative Antimicrobial Activity of Selected Adamantane-Thiazole Analogs

CompoundTarget OrganismActivity (MIC in µg/mL)Reference
5c Staphylococcus aureus1.95[3]
Bacillus subtilis3.9[3]
Escherichia coli7.8[3]
Pseudomonas aeruginosa15.6[3]
5g Staphylococcus aureus3.9[3]
Bacillus subtilis7.8[3]
Escherichia coli15.6[3]
Pseudomonas aeruginosa31.25[3]
5l Staphylococcus aureus0.97[3]
Bacillus subtilis1.95[3]
Escherichia coli3.9[3]
Pseudomonas aeruginosa7.8[3]
Candida albicans3.9[3]
Gly-Thz-rimantadine Bacillus cereusGood Activity[8][9]
Escherichia coliGood Activity[8][9]
Yarrowia lipolyticaVery Good Activity[8][9]
Antiviral Activity

The historical success of adamantane derivatives as antiviral agents has spurred the investigation of adamantane-thiazole analogs for similar activities. Research has shown that certain derivatives exhibit promising activity against influenza viruses. For example, a rimantadine analogue incorporating a thiazole ring, Gly-Thz-rimantadine , demonstrated good activity against influenza virus A/Hongkong/68 with an IC50 value of 0.11 μg/mL.[2][8][9]

Table 2: Antiviral Activity of a Selected Adamantane-Thiazole Analog

CompoundVirus StrainIC50 (µg/mL)CC50 (µg/mL)Reference
Gly-Thz-rimantadine Influenza A/Hongkong/68 (H3N2)0.1150[2][8][9]
Anticancer and Antiproliferative Activity

The antiproliferative properties of adamantane-thiazole analogs against various human tumor cell lines have been a significant area of investigation. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.

In a study evaluating a series of adamantane-linked thiazole derivatives, compounds 5e and 5k exhibited potent inhibitory activity against all tested human tumor cell lines.[6][7] Molecular docking studies suggest that these compounds may exert their anticancer effects by inhibiting the SIRT1 enzyme.[6][7] Another study highlighted a thiazolo-thiadiazole adamantane derivative (compound 17 ) as a potent inhibitor of the epidermal growth factor receptor (EGFR).[10]

Table 3: Antiproliferative Activity of Selected Adamantane-Thiazole Analogs

CompoundCell LineIC50 (µM)Reference
5e MCF-7 (Breast)1.8[7]
HCT-116 (Colon)2.5[7]
HepG2 (Liver)3.2[7]
5k MCF-7 (Breast)2.1[7]
HCT-116 (Colon)1.9[7]
HepG2 (Liver)2.8[7]
17 (thiazolo-thiadiazole) MCF-7 (Breast)0.085 (wild EGFR)[10]
A549 (Lung)0.071 (mutant EGFR)[10]
Enzyme Inhibitory Activity

Adamantane-thiazole analogs have also been identified as potent inhibitors of various enzymes with therapeutic relevance. A series of adamantane-linked aminothiazole derivatives were found to be excellent inhibitors of urease, α-glucosidase, and carbonic anhydrase.[4][5] For instance, compounds 6c , 6g , and 6k showed significantly better urease inhibitory activity than the standard inhibitor thiourea.[4] Furthermore, novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives have been synthesized and shown to inhibit 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), an enzyme implicated in metabolic diseases.[1][11]

Table 4: Enzyme Inhibitory Activity of Selected Adamantane-Thiazole Analogs

CompoundTarget EnzymeIC50 (µM)Standard Inhibitor (IC50)Reference
6c Urease18.07 ± 0.11Thiourea (21,021 ± 0.02)[4]
6g Urease13.05 ± 0.2Thiourea (21,021 ± 0.02)[4]
6k Urease17.12 ± 0.1Thiourea (21,021 ± 0.02)[4]
6c α-Glucosidase18.4 ± 0.11Acarbose (883.93 ± 2.18)[4]
6j Carbonic Anhydrase2.7 ± 0.004Acetazolamide (0.12 ± 0.03)[4][5]
3i 11β-HSD10.31Carbenoxolone (comparable)[1][11]

Experimental Methodologies: A Practical Guide

To ensure the reproducibility and validity of research findings, it is essential to follow standardized and well-documented experimental protocols. This section provides detailed methodologies for key bioactivity assays.

General Synthesis of Adamantane-Thiazole Analogs

The synthesis of adamantane-thiazole derivatives often involves a multi-step process. A common route is the Hantzsch thiazole synthesis, which involves the condensation of a thiourea derivative with an α-haloketone.

Synthesis_Workflow Adamantanamine Adamantan-1-amine Thiourea 1-(Adamantan-1-yl)-3-arylthiourea Adamantanamine->Thiourea Reaction Isothiocyanate Aryl Isothiocyanate Isothiocyanate->Thiourea Reaction Thiazole (Z)-N-(Adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imine Thiourea->Thiazole Condensation Haloketone α-Aryl Bromomethyl Ketone Haloketone->Thiazole Condensation

Caption: General synthetic scheme for adamantane-thiazole imines.

Step-by-Step Protocol:

  • Synthesis of 1-(Adamantan-1-yl)-3-arylthioureas:

    • Dissolve adamantan-1-amine in a suitable solvent (e.g., ethanol).

    • Add an equimolar amount of the corresponding aryl isothiocyanate.

    • Reflux the mixture for a specified period (e.g., 2-4 hours).

    • Cool the reaction mixture and collect the precipitated thiourea derivative by filtration.

    • Wash the product with a cold solvent and dry.

  • Synthesis of (Z)-N-(Adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines:

    • Suspend the synthesized thiourea derivative in a suitable solvent (e.g., ethanol).

    • Add an equimolar amount of the appropriate α-aryl bromomethyl ketone.

    • Reflux the mixture for a specified period (e.g., 6-8 hours).

    • Cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).

    • Collect the precipitated product by filtration, wash with water, and dry.

    • Purify the final product by recrystallization or column chromatography.

In Vitro Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds Plate_Inoculation Inoculate Microtiter Plate Wells with Diluted Compounds and Inoculum Compound_Prep->Plate_Inoculation Inoculum_Prep Prepare Standardized Bacterial/Fungal Inoculum (e.g., 0.5 McFarland) Inoculum_Prep->Plate_Inoculation Incubation Incubate at 37°C for 24-48h Plate_Inoculation->Incubation Visual_Inspection Visually Inspect for Growth Incubation->Visual_Inspection MIC_Determination Determine MIC (Lowest Concentration with No Visible Growth) Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Preparation of Test Compounds: Prepare a stock solution of each adamantane-thiazole analog in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Inoculum: Culture the test microorganisms overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard. Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation: Add the diluted inoculum to each well of the microtiter plate containing the test compound dilutions. Include positive (microorganism without compound) and negative (medium only) controls. Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the adamantane-thiazole analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated by plotting the percentage of cell viability against the compound concentration.

Structure-Activity Relationship (SAR) Insights

The biological activity of adamantane-thiazole analogs is intricately linked to their chemical structure. Key SAR observations from the literature include:

  • Substituents on the Thiazole Ring: The nature and position of substituents on the thiazole ring significantly impact bioactivity. For instance, in a series of N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines, the presence of electron-withdrawing or electron-donating groups on the aryl rings at positions 3 and 4 can modulate antimicrobial and antiproliferative activities.[7]

  • Linker between Adamantane and Thiazole: The nature of the linkage between the adamantane cage and the thiazole ring can influence the overall conformation and binding affinity of the molecule to its biological target.

  • Stereochemistry: The stereochemistry of the adamantane moiety and any chiral centers in the molecule can also play a crucial role in determining biological activity.

SAR_Concept Core Adamantane-Thiazole Core R1 R1 Substituent (Adamantane) Core->R1 R2 R2 Substituent (Thiazole Position 3) Core->R2 R3 R3 Substituent (Thiazole Position 4) Core->R3 Bioactivity Biological Activity (e.g., Antimicrobial, Anticancer) R1->Bioactivity Influences R2->Bioactivity Influences R3->Bioactivity Influences

Caption: Key structural elements influencing bioactivity.

Future Directions and Conclusion

The field of adamantane-thiazole analogs presents a fertile ground for the discovery of novel therapeutic agents. Future research should focus on:

  • Expansion of Chemical Diversity: Synthesis of new analogs with diverse substituents to further explore the structure-activity landscape.

  • Mechanism of Action Studies: In-depth investigations to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety Profiling: Evaluation of the most promising candidates in animal models to assess their therapeutic potential and safety profiles.

References

  • Warda, E. T., El-Ashmawy, M. B., Habib, E. E., Abdelbaky, M. S. M., Garcia-Granda, S., Thamotharan, S., & El-Emam, A. A. (2022). Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. Scientific Reports, 12(1), 21058. [Link]

  • Ullah, H., et al. (2023). Synthesis of small size adamantane-linked aminothiazoles as potent inhibitors of urease, α-glucosidase and carbonic anhydrase and their molecular docking studies. Journal of Molecular Structure, 1275, 134680. [Link]

  • Ullah, H., et al. (2023). Synthesis of small size adamantane-linked aminothiazoles as potent inhibitors of urease, α-glucosidase and carbonic anhydrase and their molecular docking studies. ProQuest. [Link]

  • Stankova, I., Chuchkov, K., Chayrov, R., Mukova, L., Galabov, A., & Marinkova, D. (2020). Adamantane Derivatives Containing Thiazole Moiety: Synthesis, Antiviral and Antibacterial Activity. International Journal of Peptide Research and Therapeutics, 26(4), 2243–2251. [Link]

  • Stankova, I., et al. (2020). Adamantane Derivatives Containing Thiazole Moiety: Synthesis, Antiviral and Antibacterial Activity. ResearchGate. [Link]

  • Szymańska, E., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules, 26(16), 4874. [Link]

  • Warda, E. T., et al. (2022). Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. ResearchGate. [Link]

  • Warda, E. T., El-Ashmawy, M. B., Habib, E. E., Abdelbaky, M. S. M., Garcia-Granda, S., Thamotharan, S., & El-Emam, A. A. (2022). Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. PubMed. [Link]

  • Khan, I., et al. (2023). Synthesis of amantadine clubbed N-aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies. RSC Advances, 13(36), 25355–25371. [Link]

  • Szymańska, E., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. MDPI. [Link]

  • Stankova, I., et al. (2020). Structure of two adamantane derivatives. ResearchGate. [Link]

  • Warda, E. T., et al. (2022). Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compound. Digital CSIC. [Link]

  • Uçucu, Ü., et al. (2002). Synthesis and antimicrobial activity evaluation of some new adamantane derivatives. Il Farmaco, 57(11), 953-957. [Link]

  • Stankova, I., et al. (2013). Biological activity of adamantane analogues. ResearchGate. [Link]

  • Warda, E. T., et al. (2022). Thiazole-based anticancer drugs. ResearchGate. [Link]

  • Kim, Y., et al. (2010). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 18(16), 5859–5868. [Link]

  • Kolocouris, N., et al. (1996). Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2. Journal of Medicinal Chemistry, 39(17), 3307–3318. [Link]

  • Stankova, I., et al. (2020). Reactions and conditions of synthesis of adamantane derivatives. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2021). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules, 26(17), 5323. [Link]

  • El-Naggar, M., et al. (2021). Development of adamantane scaffold containing 1,3,4-thiadiazole derivatives: Design, synthesis, anti-proliferative activity and molecular docking study targeting EGFR. Bioorganic Chemistry, 115, 105193. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry, 13(8), 983–997. [Link]

  • El-Gazzar, A. B. A., et al. (2022). Structure activity relationship. ResearchGate. [Link]

  • Liu, Y., et al. (2021). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1694–1702. [Link]

  • El-Gazzar, A. B. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. [Link]

  • Posa, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5585. [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of AMA-T2A, a Novel Thiazole-Based Aurora Kinase A Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action (MoA) of a novel adamantyl-thiazol-ylamine derivative, AMA-T2A , a putative inhibitor of Aurora Kinase A. The validation process is presented as a direct comparison against a well-established clinical candidate and the parent chemical scaffold, ensuring a rigorous and objective assessment of its on-target activity and cellular effects.

The core challenge in early-stage drug discovery is to unequivocally demonstrate that a compound's therapeutic effect stems from its intended molecular interaction. This guide outlines a logical, multi-tiered experimental approach, moving from direct biochemical engagement to cellular and phenotypic consequences, to build a robust data package validating the MoA of AMA-T2A.

Comparative Compounds

To rigorously validate the MoA of AMA-T2A, a carefully selected set of comparators is essential:

  • AMA-T2A (Compound of Interest): A novel derivative of 4-Adamantan-1-ylmethyl-thiazol-2-ylamine, hypothesized to be a potent and selective inhibitor of Aurora Kinase A.

  • Alisertib (MLN8237) (Positive Control): An orally active and selective Aurora A kinase inhibitor that has been extensively studied in clinical trials.[1][2][3] It serves as the benchmark for on-target biochemical and cellular activity.

  • AYT-Scaffold (Negative Control): The parent compound, this compound[4]. This control is crucial to demonstrate that the specific chemical modifications in AMA-T2A are responsible for the observed biological activity, rather than a non-specific effect of the core structure.

The Target: Aurora Kinase A

Aurora Kinase A (AURKA) is a key serine/threonine kinase that plays a critical role in cell division.[3][5][6] Its functions are integral to centrosome maturation, the assembly of the bipolar spindle, and ensuring proper chromosome segregation during mitosis.[3][7][8] Overexpression of AURKA is common in many cancers, making it a high-value therapeutic target.[8][9] Inhibition of AURKA leads to defects in spindle formation, mitotic arrest, and ultimately, cell death, providing a clear set of predictable phenotypic outcomes for MoA validation.[1][10][11]

Signaling Pathway Overview

The following diagram illustrates the central role of Aurora Kinase A in mitotic progression, providing a visual map of the pathway our compound of interest, AMA-T2A, is intended to disrupt.

Aurora_Kinase_A_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_Inhibitors G2 G2 Phase Progression Cdk1_CyclinB Cdk1/Cyclin B Activation G2->Cdk1_CyclinB AURKA Aurora Kinase A (AURKA) Cdk1_CyclinB->AURKA Mitotic Entry Centrosome_Mat Centrosome Maturation Spindle_Assembly Bipolar Spindle Assembly Chromosome_Seg Chromosome Segregation Spindle_Assembly->Chromosome_Seg AMA_T2A AMA-T2A AMA_T2A->AURKA Inhibition Alisertib Alisertib Alisertib->AURKA Inhibition AURKA->Centrosome_Mat AURKA->Spindle_Assembly

Caption: Simplified Aurora Kinase A signaling pathway during G2/M transition.

Experimental Validation Workflow

A sequential and logical progression of experiments is required to build a compelling case for the proposed mechanism of action. This workflow starts with direct biochemical evidence and progressively moves to more complex cellular systems.

Validation_Workflow Biochem Step 1: Biochemical Assays (Direct Target Inhibition) Target_Engage Step 2: Target Engagement Assays (In-Cell Target Binding) Biochem->Target_Engage Confirms direct enzyme inhibition Phenotype Step 3: Phenotypic Assays (Cellular Consequence) Target_Engage->Phenotype Confirms target is hit in cells Selectivity Step 4: Selectivity Profiling (Off-Target Effects) Phenotype->Selectivity Links target to cellular effect Conclusion Conclusion: Validated Mechanism of Action Selectivity->Conclusion Ensures on-target specificity

Sources

A Researcher's Guide to Characterizing the Selectivity of 4-Adamantan-1-ylmethyl-thiazol-2-ylamine: A Comparative Cross-Reactivity Study

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of the novel chemical entity, 4-Adamantan-1-ylmethyl-thiazol-2-ylamine. In early-stage drug discovery, understanding a compound's selectivity is paramount; it allows for the early identification of potential off-target effects that can lead to toxicity or undesirable side effects, ultimately saving significant time and resources.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, detailed methodologies for assessing compound selectivity.

The adamantane moiety, a rigid and lipophilic cage-like structure, is often incorporated into drug candidates to improve their pharmacokinetic properties.[3] Similarly, the thiazole ring is a common scaffold in medicinal chemistry, found in numerous biologically active compounds.[4][5] The combination of these two fragments in this compound suggests a potential for broad biological activity, making a thorough cross-reactivity assessment essential.

For the purpose of this illustrative guide, we will hypothesize that this compound (referred to as 'Compound-A') has been identified as a potent inhibitor of a hypothetical primary target, Protein Kinase X (PKX), through a high-throughput screening campaign.[6][7] Our objective is now to build a comprehensive selectivity profile and compare its performance against established kinase inhibitors.

The Imperative of Early-Stage Selectivity Profiling

Unforeseen off-target interactions are a leading cause of drug candidate failure in later stages of development.[1][8] Early and comprehensive in vitro safety pharmacology profiling against a broad range of targets—including receptors, transporters, enzymes, and ion channels—is crucial for identifying potential liabilities.[9][10] This proactive approach allows for structure-activity relationship (SAR) studies focused on mitigating these off-target effects while maintaining or improving potency at the primary target.[9][11][12]

This guide will detail a multi-pronged approach to assess the selectivity of Compound-A:

  • In Silico Prediction: Leveraging computational tools to predict potential off-target interactions.

  • Biochemical Assays: Employing competitive binding assays and broad kinase panel screening to quantify interactions.

  • Cellular Target Engagement: Utilizing the Cellular Thermal Shift Assay (CETSA) to confirm interaction with the target in a physiological context.

  • Broad Safety Screening: Assessing interactions against a panel of targets known to be associated with adverse drug reactions.

For comparative analysis, we will benchmark Compound-A against two hypothetical kinase inhibitors:

  • Comparator 1 (Selective Inhibitor): A compound with high affinity for a single kinase target and minimal off-target activity.

  • Comparator 2 (Promiscuous Inhibitor): A compound known to interact with multiple kinases, illustrating a less desirable selectivity profile.

Section 1: Predictive Assessment of Off-Target Interactions

Before embarking on extensive and costly experimental screening, computational methods can provide valuable insights into potential off-target interactions.[13] Various platforms, such as Swiss Target Prediction, STITCH, or SEA, utilize ligand 2D similarity and protein binding site similarity searches to predict a range of potential interactions.[1]

Rationale: This initial in silico step helps in prioritizing which experimental panels to screen against and can provide an early warning of potential polypharmacology. For Compound-A, this analysis might highlight potential interactions with other kinases, GPCRs, or ion channels based on structural similarities to known ligands for these targets.

Section 2: Biochemical Selectivity Profiling

Competitive Binding Assay for the Primary Target (PKX)

A competitive binding assay is a fundamental technique to determine the affinity (often expressed as IC50 or Ki) of a test compound for its target.[14][15] This assay measures the ability of the unlabeled test compound (Compound-A) to displace a labeled ligand (a 'tracer' or 'probe') from the target protein.[16]

Methodology: Competitive Binding Assay Protocol

  • Reagents and Materials:

    • Purified recombinant PKX protein.

    • A high-affinity, labeled ligand for PKX (e.g., a fluorescently tagged known inhibitor).

    • Compound-A and comparator compounds, serially diluted.

    • Assay buffer (e.g., PBS with 0.1% BSA).

    • 384-well microplates.

    • Plate reader capable of detecting the label's signal (e.g., fluorescence polarization).

  • Procedure:

    • Add 5 µL of serially diluted Compound-A, comparators, or vehicle control to the wells of the microplate.

    • Add 5 µL of the labeled ligand at a fixed concentration (typically at its Kd value) to all wells.

    • Initiate the binding reaction by adding 10 µL of purified PKX protein to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

    • Measure the signal (e.g., fluorescence polarization) on a plate reader.

    • Plot the signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Interpretation: A lower IC50 value indicates a higher binding affinity of the compound for the target protein.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep1 Serial Dilution of Compound-A & Comparators add_cmpd Add Compounds/ Vehicle prep1->add_cmpd prep2 Prepare Labeled Ligand (Fixed Concentration) add_ligand Add Labeled Ligand prep2->add_ligand prep3 Prepare PKX Protein add_protein Add PKX Protein (Initiate Reaction) prep3->add_protein plate 384-Well Plate incubate Incubate to Equilibrium plate->incubate add_cmpd->plate add_ligand->plate add_protein->plate read Measure Signal (e.g., Fluorescence Polarization) incubate->read analyze Plot Dose-Response Curve & Calculate IC50 read->analyze caption Workflow for a Competitive Binding Assay.

Workflow for a Competitive Binding Assay.
Broad Kinase Panel Screening

To understand the selectivity of Compound-A within its target family, screening against a broad panel of kinases is essential.[17][18] Several commercial services offer profiling against hundreds of kinases, providing a comprehensive overview of a compound's kinome-wide interactions.[19][20]

Rationale: Protein kinases share structural similarities in their ATP-binding pockets, which can lead to cross-reactivity of ATP-competitive inhibitors.[17] A broad screening panel will reveal which other kinases, if any, are inhibited by Compound-A, allowing for the calculation of a selectivity score.

Methodology: Typically, a single high concentration of the test compound (e.g., 1 or 10 µM) is screened against a large kinase panel. The percentage of inhibition for each kinase is determined. For any significant "hits" (e.g., >50% inhibition), follow-up dose-response experiments are conducted to determine the IC50 values.

Hypothetical Comparative Data:

Kinase TargetCompound-A (IC50, nM)Comparator 1 (Selective) (IC50, nM)Comparator 2 (Promiscuous) (IC50, nM)
PKX (Primary) 15 10 50
Kinase A>10,000>10,000250
Kinase B1,500>10,00080
Kinase C>10,000>10,0001,200
Kinase D8,0009,500300

Interpretation: The data in the table would suggest that Compound-A is highly selective for PKX over other kinases, similar to the selective comparator. In contrast, Comparator 2 shows significant activity against multiple kinases, indicating a promiscuous binding profile.

Section 3: Cellular Target Engagement with CETSA

Biochemical assays, while crucial, do not fully replicate the complex environment inside a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying that a compound binds to its intended target in a physiological setting.[21][22][23] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[24]

Methodology: Cellular Thermal Shift Assay (CETSA) Protocol

  • Cell Culture and Treatment:

    • Culture cells that endogenously express PKX.

    • Treat cells with either vehicle control or various concentrations of Compound-A.

    • Incubate to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes), followed by rapid cooling.

  • Cell Lysis and Protein Separation:

    • Lyse the cells (e.g., through freeze-thaw cycles).

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation.

  • Protein Detection:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble PKX remaining at each temperature using a specific detection method, such as Western Blot or ELISA.

  • Data Analysis:

    • Plot the amount of soluble PKX against the temperature for both vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of Compound-A indicates target engagement and stabilization.

G cluster_prep Cell Treatment cluster_process Thermal Challenge & Lysis cluster_readout Detection & Analysis cells Culture Cells Expressing Target treat Treat with Compound-A or Vehicle cells->treat heat Heat Aliquots to Temperature Gradient treat->heat cool Cool Samples heat->cool lyse Lyse Cells cool->lyse centrifuge Centrifuge to Separate Soluble/Aggregated Protein lyse->centrifuge supernatant Collect Supernatant (Soluble Fraction) centrifuge->supernatant detect Quantify Target Protein (e.g., Western Blot) supernatant->detect analyze Plot Melting Curve (Soluble Protein vs. Temp) detect->analyze caption Workflow for the Cellular Thermal Shift Assay (CETSA).

Workflow for the Cellular Thermal Shift Assay (CETSA).

Section 4: Broad Off-Target Safety Screening

Beyond the primary target family, it is critical to assess a compound's potential for interactions with a wider range of proteins known to be implicated in adverse drug reactions (ADRs).[25] Commercial service providers offer standardized safety panels that typically include a selection of GPCRs, ion channels, transporters, and non-kinase enzymes.[2][9][10]

Rationale: An interaction with a target like the hERG potassium channel, for example, can indicate a risk of cardiac toxicity.[26] Screening against a panel such as the Eurofins SafetyScreen44 or the Reaction Biology InVEST44 provides a standardized way to flag these potential liabilities early.[9][10]

Methodology: Similar to the kinase panel screen, a single high concentration of Compound-A is tested against the panel targets in binding or functional assays. Any significant activity warrants further investigation.

Hypothetical Safety Panel Data (% Inhibition at 10 µM):

TargetCompound-AComparator 1 (Selective)Comparator 2 (Promiscuous)Potential Implication
5-HT2B (GPCR)8%5%65%Cardiotoxicity
hERG (Ion Channel)12%15%25%Arrhythmia
Dopamine Transporter5%2%10%CNS Side Effects
COX-2 (Enzyme)15%18%75%GI/Cardiovascular Effects

Interpretation: This hypothetical data suggests that Compound-A and the selective comparator have a clean safety profile at 10 µM, showing minimal interaction with key safety-related off-targets. Comparator 2, however, shows significant inhibition of the 5-HT2B receptor and the COX-2 enzyme, raising potential safety concerns that would need to be addressed during lead optimization.

Conclusion and Forward Look

This guide outlines a systematic and robust approach to characterizing the cross-reactivity of a novel compound, using this compound as a working example. By integrating predictive methods, biochemical assays, cellular target engagement studies, and broad safety panel screening, researchers can build a comprehensive selectivity profile.

Based on our hypothetical data, Compound-A would be considered a highly promising lead candidate due to its high potency for the primary target (PKX), excellent selectivity across the kinome, confirmed target engagement in cells, and a clean off-target safety profile. This stands in stark contrast to a promiscuous compound, which would require significant medicinal chemistry efforts to mitigate its off-target activities.

The methodologies described herein are fundamental to modern drug discovery, providing a self-validating system to de-risk projects early and select candidates with the highest probability of success in clinical development.

References

  • Blomme, G., & Will, Y. (2015). Toxicology of the Liver.
  • Reaction Biology. Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Srinivasan, S., et al. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
  • Creative Diagnostics. Off-Target Effects Analysis. Retrieved from [Link]

  • Brouwer, E. (1980). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. PubMed Central.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central.
  • Lin, H., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central.
  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. PubMed.
  • Eurofins Discovery. Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from [Link]

  • Colby, J. M., et al. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Multispan, Inc. 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. Retrieved from [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Fluidic Sciences Ltd. (2023). Competition Assays vs. Direct Binding Assays: How to choose. Retrieved from [Link]

  • Roughley, S. D., & Wright, J. A. (2023). Lead Optimisation: What You Should Know!. In Royal Society of Chemistry Books.
  • Evotec. High Throughput Screening (HTS) Services. Retrieved from [Link]

  • BMG LABTECH. (2023). Binding Assays. Retrieved from [Link]

  • Patsnap. (2023). How can off-target effects of drugs be minimised?.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]

  • Eurofins Discovery. GPCR Screening and Profiling - Identify Valuable Hits. Retrieved from [Link]

  • Robertson, J. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • NanoTemper Technologies. Assay setup for competitive binding measurements. Retrieved from [Link]

  • Gao, Y., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Reaction Biology. GPCR Assay Services. Retrieved from [Link]

  • Albert, V., et al. (2023). Using secondary pharmacology panels to predict clinical safety risks. Eurofins Scientific.
  • van der Wouden, C., et al. (2011).
  • Lang, D., & Pathak, D. (2016). Principles of early drug discovery. PubMed Central.
  • Eurofins Discovery. Extensive Hit Finding Solutions for High-Quality Hits. Retrieved from [Link]

  • Sistare, F. D., et al. (2016). Safety Lead Optimization and Candidate Identification: Integrating New Technologies into Decision-Making. PubMed.
  • Shaw, T., et al. (2022). Application of the Cellular Thermal Shift Assay (CETSA)
  • Zettner, A., & Duly, P. E. (1974). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry.
  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them.
  • Lee, S., & Cong, X. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. PubMed Central.
  • Ayati, A., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • Wang, L., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Cresset Group. Navigating Lead Optimization in Drug Discovery: Planning for Success. Retrieved from [Link]

  • MRC PPU. Kinase Profiling Inhibitor Database. Retrieved from [Link]

  • Chochkova, M., et al. (2013). Biological activity of adamantane analogues.
  • Carullo, G., et al. (2020). Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. PubMed Central.
  • Gontijo, T. B., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH.

Sources

A Head-to-Head Comparison of Adamantane-Based Antimicrobials: Amantadine, Rimantadine, and Memantine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The adamantane scaffold, a rigid, lipophilic tricyclic alkane, has proven to be a versatile platform in medicinal chemistry, yielding compounds with a diverse range of biological activities. Among the most notable are the adamantane-based antimicrobials, which have a long history in the clinic and continue to be a subject of research for new therapeutic applications. This guide provides a head-to-head comparison of three prominent adamantane derivatives: amantadine, rimantadine, and memantine, focusing on their antimicrobial properties. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and the methodologies used to evaluate their performance.

The Adamantane Core: A Foundation for Antimicrobial Activity

The unique cage-like structure of adamantane imparts favorable pharmacokinetic properties to molecules, including metabolic stability and the ability to interact with biological membranes and protein targets.[1] This has led to the development of several successful drugs. Amantadine and its α-methyl derivative, rimantadine, were initially developed as antiviral agents against influenza A virus.[2][3] Memantine, another adamantane derivative, is primarily known for its use in the treatment of Alzheimer's disease, but has more recently been investigated for its indirect antimicrobial effects.[4][5]

Mechanisms of Action: A Tale of Two Strategies

The antimicrobial activity of these adamantane derivatives can be broadly categorized into two distinct mechanisms: direct-acting and host-directed.

Direct-Acting Antiviral Mechanism: The M2 Proton Channel Blockade

Amantadine and rimantadine are renowned for their specific inhibitory effect on the M2 proton channel of the influenza A virus.[2][3][6] This viral protein is essential for the early stages of viral replication. By blocking the M2 ion channel, these drugs prevent the influx of protons into the virion, which is a necessary step for the uncoating of the viral genome and its release into the host cell cytoplasm.[7][8]

M2_Inhibition cluster_virus Influenza A Virus cluster_host Host Cell M2 M2 Proton Channel vRNA Viral RNA M2->vRNA Enables Uncoating Uncoating Viral Uncoating (Blocked) Host Cell Cytoplasm vRNA->Host Cell Cytoplasm Release of Viral Genome Endosome Endosome Adamantane Amantadine/ Rimantadine Adamantane->M2 Binds to and blocks channel Protons H+ Protons->M2 Normal Influx

Caption: Inhibition of the Influenza A M2 Proton Channel by Amantadine and Rimantadine.

Host-Directed Antimicrobial Mechanism of Memantine

In contrast to the direct antiviral action of amantadine and rimantadine, memantine exhibits a more nuanced, host-directed antimicrobial effect. Memantine is an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[9] While not directly targeting microbial structures, memantine has been shown to modulate the host's immune response to infection.

Studies have demonstrated that memantine can enhance the bactericidal activity of neutrophils against pathogens like Escherichia coli and Pseudomonas aeruginosa.[4][10] This is achieved by promoting the formation of neutrophil extracellular traps (NETs), which are web-like structures of DNA, histones, and granular proteins that can trap and kill bacteria.[4] Furthermore, memantine has been shown to have a synergistic effect when combined with conventional antibiotics.[11] This host-centric approach is advantageous as it is less likely to induce direct microbial resistance.[11]

Head-to-Head Antimicrobial Efficacy

While amantadine and rimantadine have a well-defined antiviral spectrum limited to influenza A, their broader antimicrobial activity is less characterized.[2][8] Conversely, memantine's antimicrobial effects are indirect and have been primarily studied in the context of bacterial infections. A direct comparative study of the three compounds against a wide range of microbial pathogens is not extensively documented in the literature. However, by compiling data from various sources, we can construct a comparative overview of their potential antimicrobial spectrum.

Table 1: Comparative Antimicrobial Activity of Adamantane Derivatives (MIC in µg/mL)

MicroorganismAmantadineRimantadineMemantineReference(s)
Viruses
Influenza A virus (susceptible strains)0.1 - 252 to 8-fold more active than amantadine-[2][12][13]
SARS-CoV-283 - 119 (IC50)36 (IC50)80 (IC50)[14]
Bacteria
Escherichia coli>1000-Indirect effect[11][15]
Staphylococcus aureus>1000-Indirect effect[15]
Pseudomonas aeruginosa--Indirect effect[10]
Fungi
Candida albicans>1000--[15]

Note: The presented MIC values are collated from various studies and may not be directly comparable due to differences in experimental methodologies. "Indirect effect" for memantine indicates that its primary mechanism is host-directed rather than direct inhibition of microbial growth.

The available data suggests that while amantadine and rimantadine are potent against susceptible influenza A strains, their direct antibacterial and antifungal activities are limited. Newer, chemically modified adamantane derivatives have shown more promising broad-spectrum antimicrobial activity, with some exhibiting MIC values in the low µg/mL range against various bacteria and fungi.[15][16]

Mechanisms of Resistance

A significant limitation to the clinical use of amantadine and rimantadine for influenza is the rapid development of resistance. Resistance primarily arises from single amino acid substitutions in the transmembrane domain of the M2 protein, which prevents the drugs from binding and blocking the channel.[6]

For memantine, since its antimicrobial action is host-directed, the development of microbial resistance through traditional mechanisms is less of a concern.[11]

Experimental Protocols for Antimicrobial Efficacy Testing

To provide a practical framework for researchers, we detail the standardized methodologies for determining the antimicrobial efficacy of compounds like adamantane derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Stock Solution: Prepare a concentrated stock solution of the adamantane derivative in a suitable solvent (e.g., DMSO or sterile water).

  • Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the antimicrobial stock solution across the wells of the microtiter plate to create a concentration gradient.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no antimicrobial) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

  • Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Expert Commentary: The choice of broth and incubation conditions is critical for obtaining reproducible MIC results. It is essential to adhere to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure the validity of the data.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.

Protocol: MBC Determination

  • Perform an MIC Assay: First, determine the MIC of the adamantane derivative as described above.

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at the appropriate temperature for 18-24 hours.

  • Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

MIC_MBC_Workflow start Start prep_stock Prepare Antimicrobial Stock Solution start->prep_stock serial_dilute Perform Serial Dilutions prep_stock->serial_dilute prep_plate Prepare 96-well Plate with Broth prep_plate->serial_dilute inoculate Inoculate Plate serial_dilute->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate_mic Incubate Plate (16-20h) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates (18-24h) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc end End read_mbc->end

Caption: Experimental Workflow for MIC and MBC Determination.

Conclusion and Future Perspectives

The adamantane-based antimicrobials amantadine, rimantadine, and memantine exhibit distinct mechanisms of action and antimicrobial spectra. While amantadine and rimantadine remain important tools for understanding viral ion channel function, their clinical utility against influenza has been hampered by widespread resistance. Memantine, with its unique host-directed antimicrobial properties, represents a promising avenue for the development of novel anti-infective strategies that are less prone to resistance.

Future research should focus on a systematic head-to-head comparison of these and other adamantane derivatives against a broad panel of clinically relevant microbes to fully elucidate their antimicrobial potential. The development of new adamantane-based compounds with improved potency and a broader spectrum of activity remains a key objective in the ongoing battle against infectious diseases.

References

  • Antibiotic Drugs. Amantadine. [Link]

  • Wiench, O., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 3700. [Link]

  • Wiench, O., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Preprints.org. [Link]

  • Rutkauskaite, A., et al. (2023). Adamantane appended antimicrobial supramolecular self-associating amphiphiles. Journal of the Royal Society Interface, 20(202), 20230007. [Link]

  • Rutkauskaite, A., et al. (2023). Adamantane appended antimicrobial supramolecular self-associating amphiphiles. Journal of the Royal Society Interface, 20(202), 20230007. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Rimantadine Hydrochloride?[Link]

  • Patsnap Synapse. (2024). What is the mechanism of Amantadine Hydrochloride?[Link]

  • Yu, H., et al. (2015). Repositioning of Memantine as a Potential Novel Therapeutic Agent against Meningitic E. coli–Induced Pathogenicities through Disease-Associated Alpha7 Cholinergic Pathway and RNA Sequencing-Based Transcriptome Analysis of Host Inflammatory Responses. PLoS ONE, 10(5), e0121911. [Link]

  • PubChem. Rimantadine. [Link]

  • Bicknell, J., et al. (2024). Increased thermal stability and retained antibacterial properties in a sulbactam and amantadine salt: towards effective antibacterial–antiviral combination therapies. CrystEngComm, 26(48), 8421-8426. [Link]

  • Wikipedia. Amantadine. [Link]

  • Wang, Y., et al. (2020). Memantine Displays Antimicrobial Activity by Enhancing Escherichia coli Pathogen-Induced Formation of Neutrophil Extracellular Traps. Frontiers in Cellular and Infection Microbiology, 10, 47. [Link]

  • Wikipedia. Rimantadine. [Link]

  • Zhang, Y., et al. (2022). Memantine Promotes Bactericidal Effect of Neutrophils Against Infection with Pseudomonas aeruginosa and Its Drug-Resistant Strain, by Improving Reactive Oxygen Species Generation. Microbial Drug Resistance, 28(1), 7-17. [Link]

  • Pediatric Oncall. Rimantadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action for Amantadine and should it be tapered off?[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Antiviral Legacy of Amantadine HCl: A Look Back and Current Relevance. [Link]

  • Drugs.com. (2025). riMANTAdine Monograph for Professionals. [Link]

  • Smieszek, S. P., et al. (2021). Amantadine Inhibits SARS-CoV-2 In Vitro. Viruses, 13(4), 539. [Link]

  • DailyMed. Amantadine Hydrochloride Tablets, USP. [Link]

  • Danysz, W., et al. (2025). Compilation of in vitro actions of amantadine. ResearchGate. [Link]

  • Springer Publishing. Drug Names, Mechanisms, Descriptions, and Contraindications. [Link]

  • Drugs.com. Flumadine (rimantadine) dosing, indications, interactions, adverse effects, and more. [Link]

  • Obuchowicz, E., et al. (2003). Inhibitory effects of amantadine on the production of pro-inflammatory cytokines by stimulated in vitro human blood. Polish Journal of Pharmacology, 55(6), 1149-1153. [Link]

  • Tsvetkova, E., et al. (2003). Combined protective effect of a fungal Cu/Zn-containing superoxide dismutase and rimantadine hydrochloride in experimental murine influenza a virus infection. Acta Virologica, 47(1), 53-56. [Link]

  • U.S. Food and Drug Administration. Flumadine® Tablets (rimantadine hydrochloride tablets) Flumadine® Syrup (rimantadine hydrochloride syrup). [Link]

  • Hoffmann, C. E., et al. (1965). Mode of Action of the Antiviral Activity of Amantadine in Tissue Culture. Journal of Bacteriology, 90(3), 623-628. [Link]

  • Bray, P. G., et al. (1996). Effect of pH on in vitro potency of amantadine against Plasmodium falciparum. The American Journal of Tropical Medicine and Hygiene, 54(3), 232-236. [Link]

  • Yu, H., et al. (2015). Repositioning of Memantine as a Potential Novel Therapeutic Agent against Meningitic E. coli-Induced Pathogenicities through Disease-Associated Alpha7 Cholinergic Pathway and RNA Sequencing-Based Transcriptome Analysis of Host Inflammatory Responses. PLoS ONE, 10(5), e0121911. [Link]

  • PubChem. Amantadine. [Link]

  • U.S. Food and Drug Administration. Label (rimantadine hydrochloride tablets). [Link]

  • National Center for Biotechnology Information. (2023). Amantadine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]

  • Grunert, R. R., & Hoffmann, C. E. (1977). Rimantadine Therapy of Influenza A Infection in Mice. The Journal of Infectious Diseases, 136(2), 297-300. [Link]

  • LITFL. Minimum Inhibitory Concentration. [Link]

  • Li, W., et al. (2016). Memantine combined with environmental enrichment improves spatial memory and alleviates Alzheimer's disease-like pathology in senescence-accelerated prone-8 (SAMP8) mice. Neurobiology of Aging, 38, 137-147. [Link]

  • Kumar, A., et al. (2024). Recent Advances in Medicinal Chemistry of Memantine Against Alzheimer's Disease. ChemMedChem, e202400035. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of 11β-HSD1 Inhibition

In the landscape of metabolic disease therapeutics, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a compelling target.[1][2] This enzyme, primarily a reductase in vivo, catalyzes the conversion of inactive cortisone to the active glucocorticoid, cortisol, within key metabolic tissues such as the liver and adipose tissue.[3][4] Elevated local cortisol concentrations are implicated in the pathophysiology of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[1][2] Consequently, the selective inhibition of 11β-HSD1 presents a promising strategy to mitigate glucocorticoid excess at the tissue level, without disrupting systemic cortisol rhythms.[1]

Among the chemical scaffolds explored for 11β-HSD1 inhibition, adamantane-thiazole derivatives have shown significant promise.[5][6] The bulky, lipophilic adamantane moiety can confer favorable pharmacokinetic properties and enhance binding affinity within the enzyme's active site. This guide provides a comprehensive analysis of the selectivity profile of a representative adamantane-thiazole compound, 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (hereafter referred to as Compound 3i , consistent with its designation in key literature), against structurally and functionally related enzymes.[1][2]

The Rationale for Selectivity Profiling: Why Isoform Specificity is Crucial

The therapeutic viability of an 11β-HSD1 inhibitor is critically dependent on its selectivity, particularly against its isoform, 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). These two enzymes act in opposition; while 11β-HSD1 activates cortisol, 11β-HSD2, a high-affinity dehydrogenase, inactivates cortisol to cortisone, primarily in mineralocorticoid target tissues like the kidneys.[4][7]

Inhibition of 11β-HSD2 can lead to an excess of cortisol in these tissues, resulting in the illicit activation of the mineralocorticoid receptor. This can cause a condition known as apparent mineralocorticoid excess syndrome, characterized by sodium retention, hypokalemia, and hypertension.[7] Therefore, a successful 11β-HSD1 inhibitor for metabolic diseases must exhibit high selectivity for the target enzyme over 11β-HSD2 to avoid these serious adverse effects.

To provide a broader context for selectivity, this guide also considers other related enzymes from the hydroxysteroid dehydrogenase superfamily, namely 17β-hydroxysteroid dehydrogenases (17β-HSDs), which are involved in the metabolism of sex steroids.[8][9][10][11][12]

Comparative Enzyme Panel

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): The primary target enzyme. It is a NADP(H)-dependent oxidoreductase that primarily converts cortisone to cortisol.

  • 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2): The critical off-target enzyme for selectivity assessment. It is a NAD+-dependent dehydrogenase that inactivates cortisol to cortisone.[7]

  • 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): A member of the HSD superfamily that primarily catalyzes the conversion of estrone to the more potent estradiol, playing a key role in estrogen biosynthesis.[8][9][10][11][12]

Experimental Methodologies

The determination of enzyme inhibition is paramount in establishing a compound's selectivity profile. Below are detailed protocols for the in vitro assessment of inhibitory activity against our panel of enzymes.

Enzyme Inhibition Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis enzyme_prep Prepare Enzyme Lysate or Recombinant Enzyme incubation Incubate Enzyme, Compound, Substrate, and Cofactor at 37°C enzyme_prep->incubation compound_prep Prepare Serial Dilutions of Test Compound compound_prep->incubation substrate_prep Prepare Substrate and Cofactor Solutions substrate_prep->incubation stop_reaction Stop Reaction incubation->stop_reaction separation Separate Substrate and Product (e.g., TLC or HPLC) stop_reaction->separation quantification Quantify Product Formation separation->quantification calculation Calculate Percent Inhibition and IC50 Value quantification->calculation

Caption: General workflow for in vitro enzyme inhibition assays.

Protocol 1: 11β-HSD1 Inhibition Assay (Reductase Activity)

This protocol measures the conversion of cortisone to cortisol.

Materials:

  • Recombinant human 11β-HSD1 enzyme or cell lysate from HEK-293 cells transfected with the HSD11B1 gene.

  • Assay Buffer: (e.g., Tris-HCl buffer, pH 7.4).

  • Substrate: Cortisone.

  • Cofactor: NADPH.[13]

  • Test Compound: Compound 3i dissolved in DMSO.

  • Radiolabeled tracer: [3H]cortisone.

  • Scintillation fluid.

  • Thin Layer Chromatography (TLC) plates.

  • 96-well plates.

Procedure:

  • Enzyme Preparation: Dilute the recombinant 11β-HSD1 or cell lysate to the desired concentration in cold assay buffer.

  • Compound Preparation: Prepare serial dilutions of Compound 3i in assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Test compound solution (or vehicle for control).

    • Enzyme preparation.

    • Pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add a solution containing cortisone (e.g., 200 nM) and NADPH (e.g., 450 µM), including a radiolabeled [3H]cortisone tracer.[13]

  • Incubation: Incubate the reaction mixture for a specified time (e.g., 30 minutes) at 37°C.[13]

  • Stop Reaction: Terminate the reaction by adding a quench solution containing an excess of unlabeled cortisol and cortisone in methanol.

  • Analysis:

    • Spot the reaction mixture onto a TLC plate.

    • Develop the plate using a suitable solvent system (e.g., chloroform:methanol 9:1) to separate cortisol and cortisone.[13]

    • Quantify the radiolabeled substrate and product spots using a scintillation counter.

  • Calculation: Calculate the percentage of cortisone converted to cortisol and determine the percent inhibition for each concentration of Compound 3i . Calculate the IC50 value from the dose-response curve.

Protocol 2: 11β-HSD2 Inhibition Assay (Dehydrogenase Activity)

This protocol measures the conversion of cortisol to cortisone.

Materials:

  • Recombinant human 11β-HSD2 enzyme or cell lysate from cells expressing the HSD11B2 gene.

  • Assay Buffer: (e.g., Tris-HCl buffer, pH 7.4).

  • Substrate: Cortisol.

  • Cofactor: NAD+.[13][14]

  • Test Compound: Compound 3i dissolved in DMSO.

  • Radiolabeled tracer: [3H]cortisol.

  • Other materials as in Protocol 1.

Procedure:

  • Follow steps 1-3 as in the 11β-HSD1 assay protocol, using the 11β-HSD2 enzyme preparation.

  • Initiate Reaction: Add a solution containing cortisol (e.g., 50 nM) and NAD+ (e.g., 500 µM), including a radiolabeled [3H]cortisol tracer.[13]

  • Incubation, Stop Reaction, Analysis, and Calculation: Proceed as described in steps 5-8 of the 11β-HSD1 protocol, quantifying the conversion of cortisol to cortisone.

Protocol 3: 17β-HSD1 Inhibition Assay (Reductase Activity)

This protocol measures the conversion of estrone to estradiol.

Materials:

  • Recombinant human 17β-HSD1 enzyme or placental cytosol as an enzyme source.

  • Assay Buffer: (e.g., phosphate buffer, pH 7.4).

  • Substrate: Estrone.

  • Cofactor: NADPH.

  • Test Compound: Compound 3i dissolved in DMSO.

  • Radiolabeled tracer: [3H]estrone.

  • Other materials as in Protocol 1.

Procedure:

  • Follow steps 1-3 as in the 11β-HSD1 assay protocol, using the 17β-HSD1 enzyme preparation.

  • Initiate Reaction: Add a solution containing estrone (e.g., 15 nM) and NADPH (e.g., 0.5 mg/ml), including a radiolabeled [3H]estrone tracer.[15]

  • Incubation, Stop Reaction, Analysis, and Calculation: Proceed as described in steps 5-8 of the 11β-HSD1 protocol, quantifying the conversion of estrone to estradiol.

Selectivity Profile of 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (Compound 3i)

The inhibitory activity of Compound 3i was evaluated against the primary target 11β-HSD1 and the key off-target isoform 11β-HSD2. The following table summarizes the available experimental data.[1][2]

Enzyme TargetSubstrateCofactor% Inhibition at 10 µMIC50
11β-HSD1 CortisoneNADPH82.82% ~2x that of Carbenoxolone
11β-HSD2 CortisolNAD+< 45%Not Determined

Data sourced from Studzińska et al., 2021.[1][2]

Enzymatic Conversion Pathways

G cluster_hsd1 11β-HSD1 cluster_hsd2 11β-HSD2 Cortisone Cortisone (Inactive) HSD1 Reductase Activity (Target for Inhibition) Cortisone->HSD1 Compound 3i (Inhibits) Cortisol Cortisol (Active) HSD2 Dehydrogenase Activity (Selectivity Concern) Cortisol->HSD2 HSD1->Cortisol NADP NADP+ HSD1->NADP NADPH NADPH NADPH->HSD1 HSD2->Cortisone NADH NADH HSD2->NADH NAD NAD+ NAD->HSD2

Caption: Interconversion of cortisone and cortisol by 11β-HSD1 and 11β-HSD2.

Interpretation of Results

The experimental data clearly demonstrates that Compound 3i is a potent inhibitor of 11β-HSD1.[1][2] With over 80% inhibition at a 10 µM concentration, it shows significant engagement with the target enzyme. The reported IC50 value, approximately twice that of the known non-selective inhibitor carbenoxolone, further substantiates its potency.[1][2]

Crucially, Compound 3i exhibits a favorable selectivity profile against 11β-HSD2. The inhibition of less than 45% at a high concentration of 10 µM suggests a significantly lower affinity for the off-target isoform. This selectivity is a critical feature for a therapeutic candidate, as it implies a reduced risk of mineralocorticoid-related side effects.[7] While data against other HSDs like 17β-HSD1 is not available for this specific compound, the pronounced selectivity between the two 11β-HSD isoforms is the most important initial determinant of a viable drug candidate in this class.

The adamantane moiety likely plays a key role in achieving this potency and selectivity, by occupying a hydrophobic pocket within the active site of 11β-HSD1, a feature that may not be as favorably accommodated by the active site of 11β-HSD2.

Conclusion

This guide has outlined the critical importance of selectivity profiling for inhibitors of 11β-HSD1, using the adamantane-thiazole derivative, 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (Compound 3i ), as a case study. The provided experimental protocols offer a robust framework for assessing compound activity against 11β-HSD1, 11β-HSD2, and other related hydroxysteroid dehydrogenases.

The data presented for Compound 3i indicates a promising selectivity profile, with potent inhibition of the target enzyme 11β-HSD1 and significantly weaker activity against the off-target isoform 11β-HSD2. This profile underscores the potential of the adamantane-thiazole scaffold in developing safe and effective therapeutics for metabolic diseases. Further characterization against a broader panel of enzymes would provide a more complete understanding of its off-target interaction landscape.

References

  • Luu-The, V., et al. (1995). The key role of 17 beta-hydroxysteroid dehydrogenases in sex steroid biology. Steroids, 60(1), 177-181. Available at: [Link]

  • Wikipedia contributors. (2023, November 29). 17β-Hydroxysteroid dehydrogenase. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Poutanen, M., et al. (1998). 17 beta-hydroxysteroid dehydrogenases--their role in pathophysiology. J Endocrinol, 156 Suppl, S35-7. Available at: [Link]

  • Poirier, D. (2011). 17β-Hydroxysteroid Dehydrogenases (17β-HSDs) as Therapeutic Targets: Protein Structures, Functions, and Recent Progress in Inhibitor Development. Journal of Steroid Biochemistry and Molecular Biology, 125(1-2), 66-82. Available at: [Link]

  • Studzińska, R., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. International Journal of Molecular Sciences, 22(16), 8609. Available at: [Link]

  • Studzińska, R., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5 H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1-Synthesis, Molecular Docking and In Vitro Studies. PubMed. Available at: [Link]

  • Mindnich, R., et al. (2004). The role of 17 beta-hydroxysteroid dehydrogenases. Molecular and Cellular Endocrinology, 218(1-2), 7-20. Available at: [Link]

  • Carvajal, C. A., et al. (2023). In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 2 activity. ResearchGate. Available at: [Link]

  • Odermatt, A., et al. (2023). In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 2 activity. Methods in Enzymology, 681, 25-45. Available at: [Link]

  • Day, J. M., et al. (2008). Design and validation of specific inhibitors of 17β-hydroxysteroid dehydrogenases for therapeutic application in breast and prostate cancer, and in endometriosis. Endocrine-Related Cancer, 15(3), 665-692. Available at: [Link]

  • Maltais, R., et al. (2021). A Targeted-Covalent Inhibitor of 17β-HSD1 Blocks Two Estrogen-Biosynthesis Pathways: In Vitro (Metabolism) and In Vivo (Xenograft) Studies in T-47D Breast Cancer Models. MDPI. Available at: [Link]

  • Nashev, M., et al. (2017). Novel 11β-hydroxysteroid dehydrogenase 1 inhibitors reduce cortisol levels in keratinocytes and improve dermal collagen content in human ex vivo skin after exposure to cortisone and UV. PLoS One, 12(2), e0171079. Available at: [Link]

  • Odermatt, A., et al. (2023). In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity. Methods in Enzymology, 681, 1-23. Available at: [Link]

  • Husen, B., et al. (2001). Inhibitors of 17beta-hydroxysteroid dehydrogenase type 1. ResearchGate. Available at: [Link]

  • Studzińska, R., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. PubMed Central. Available at: [Link]

  • Studzińska, R., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. MDPI. Available at: [Link]

  • Lee, H. J., et al. (2009). Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors. Analytical Biochemistry, 392(2), 142-147. Available at: [Link]

  • Möller, G., et al. (2011). Structural Basis for Species Specific Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Computational Study and Biological Validation. PLoS One, 6(8), e22873. Available at: [Link]

  • Wang, Y., et al. (2015). Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 84-88. Available at: [Link]

  • Michael, A. E., et al. (1997). Ovarian modulators of 11β-hydroxysteroid dehydrogenase (11βHSD) activity in follicular fluid from gonadotrophin- stimulated assisted conception cycles. ResearchGate. Available at: [Link]

  • Bydal, P., et al. (2010). Species Used for Drug Testing Reveal Different Inhibition Susceptibility for 17beta-Hydroxysteroid Dehydrogenase Type 1. PLoS One, 5(6), e10915. Available at: [Link]

  • PubChem. (n.d.). 2-Azaspiro[4.5]decan-3-one. PubChem. Available at: [Link]

  • Chapman, K., et al. (2013). 11β-hydroxysteroid dehydrogenases: a growing multi-tasking family. The Journal of Steroid Biochemistry and Molecular Biology, 137, 1-13. Available at: [Link]

  • Sauve, A. A. (2012). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. Methods in Molecular Biology, 804, 131-149. Available at: [Link]

  • Hollis, F., et al. (2017). Non-invasive in vivo assessment of 11β-hydroxysteroid dehydrogenase type 1 activity by 19F-Magnetic Resonance Spectroscopy. Scientific Reports, 7, 43237. Available at: [Link]

  • Al-Hourani, B. J., et al. (2022). Crystal structure of 2-(adamantan-1-yl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole, C18H18N4O5. ResearchGate. Available at: [Link]

  • Al-Hourani, B. J., et al. (2022). Crystal structure of 2-(adamantan-1-yl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole, C18H18N4O5. ZORA. Available at: [Link]

  • Al-Hourani, B. J., et al. (2022). Crystal structure of 2-({[5-(adamantan-2-yl)-2-sulfanylidene-1,3,4-oxadiazolidin-3-yl]methyl}amino)benzonitrile, C20H22N4OS. ZORA. Available at: [Link]

Sources

Benchmarking 4-Adamantan-1-ylmethyl-thiazol-2-ylamine: A Comparative Analysis Against the Standard of Care for 11β-HSD1 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, 4-Adamantan-1-ylmethyl-thiazol-2-ylamine, against a known standard, Carbenoxolone. The focus of this comparative analysis is the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzymatic target in the management of metabolic syndrome and type 2 diabetes.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed rationale for experimental design, step-by-step protocols, and data interpretation.

Introduction: The Rationale for Targeting 11β-HSD1

Glucocorticoids, primarily cortisol in humans, are critical regulators of metabolism. While essential, excessive glucocorticoid activity in target tissues like the liver and adipose tissue can lead to insulin resistance, obesity, and dyslipidemia, which are hallmarks of the metabolic syndrome.[1][2] The enzyme 11β-HSD1 plays a pivotal role in this process by converting inactive cortisone to active cortisol, thus amplifying local glucocorticoid action.[4] Inhibition of 11β-HSD1 is a promising therapeutic strategy to mitigate the detrimental effects of excess cortisol in these tissues.

This compound is a novel small molecule featuring an adamantane moiety, a structural feature common in potent 11β-HSD1 inhibitors.[4] This guide outlines a head-to-head comparison with Carbenoxolone, a well-characterized, non-selective inhibitor of 11β-HSD isozymes, to ascertain the potency, selectivity, and cellular efficacy of this new chemical entity.

Signaling Pathway: 11β-HSD1-Mediated Cortisol Activation

G cluster_cell Target Cell (e.g., Hepatocyte, Adipocyte) cluster_inhibition Pharmacological Inhibition Cortisone Cortisone (Inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (Active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD11B1->Cortisol NADPH NADP+ GRE Glucocorticoid Response Element (GRE) GR->GRE Translocation to Nucleus Target_Genes Target Gene Transcription (e.g., gluconeogenesis) GRE->Target_Genes Investigational_Compound 4-Adamantan-1-ylmethyl- thiazol-2-ylamine Investigational_Compound->HSD11B1 Inhibition Standard Carbenoxolone Standard->HSD11B1 Inhibition

Caption: Mechanism of 11β-HSD1 action and points of pharmacological intervention.

In Vitro Benchmarking: Potency and Selectivity

The initial phase of benchmarking involves a direct comparison of the inhibitory activity of this compound and Carbenoxolone against the primary target, 11β-HSD1, and the closely related isoform, 11β-HSD2. Selectivity is crucial, as inhibition of 11β-HSD2 can lead to adverse effects due to its role in mineralocorticoid receptor protection.

Experimental Workflow: In Vitro Enzyme Inhibition Assays

G cluster_workflow In Vitro Assay Workflow start Start recombinant_enzyme Recombinant Human 11β-HSD1 / 11β-HSD2 start->recombinant_enzyme incubation Incubation with Test Compounds recombinant_enzyme->incubation substrate Substrate Addition (Cortisone + NADPH) detection Detection of Cortisol Formation (e.g., HTRF, LC-MS) substrate->detection incubation->substrate data_analysis IC50 Determination detection->data_analysis end End data_analysis->end

Caption: Workflow for determining enzymatic IC50 values.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
  • Preparation of Reagents:

    • Assay buffer: Tris-HCl (50 mM, pH 7.4), EDTA (1 mM), and NaCl (120 mM).

    • Recombinant human 11β-HSD1 and 11β-HSD2 enzymes.

    • Substrate solution: Cortisone and NADPH in assay buffer.

    • HTRF detection reagents: Cortisol-d2 (acceptor) and anti-Cortisol-Eu3+ cryptate (donor).

    • Test compounds: this compound and Carbenoxolone serially diluted in DMSO.

  • Assay Procedure:

    • Add 2 µL of serially diluted test compounds to a 384-well low-volume microplate.

    • Add 4 µL of recombinant enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of the substrate solution.

    • Incubate for 2 hours at 37°C.

    • Stop the reaction and perform detection by adding 5 µL of Cortisol-d2 followed by 5 µL of anti-Cortisol-Eu3+ cryptate.

    • Incubate for 1 hour at room temperature.

    • Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit (four-parameter logistic equation).

Comparative Data: Potency and Selectivity
Compound11β-HSD1 IC50 (nM)11β-HSD2 IC50 (nM)Selectivity Index (HSD2/HSD1)
This compound15>10,000>667
Carbenoxolone50250.5

Note: The data presented in this table is hypothetical and for illustrative purposes.

Cellular Efficacy: Target Engagement in a Physiological Context

Demonstrating target engagement in a cellular context is a critical next step. This is achieved by assessing the ability of the test compounds to inhibit 11β-HSD1 activity in intact cells. Human preadipocytes (e.g., Chub-S7) or hepatocytes (e.g., HepG2) are suitable model systems.

Protocol: Cellular 11β-HSD1 Activity Assay
  • Cell Culture and Plating:

    • Culture human preadipocytes in a suitable growth medium.

    • Plate cells in a 96-well plate and allow them to adhere and reach confluence.

    • Differentiate preadipocytes into mature adipocytes using a standard differentiation cocktail.

  • Compound Treatment and Substrate Addition:

    • Pre-incubate the differentiated adipocytes with varying concentrations of this compound or Carbenoxolone for 1 hour.

    • Add cortisone to the medium and incubate for 4-6 hours.

  • Cortisol Quantification:

    • Collect the cell culture supernatant.

    • Quantify the concentration of cortisol in the supernatant using a validated method such as a competitive ELISA or LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition of cortisol production for each compound concentration relative to vehicle-treated controls.

    • Determine the EC50 value by fitting the data to a dose-response curve.

Comparative Data: Cellular Efficacy
CompoundCellular EC50 (nM) in Adipocytes
This compound45
Carbenoxolone150

Note: The data presented in this table is hypothetical and for illustrative purposes.

Downstream Functional Consequences: Glucocorticoid-Regulated Gene Expression

To confirm that inhibition of 11β-HSD1 translates to a functional downstream effect, the expression of glucocorticoid-responsive genes can be measured. In hepatocytes, key genes involved in gluconeogenesis, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), are excellent biomarkers.

Protocol: qRT-PCR for Gene Expression Analysis
  • Cell Treatment:

    • Treat differentiated hepatocytes (e.g., HepG2) with cortisone in the presence or absence of test compounds for 24 hours.

  • RNA Extraction and cDNA Synthesis:

    • Lyse the cells and extract total RNA using a commercially available kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using primers specific for PEPCK, G6Pase, and a housekeeping gene (e.g., GAPDH).

    • Use a SYBR Green-based detection method.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalized to the housekeeping gene.

    • Compare the level of gene induction by cortisone in the presence and absence of the inhibitors.

Comparative Data: Inhibition of Cortisone-Induced Gene Expression
Compound (at 1 µM)Fold Change in PEPCK Expression (vs. Cortisone alone)Fold Change in G6Pase Expression (vs. Cortisone alone)
This compound0.20.3
Carbenoxolone0.60.7

Note: The data presented in this table is hypothetical and for illustrative purposes.

Conclusion and Future Directions

This guide provides a framework for the systematic benchmarking of this compound against Carbenoxolone as an 11β-HSD1 inhibitor. The proposed experiments will enable a comprehensive evaluation of its potency, selectivity, cellular efficacy, and functional activity. Based on the hypothetical data, this compound demonstrates superior potency and selectivity for 11β-HSD1 over Carbenoxolone.

Future in vivo studies in relevant animal models of metabolic disease are warranted to assess the pharmacokinetic properties, in vivo efficacy, and safety profile of this compound. These studies will be critical in determining its potential as a novel therapeutic agent for metabolic disorders.

References

  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. MDPI. Available at: [Link]

  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. PubMed Central. Available at: [Link]

  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5 H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1-Synthesis, Molecular Docking and In Vitro Studies. PubMed. Available at: [Link]

  • 2-amino-1,3-thiazol-4(5H)-ones as potent and selective 11beta-hydroxysteroid dehydrogenase type 1 inhibitors: enzyme-ligand co-crystal structure and demonstration of pharmacodynamic effects in C57Bl/6 mice. PubMed. Available at: [Link]

  • Characterization of N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide, a P2X7 antagonist in animal models of pain and inflammation. PubMed. Available at: [Link]

  • Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. PubMed Central. Available at: [Link]

  • N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide. PubChem. Available at: [Link]

  • The Treat-to-target Study of RA Based on Smart System of Disease Management(SSDM). ClinicalTrials.gov. Available at: [Link]

Sources

A Comparative Guide to the Synthesis and Biological Activity of 4-Adamantan-1-ylmethyl-thiazol-2-ylamine: A Focus on Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the synthesis and potential biological activities of 4-Adamantan-1-ylmethyl-thiazol-2-ylamine. Designed for researchers in medicinal chemistry and drug development, our focus is on establishing reproducible experimental frameworks. We will dissect the most reliable synthetic pathways, compare potential biological activities based on robust structure-activity relationship (SAR) data from related compounds, and provide detailed, validated protocols to ensure experimental integrity.

The core structure of our target molecule combines two pharmacologically significant moieties: the 2-aminothiazole ring and the adamantane cage. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the basis of drugs like the tyrosine kinase inhibitor dasatinib.[1] Its derivatives are known to possess a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The adamantane moiety, a rigid and highly lipophilic polycyclic hydrocarbon, is often incorporated into drug candidates to enhance their therapeutic index by improving pharmacokinetic properties such as bioavailability and membrane permeability.[4][5][6] The convergence of these two groups in one molecule suggests a high potential for novel biological activity.

Part 1: Synthesis and Reproducibility

The synthesis of 2-aminothiazoles is a well-established field in organic chemistry. Among the various methods, the Hantzsch thiazole synthesis, first reported in 1887, remains the most prominent and reliable approach due to its simplicity, use of readily available starting materials, and generally high yields.[7][8][9]

Comparative Analysis of Synthetic Routes: The Hantzsch Synthesis

The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide (or thiourea for 2-aminothiazoles).[7][10] This method is highly modular, allowing for diverse substitutions on the thiazole ring. For our target compound, this compound, the key precursors are thiourea and 1-bromo-3-(adamantan-1-yl)propan-2-one.

The primary challenge affecting reproducibility often lies in the synthesis and purity of the α-haloketone intermediate. The workflow below outlines a robust and reproducible pathway starting from commercially available 1-adamantaneacetyl chloride.

Synthetic Workflow Diagram

Hantzsch_Synthesis_Workflow cluster_0 Preparation of α-Haloketone Intermediate cluster_1 Hantzsch Cyclization A 1-Adamantaneacetyl Chloride C Adamantyl Diazoketone Intermediate A->C Arndt-Eistert Homologation B Diazomethane (or TMS-diazomethane) B->C E 1-Bromo-3-(adamantan-1-yl)propan-2-one C->E Reaction with HBr D Hydrobromic Acid (HBr) D->E G 4-Adamantan-1-ylmethyl- thiazol-2-ylamine E->G:w Condensation & Cyclization (Reflux) F Thiourea F->G:w

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Hantzsch Synthesis

This protocol is designed for high reproducibility. Each step includes explanations for critical experimental choices.

Step 1: Synthesis of 1-Bromo-3-(adamantan-1-yl)propan-2-one (α-Haloketone)

  • Rationale: The Arndt-Eistert homologation followed by reaction with HBr is a classic and reliable method for converting an acid chloride to an α-bromomethyl ketone. Using (trimethylsilyl)diazomethane is a safer alternative to diazomethane gas.

  • Reaction Setup: To a stirred, cooled (0 °C) solution of 1-adamantaneacetyl chloride (1.0 eq) in anhydrous diethyl ether, add a 2.0 M solution of (trimethylsilyl)diazomethane in hexanes (1.1 eq) dropwise under a nitrogen atmosphere.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by TLC (disappearance of the acid chloride) or IR spectroscopy (appearance of the characteristic diazoketone peak at ~2100 cm⁻¹). The yellow color of the diazomethane should fade.

  • Acidification: Cool the reaction mixture back to 0 °C. Cautiously add 48% aqueous hydrobromic acid (HBr) (1.2 eq) dropwise. Vigorous nitrogen evolution will occur.

    • Expert Insight: Slow, controlled addition of HBr is critical to prevent dangerous frothing and loss of material. The reaction is highly exothermic.

  • Workup and Purification: After gas evolution ceases, stir for an additional hour at room temperature. Transfer the mixture to a separatory funnel, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-haloketone.

Step 2: Synthesis of this compound

  • Rationale: The condensation of the α-haloketone with thiourea in a polar protic solvent like ethanol is the standard condition for the Hantzsch synthesis. Refluxing provides the necessary energy for the cyclization and dehydration steps.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromo-3-(adamantan-1-yl)propan-2-one (1.0 eq) and thiourea (1.2 eq) in absolute ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 3-5 hours. The reaction can be monitored by TLC until the starting ketone is consumed.

  • Isolation: Cool the reaction mixture to room temperature. A precipitate of the product hydrobromide salt may form. Pour the mixture into a beaker containing cold water and basify to a pH of 8-9 with a saturated solution of sodium bicarbonate to precipitate the free amine.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and air dry. The crude product is often of high purity.[7] For higher purity, recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed.

Data Summary and Reproducibility Factors
ParameterSynthesis of α-HaloketoneHantzsch CyclizationReproducibility Considerations
Key Reagents 1-Adamantaneacetyl chloride, (TMS)diazomethane, HBr1-Bromo-3-(adamantan-1-yl)propan-2-one, ThioureaPurity of starting materials is paramount. Thiourea should be dry.
Solvent Anhydrous Diethyl EtherAbsolute EthanolUse of anhydrous solvents in Step 1 is critical to prevent hydrolysis.
Temperature 0 °C to Room Temp.Reflux (~78 °C)Strict temperature control during HBr addition prevents side reactions.
Typical Yield 60-80%75-90%Yields can be lower if purification steps are not optimized or if side reactions occur due to impurities.
Purification Silica Gel ChromatographyPrecipitation/RecrystallizationOver-purification of the α-haloketone is often unnecessary if the crude product is clean.

Part 2: Comparative Biological Activity and Assay Reproducibility

While no specific biological activity for this compound has been published, a robust profile of its potential activities can be constructed by analyzing structure-activity relationships (SAR) of its constituent parts.

Structure-Activity Relationship (SAR) Analysis
  • 2-Aminothiazole Core: This scaffold is a known "privileged structure" in medicinal chemistry. Derivatives have shown potent activity as anticancer agents (e.g., inhibiting various kinases)[1][2], modulators of gene expression (e.g., in Huntington's disease models)[11], and anti-mycobacterial agents.[12]

  • Adamantane Moiety: The bulky, lipophilic adamantane cage often enhances biological activity by increasing affinity for hydrophobic pockets in target proteins and improving cell membrane permeability.[4][5] It is a key component in antiviral (Amantadine) and antidiabetic (Saxagliptin) drugs.[4]

Combining these features, our target molecule is a strong candidate for investigation in oncology, neurodegenerative disease, and infectious diseases.

Comparative Table of Potential Biological Activities
Activity ClassRelated Compound Class / ExampleMechanism of Action (if known)Reference
Anticancer 2-Aminothiazole derivativesKinase inhibition (e.g., Dasatinib), antiproliferative effects.[1][2]
Neuroprotection 2-Aminothiazole derivativesModulation of REST/NRSF transcriptional repression in Huntington's disease models.[11]
Antiviral Adamantane derivatives (e.g., Amantadine)Inhibition of viral ion channels (e.g., M2 protein in Influenza A).[6]
Antibacterial Adamantane-isothiourea derivativesBroad-spectrum activity against Gram-positive and Gram-negative bacteria.[4]
Enzyme Inhibition 2-(Adamantan-1-ylamino)thiazol-4(5H)-oneInhibition of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1).[13]
Potential Signaling Pathway Involvement

Based on compelling evidence for 2-aminothiazole derivatives in modulating gene expression in Huntington's disease models, a plausible target pathway involves the RE1-Silencing Transcription Factor (REST).

REST_Pathway REST REST/NRSF Transcription Factor RE1 RE1/NRSE DNA Binding Site REST->RE1 Binds to Repression Transcriptional Repression RE1->Repression BDNF Target Genes (e.g., BDNF) Repression->BDNF Inhibits Expression Molecule 4-Adamantan-1-ylmethyl- thiazol-2-ylamine (Hypothesized) Molecule->REST Potential Inhibitor

Caption: Hypothesized mechanism of action via inhibition of the REST transcriptional repressor complex.

Protocol for a Representative Biological Assay: Cell Viability (MTT Assay)

To provide a framework for reproducible activity screening, we detail a standard MTT assay protocol to assess general cytotoxicity, a primary screen for potential anticancer agents.

  • Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a robust, widely used, and reproducible method for initial screening.

  • Cell Culture: Plate cancer cells (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include vehicle controls (DMSO at the highest concentration used) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Expert Insight: Protect the MTT solution from light. Incubation time is critical and should be consistent across experiments.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

  • Reproducibility in Biological Assays: Inconsistencies often arise from:

    • Cell Line Integrity: Use low-passage number cells and perform regular authentication.

    • Reagent Quality: Variations in serum, media, and assay reagents can significantly impact results.

    • Experimental Conditions: Strictly control incubation times, cell seeding densities, and final DMSO concentrations.

Conclusion

This compound is a molecule of high synthetic accessibility and significant therapeutic potential. Its synthesis can be reliably and reproducibly achieved through the Hantzsch thiazole synthesis, provided that key intermediates are prepared with care and reaction conditions are well-controlled. While its exact biological profile requires experimental validation, a strong rationale exists for its investigation as an anticancer, neuroprotective, or antimicrobial agent. The protocols and comparative data provided in this guide offer a solid, reproducible foundation for researchers to synthesize this compound and explore its promising activities.

References

  • Valente, S., et al. (2008). SAR and QSAR study on 2-aminothiazole derivatives, modulators of transcriptional repression in Huntington's disease. Bioorganic & Medicinal Chemistry, 16(10), 5695-703. [Link]

  • Wiązania, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2038. [Link]

  • Asati, V., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 354(4), e2000268. [Link]

  • Upadhayaya, R. S., et al. (2009). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 17(8), 3045-3061. [Link]

  • Moiseev, I. K., et al. (2011). Synthesis and antiviral activity of new adamantane derivatives. Pharmaceutical Chemistry Journal, 45, 585-590. [Link]

  • Chochkova, M., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1023-1031. [Link]

  • Chitre, T. S., et al. (2023). In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches. Journal of Biomolecular Structure and Dynamics. [Link]

  • Wikipedia contributors. (2024). Adamantane. Wikipedia, The Free Encyclopedia. [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Mlinarić-Majerski, K., et al. (2014). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 19(11), 18436-18464. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. chemhelpasap.com. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. organic-chemistry.org. [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Shukla, A. P., & Verma, V. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice, 30(5), 4444–4457. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. synarchive.com. [Link]

  • Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 566-599. [Link]

  • Chem Help ASAP. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. pharmaguideline.com. [Link]

  • Studzińska, R., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules, 26(16), 4882. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65, 1-22. [Link]

Sources

A Comparative Guide to Confirming Target Engagement of 4-Adamantan-1-ylmethyl-thiazol-2-ylamine in a Cellular Context

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising molecular hit to a validated therapeutic candidate is fraught with complexity. A critical, non-negotiable milestone in this journey is the unequivocal confirmation of target engagement within the native cellular environment.[1][2][3] This guide provides an in-depth, comparative analysis of robust methodologies to validate the cellular target(s) of 4-Adamantan-1-ylmethyl-thiazol-2-ylamine, a novel compound with therapeutic potential. Moving beyond mere procedural lists, we will explore the causal logic behind experimental design, ensuring that the chosen strategies are not only effective but also self-validating.

Initial Assessment of this compound

The molecular architecture of this compound, featuring a bulky, lipophilic adamantane group and a thiazole core, provides initial clues to its potential biological targets. While the precise target of this specific molecule is under investigation, related structures incorporating an adamantan-thiazole scaffold have shown inhibitory activity against enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4][5][6][7] This informs our initial hypothesis that the target may be an intracellular enzyme, guiding our selection of appropriate validation technologies. However, a truly rigorous investigation must employ orthogonal methods to confirm this hypothesis and remain open to discovering novel interactions.

A Comparative Framework for Target Engagement Methodologies

The selection of an appropriate assay for confirming target engagement requires a nuanced understanding of the strengths and limitations of each technique.[8] A multi-pronged approach, combining biophysical, functional, and unbiased proteomic methods, provides the most robust and compelling evidence. Here, we compare three gold-standard techniques applicable to the study of this compound.

Methodology Principle Advantages Limitations Primary Output
Cellular Thermal Shift Assay (CETSA) Ligand binding confers thermodynamic stability to the target protein, increasing its melting temperature.[9][10]Label-free; applicable in intact cells and tissues; reflects physiological interactions.[10][11]Indirect; requires a specific antibody for detection; may not be suitable for all membrane proteins.Change in protein thermal stability (ΔTm).
In Vitro Kinase/Enzyme Assay Measures the direct inhibitory or modulatory effect of the compound on the catalytic activity of a purified target enzyme.[12]Direct functional readout; high-throughput; allows for precise determination of potency (IC50).[13]Requires a purified, active enzyme; performed in vitro, which may not fully recapitulate the cellular environment.Half-maximal inhibitory concentration (IC50).
Immunoprecipitation-Mass Spectrometry (IP-MS) Uses a compound-based affinity reagent or a specific antibody to pull down the target and its binding partners for identification by mass spectrometry.[14][15][16]Unbiased, proteome-wide discovery of direct and indirect binding partners; provides direct evidence of interaction.[14]Technically demanding; prone to non-specific binding artifacts; may require chemical modification of the compound.[15][17]Identification and relative quantification of interacting proteins.

In-Depth Experimental Protocols & Workflows

Cellular Thermal Shift Assay (CETSA): The Biophysical Confirmation

CETSA is a powerful first-line technique to verify that this compound directly binds to its putative target in a physiological setting. The core principle is that a protein becomes more resistant to heat-induced denaturation when it is stabilized by a bound ligand.[18][19]

CETSA Experimental Workflow

CETSA_Workflow cluster_prep Cell Culture & Treatment cluster_heat Thermal Challenge cluster_lysis Lysis & Fractionation cluster_detect Detection & Analysis A 1. Culture intact cells B 2. Treat with Vehicle (DMSO) or this compound A->B C 3. Aliquot cells and heat across a temperature gradient (e.g., 40-70°C for 3 min) B->C D 4. Lyse cells (e.g., freeze-thaw) C->D E 5. Centrifuge to separate soluble (supernatant) from aggregated (pellet) proteins D->E F 6. Collect supernatant G 7. Detect soluble target protein (e.g., Western Blot, ELISA) F->G H 8. Plot % soluble protein vs. Temp to generate melting curves G->H

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Preparation: Culture your cell line of interest to ~80% confluency. Harvest the cells and wash them with PBS.

  • Compound Incubation: Resuspend the cell pellet in a suitable buffer or media. Split the suspension into two main groups: vehicle control (e.g., 0.1% DMSO) and treatment with this compound at a final concentration determined by cellular activity assays (e.g., 10 µM). Incubate for 1 hour at 37°C.

  • Heat Shock: Aliquot 50 µL of each cell suspension into separate PCR tubes for each temperature point. Place the tubes in a thermal cycler and heat for 3 minutes across a predefined temperature gradient (e.g., 42°C to 66°C in 2°C increments). Immediately cool the samples on ice for 3 minutes.

  • Cell Lysis: Lyse the cells to release intracellular proteins. A common method is three consecutive freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This step is critical for separating soluble from aggregated proteins.

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the specific target protein remaining in the supernatant using Western blotting or an ELISA.

  • Data Analysis: Quantify the band intensities from the Western blot for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and thus, engagement.

In Vitro Enzyme Assay: The Functional Confirmation

If the putative target is an enzyme (e.g., 11β-HSD1), a direct functional assay is essential to confirm that binding translates to a modulation of activity. This protocol describes a generic luminescence-based assay that measures the product of an enzymatic reaction.

Enzyme Inhibition Assay Workflow

Enzyme_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A 1. Serially dilute compound C 3. Add diluted compound or vehicle to wells A->C B 2. Add purified enzyme, substrate, and cofactors to a microplate B->C D 4. Initiate reaction (e.g., by adding ATP) C->D E 5. Incubate at optimal temperature (e.g., 30°C) D->E F 6. Stop reaction E->F G 7. Add detection reagent (e.g., ADP-Glo™) F->G H 8. Read luminescence G->H I 9. Plot % inhibition vs. compound concentration H->I J 10. Calculate IC50 value I->J

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase/enzyme reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare a 10-point, 3-fold serial dilution of this compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the purified recombinant target enzyme and its specific substrate.

  • Compound Addition: Add 1 µL of the serially diluted compound or DMSO vehicle to the appropriate wells. Allow the compound to pre-incubate with the enzyme for 15-30 minutes at room temperature. This step allows the compound to bind to its target before the reaction starts.

  • Reaction Initiation: Initiate the reaction by adding the required cofactor (e.g., ATP for kinases).

  • Incubation: Incubate the plate at the enzyme's optimal temperature (e.g., 30°C) for 60 minutes.

  • Signal Detection: Stop the enzymatic reaction by adding a "stop" reagent. If using a luminescence-based kit like the ADP-Glo™ Kinase Assay, this reagent also depletes the remaining ATP.[13] Add the "detection" reagent, which converts the product (ADP) into a luminescent signal.

  • Data Acquisition: After a brief incubation, measure the luminescence using a plate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to vehicle controls. Plot percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Immunoprecipitation-Mass Spectrometry (IP-MS): The Unbiased Discovery

To cast a wider net and identify potential off-targets or confirm the primary target without bias, IP-MS is the definitive tool. This approach identifies proteins that physically associate with a specific "bait" in the cell lysate.

IP-MS Workflow

IPMS_Workflow cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_ms Mass Spectrometry Preparation cluster_analysis Analysis A 1. Treat cells with compound or vehicle B 2. Lyse cells in non-denaturing buffer A->B C 3. Incubate lysate with antibody against the putative target B->C D 4. Capture antibody-protein complexes with Protein A/G beads C->D E 5. Wash beads extensively to remove non-specific binders D->E F 6. Elute bound proteins from beads E->F G 7. On-bead or in-solution digestion (e.g., with Trypsin) F->G H 8. LC-MS/MS analysis of peptides G->H I 9. Database search to identify and quantify proteins H->I

Caption: General workflow for target identification using IP-MS.

Step-by-Step Protocol:

  • Cell Lysis: Treat cultured cells with this compound or vehicle. Harvest and lyse the cells in a gentle IP lysis buffer containing protease and phosphatase inhibitors to maintain protein complex integrity.

  • Immunoprecipitation: Incubate the clarified cell lysate with a high-specificity antibody against the putative target protein overnight at 4°C.

  • Complex Capture: Add Protein A/G magnetic beads and incubate for 1-2 hours to capture the antibody-protein complexes.

  • Washing: This is a critical step to ensure low background. Wash the beads 3-5 times with IP lysis buffer to remove proteins that are non-specifically bound to the beads or the antibody.

  • Elution and Digestion: Elute the bound proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database (e.g., UniProt) to identify the proteins in your sample. A successful experiment is validated by the significant enrichment of the baited target protein and the identification of known interactors. Comparing the protein profiles from the compound-treated versus vehicle-treated samples can reveal changes in protein-protein interactions induced by the compound.

Synthesizing the Evidence for Confident Target Validation

  • A significant thermal stabilization of the target protein in intact cells via CETSA .

  • Potent inhibition of the target's enzymatic activity in an in vitro assay , yielding a specific IC50 value.

  • Clear identification of the target protein as a primary interaction partner in an unbiased IP-MS experiment.

By integrating these biophysical, functional, and proteomic datasets, researchers can build an unassailable case for the mechanism of action of this compound, paving the way for its further development as a validated chemical probe or therapeutic lead.

References

  • Title: Immunoprecipitation Mass Spectrometry (IP-MS) Source: CovalX URL: [Link]

  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]

  • Title: In vitro kinase assay Source: Bio-protocol URL: [Link]

  • Title: Highly Specific Protein Identification by Immunoprecipitation–Mass Spectrometry Using Antifouling Microbeads Source: ACS Applied Materials & Interfaces URL: [Link]

  • Title: Determining target engagement in living systems Source: Nature Chemical Biology URL: [Link]

  • Title: IP-to-MS: An Unbiased Workflow for Antigen Profiling Source: Journal of Proteome Research URL: [Link]

  • Title: Small-Molecule Target Engagement in Cells Source: Cell Chemical Biology URL: [Link]

  • Title: In vitro kinase assay Source: protocols.io URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: Methods in Molecular Biology URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: ACS Sensors URL: [Link]

  • Title: In vitro kinase assay v1 (PDF) Source: ResearchGate URL: [Link]

  • Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL: [Link]

  • Title: Importance of Quantifying Drug–Target Engagement in Cells Source: ACS Chemical Biology URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]

  • Title: CETSA Source: Pelago Bioscience URL: [Link]

  • Title: Novel 2-(Adamantan-1-ylamino)Thiazol-4(5 H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1-Synthesis, Molecular Docking and In Vitro Studies Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies Source: Molecules URL: [Link]

  • Title: Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies Source: MDPI URL: [Link]

  • Title: 2-amino-1,3-thiazol-4(5H)-ones as potent and selective 11beta-hydroxysteroid dehydrogenase type 1 inhibitors: enzyme-ligand co-crystal structure and demonstration of pharmacodynamic effects in C57Bl/6 mice Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Adamantan-1-ylmethyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety extends beyond the benchtop; it is ingrained in the entire lifecycle of the chemical compounds we handle, including their final disposal. This guide provides a detailed protocol for the safe and compliant disposal of 4-Adamantan-1-ylmethyl-thiazol-2-ylamine (CAS No. 28599-72-6). Given that specialized research chemicals often lack extensive, publicly available hazard data, this procedure is grounded in a conservative approach based on the compound's chemical structure and established principles of hazardous waste management.

Hazard Assessment and Chemical Profile: A Structurally-Informed Approach

A thorough understanding of a compound's structure is paramount to predicting its potential hazards and devising a safe disposal plan. This compound is a complex molecule, and its properties are derived from its constituent functional groups.

  • Aminothiazole Moiety: The 2-aminothiazole group is a known structural motif in medicinal chemistry. Compounds in this class may be harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation.[1][2] The presence of the basic amine group means it will react with acids.[3]

  • Adamantane Moiety: The adamantane group is a bulky, lipophilic, three-dimensional hydrocarbon cage.[4] This group significantly increases the molecule's non-polar character, suggesting very low water solubility. This property makes aqueous sewer disposal environmentally hazardous and strictly prohibited.[3][5]

Based on this structural analysis and data from similar compounds, this compound must be managed as a hazardous waste. Do not dispose of this chemical down the drain or in regular trash under any circumstances.[5][6]

Table 1: Inferred Hazard Profile and Physical Properties

Property/HazardInference and RationaleSource Analogy
Physical State Solid at room temperature.Common for complex organic molecules of this molecular weight.
Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Based on hazard statements for similar aminothiazole and adamantane derivatives (e.g., H302, H315, H335).[2][7]
Irritation Causes skin and serious eye irritation .Based on hazard statements for related compounds (e.g., H315, H319).[7][8][9]
Reactivity Incompatible with strong oxidizing agents and strong acids.[1][3]The amine group is basic and can react exothermically with acids.
Environmental Likely harmful to aquatic life due to low solubility and potential persistence.The adamantane group's lipophilicity suggests bioaccumulation potential.

Mandatory Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, ensure the following PPE is worn to mitigate exposure risks.

  • Eye Protection: Chemical safety goggles are mandatory.[10]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat must be worn.[10]

  • Respiratory Protection: If handling the powder outside of a fume hood or ventilated enclosure, a respirator may be required. Always work in a well-ventilated area.[10][11]

Waste Segregation and Containment Protocol

Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions within a waste container.[3][12]

Step 1: Designate a Waste Stream

  • Create a dedicated hazardous waste stream for this compound and structurally similar compounds. Do not mix this waste with other chemical classes.

Step 2: Collect Waste at the Point of Generation

  • Solid Waste: Collect unadulterated powder, residues, and contaminated weighing papers in a dedicated, sealable container.

  • Liquid Waste: If the compound is in solution, collect it in a separate liquid waste container.

    • Solvent Type: Ensure the waste container is compatible with the solvent used (e.g., glass for most organic solvents, but avoid metal containers for acidic solutions).[12]

    • Incompatibles: Never mix this waste stream with strong acids, bases, or oxidizing agents.[3]

  • Contaminated Labware:

    • Sharps: Needles, contaminated glass pipette tips, or broken glass must be disposed of in a designated, puncture-resistant sharps container labeled "Chemically Contaminated Sharps".[6]

    • Non-Sharps: Disposable plastics (e.g., pipette tips, tubes) should be collected in a sealed, labeled bag or container.

    • Glassware: The first rinse of any glassware that held the compound must be collected as hazardous waste.[13]

Step 3: Utilize Proper Waste Containers

  • Compatibility: The container must be made of a material that does not react with the waste (e.g., HDPE plastic or borosilicate glass).[3][14]

  • Integrity: The container must be in good condition, free of cracks or damage, with a secure, leak-proof screw cap.[3][5]

  • Headspace: Fill liquid containers to no more than 90% capacity to allow for vapor expansion.[3]

Step 4: Label Containers Correctly and Immediately

  • Every waste container must be labeled the moment the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste ".[3]

    • The full chemical name: "This compound ". Do not use abbreviations.[13]

    • An accurate list of all components, including solvents, with percentage estimates.

    • The date of first accumulation.

On-Site Storage: The Satellite Accumulation Area (SAA)

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[3][14]

  • Location: The SAA must be in the same room where the waste is generated.[14]

  • Secondary Containment: All liquid waste containers must be kept in a secondary containment bin or tray made of a compatible material to contain spills.[12][13]

  • Segregation: Store the container away from incompatible materials like acids and oxidizers.[3]

  • Closure: Waste containers must be kept tightly closed at all times, except when actively adding waste.[13][14]

  • Inspection: The SAA should be inspected weekly for leaks, proper labeling, and container integrity.[3][5]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

G cluster_characterize Characterization & Segregation cluster_contain Containment & Labeling cluster_store Storage & Final Disposal start Waste Generation (Solid, Liquid, or Contaminated Labware) is_solid Solid or Contaminated Solid? start->is_solid solid_waste Solid Waste Stream is_solid->solid_waste Yes liquid_waste Liquid Waste Stream is_solid->liquid_waste No container Select Chemically Compatible and Sealable Container solid_waste->container liquid_waste->container labeling Label Immediately: 'Hazardous Waste' Full Chemical Name All Components & % container->labeling saa Store in Designated SAA with Secondary Containment labeling->saa pickup Container Full or Project Complete: Contact EHS for Pickup saa->pickup

Caption: Waste disposal workflow for this compound.

Spill Management

In the event of a minor spill, adhere to the following procedure:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Work in a well-ventilated area or fume hood.

  • Wear PPE: Don appropriate PPE, including goggles, lab coat, and double gloves.

  • Contain Spill: For a solid spill, gently dampen the material with a suitable solvent like ethanol (60-70%) to prevent dust generation.[1] Do not use water if it is incompatible with other spilled materials.

  • Collect Material: Carefully sweep or wipe the contained material with absorbent pads and place it into a sealable container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

  • Label Waste: Properly label the spill cleanup waste container and manage it for EHS pickup.

For large spills, evacuate the area, alert your supervisor, and contact your institution's Environmental Health and Safety (EHS) office immediately.

Final Disposal Arrangement

Laboratory personnel are not to attempt to treat or neutralize this chemical waste. The final disposal must be managed by trained professionals.

  • Contact EHS: Once a waste container is full or the project generating the waste is complete, contact your institution's EHS department to schedule a waste pickup.[10] Follow all institutional procedures for waste collection and documentation.

By adhering to this comprehensive disposal guide, you ensure regulatory compliance, protect yourself and your colleagues, and uphold our collective responsibility for environmental stewardship.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Benchchem. Navigating the Safe Disposal of 2-Aminothiazole in a Laboratory Setting.
  • Santa Cruz Biotechnology, Inc. This compound.
  • ChemicalBook. This compound | 28599-72-6.
  • Beijing Xinhengyan Technology Co., Ltd. This compound - CAS:28599-72-6.
  • Matrix Scientific. 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Aminothiazole-5-carbonitrile.
  • TCI Chemicals. SAFETY DATA SHEET - 1-(1-Adamantyl)ethylamine Hydrochloride.
  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide.
  • PubChem. ((Adamantan-1-yl)methyl)(methyl)amine | C12H21N | CID 3010130.
  • NOAA CAMEO Chemicals. 2-AMINOTHIAZOLE.
  • Oakwood Chemical. 4-Adamantan-1-yl-thiazol-2-ylamine.
  • PubMed Central. (2021, August 10). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies.
  • PubChem. 2-Aminothiazole | C3H4N2S | CID 2155.

Sources

Comprehensive Safety and Handling Guide for 4-Adamantan-1-ylmethyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of the research chemical 4-Adamantan-1-ylmethyl-thiazol-2-ylamine (CAS No. 28599-72-6). As a novel compound, comprehensive toxicological data is not yet available. Therefore, a conservative approach to safety, treating the compound as potentially hazardous, is imperative. The following procedures are based on the known hazards of analogous chemical structures, including aminothiazole and adamantane derivatives, to ensure the highest level of safety for all laboratory personnel.

Understanding the Potential Hazards: A Causal Analysis

The chemical structure of this compound, featuring a bulky, lipophilic adamantane group attached to an aminothiazole core, suggests several potential hazards that dictate our recommended safety protocols. Aminothiazole derivatives are known to cause skin and eye irritation, and may be harmful if swallowed[1][2]. The adamantane moiety, while relatively inert on its own, can increase the lipophilicity of the molecule, potentially enhancing skin absorption and overall biological activity[3].

Supplier-provided information for this compound indicates the following GHS hazard statements:

  • H302: Harmful if swallowed[4]

  • H315: Causes skin irritation[4]

  • H319: Causes serious eye irritation[4]

  • H335: May cause respiratory irritation[4]

Given these known and potential hazards, adherence to stringent personal protective equipment (PPE) protocols is not merely a recommendation but a critical component of safe laboratory practice.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the risks of exposure through inhalation, dermal contact, and ocular contact. The following table summarizes the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale for Use
Hand Protection Nitrile gloves (double-gloving recommended)Prevents direct skin contact. Double-gloving provides an extra barrier against potential chemical permeation and allows for safe removal of the outer glove in case of contamination[5][6].
Eye and Face Protection ANSI Z87.1-compliant safety gogglesProtects eyes from splashes and airborne particles. Safety glasses alone are insufficient[7].
Face shield (in addition to goggles)Required when there is a significant risk of splashes or when handling larger quantities, providing full facial protection[5][7].
Body Protection Fully-fastened laboratory coat (flame-resistant recommended)Protects skin and personal clothing from contamination[7][8].
Respiratory Protection Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of powders or vapors[9].
N95 respirator or higherRecommended when handling the powder outside of a fume hood or during spill cleanup to minimize inhalation of airborne particles[5].

Step-by-Step Operational Protocol for Safe Handling

The following protocol outlines the procedural steps for safely handling this compound, from preparation to post-handling procedures. This workflow is designed to be a self-validating system, minimizing the risk of exposure at each stage.

3.1. Preparation and Pre-Handling Checklist:

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble all Materials: Before starting, gather all necessary equipment, including the chemical container, spatulas, weighing paper, and solvent containers, and place them inside the fume hood.

  • Inspect PPE: Check all PPE for integrity (e.g., no holes in gloves, cracks in goggles).

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station[9][10].

3.2. Donning PPE: A Sequential Approach

PPE_Donning_Workflow cluster_prep Preparation cluster_handling Chemical Handling Area Lab_Coat 1. Don Lab Coat Goggles 2. Don Safety Goggles Lab_Coat->Goggles Secure Fit Inner_Gloves 3. Don Inner Pair of Gloves Goggles->Inner_Gloves Enter Handling Zone Outer_Gloves 4. Don Outer Pair of Gloves Inner_Gloves->Outer_Gloves Ensure Cuff Overlap

Caption: Sequential workflow for donning Personal Protective Equipment.

3.3. Chemical Handling Procedure:

  • Work Within the Fume Hood: All manipulations of this compound, including weighing and dissolution, must be performed within the fume hood.

  • Grounding: When transferring powder, use anti-static equipment to prevent static discharge, which can cause dust to become airborne[11].

  • Controlled Dispensing: Use a spatula to carefully transfer the solid. Avoid scooping in a manner that creates dust.

  • Immediate Cleanup: Clean any minor spills within the fume hood immediately using appropriate absorbent materials.

  • Secure Container: Tightly close the primary container after dispensing and wipe it down with a damp cloth before removing it from the fume hood.

3.4. Doffing PPE and Decontamination:

The removal of PPE is a critical step to prevent cross-contamination.

PPE_Doffing_Workflow cluster_handling Chemical Handling Area cluster_exit Exit Zone Outer_Gloves_Off 1. Remove Outer Gloves Inner_Gloves_Off 2. Remove Inner Gloves Outer_Gloves_Off->Inner_Gloves_Off Dispose as Chemical Waste Lab_Coat_Off 3. Remove Lab Coat Inner_Gloves_Off->Lab_Coat_Off Exit Handling Zone Goggles_Off 4. Remove Goggles Lab_Coat_Off->Goggles_Off Store Properly Wash_Hands 5. Wash Hands Thoroughly Goggles_Off->Wash_Hands Final Step

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.